molecular formula C8H18ClNO2 B2876770 Butyl 2-amino-2-methylpropanoate hydrochloride CAS No. 1909317-21-0

Butyl 2-amino-2-methylpropanoate hydrochloride

Cat. No.: B2876770
CAS No.: 1909317-21-0
M. Wt: 195.69
InChI Key: QQTILFDKLMAGRN-UHFFFAOYSA-N
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Description

Butyl 2-amino-2-methylpropanoate hydrochloride is a useful research compound. Its molecular formula is C8H18ClNO2 and its molecular weight is 195.69. The purity is usually 95%.
BenchChem offers high-quality Butyl 2-amino-2-methylpropanoate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butyl 2-amino-2-methylpropanoate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

butyl 2-amino-2-methylpropanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2.ClH/c1-4-5-6-11-7(10)8(2,3)9;/h4-6,9H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQTILFDKLMAGRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C(C)(C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Butyl 2-amino-2-methylpropanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive technical overview of Butyl 2-amino-2-methylpropanoate hydrochloride, a key building block in modern synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this guide delves into the compound's chemical identity, a robust synthesis protocol, methods for structural verification, and critical safety considerations. The insights provided herein are grounded in established chemical principles to empower researchers in its effective and safe application.

Core Chemical Identity and Physicochemical Properties

Butyl 2-amino-2-methylpropanoate hydrochloride, also known by synonyms such as H-Aib-OtBu HCl and tert-Butyl 2-aminoisobutyrate hydrochloride, is the hydrochloride salt of the tert-butyl ester of 2-aminoisobutyric acid (Aib)[1][2]. The Aib residue is an unnatural amino acid notable for the gem-dimethyl group at its α-carbon. This structural feature imparts significant conformational constraints, making it a valuable component in peptidomimetics and the design of peptides with stable secondary structures, such as helices.

The hydrochloride salt form enhances the compound's stability and improves its handling characteristics, typically presenting as a white to light-yellow crystalline powder[3]. Its solubility in aqueous solutions or 1% acetic acid facilitates its use in various reaction conditions[2].

Table 1: Key Physicochemical Properties

PropertyValueSource(s)
CAS Number 84758-81-6[1][4]
Molecular Formula C₈H₁₈ClNO₂[1][4]
Molecular Weight 195.69 g/mol [1][4]
IUPAC Name tert-butyl 2-amino-2-methylpropanoate;hydrochloride[1]
Appearance White to light-yellow powder or crystals[3]
Melting Point 155-156 °C[5]
InChI Key YZKDXIFGPWUKTI-UHFFFAOYSA-N[1][3]
Canonical SMILES CC(C)(C)OC(=O)C(C)(C)N.Cl[1]
Storage Refrigerator, under inert gas (e.g., Argon)[2][6]

Synthesis and Purification: A Validated Protocol

The synthesis of Butyl 2-amino-2-methylpropanoate hydrochloride is typically achieved through the esterification of 2-amino-2-methylpropanoic acid (Aib) followed by salt formation. The following protocol describes a robust and reproducible method.

Causality and Experimental Rationale

The tert-butyl ester is a common protecting group for carboxylic acids in peptide synthesis. Its introduction via isobutylene in the presence of a strong acid catalyst is a standard and efficient method. The subsequent conversion to the hydrochloride salt is not merely for stability; it also ensures the amino group is protected as an ammonium salt, preventing side reactions (like self-polymerization) and rendering the compound ready for subsequent peptide coupling steps after a simple neutralization.

Experimental Protocol: Synthesis of Butyl 2-amino-2-methylpropanoate hydrochloride

Step 1: Esterification of 2-Amino-2-methylpropanoic Acid

  • Apparatus Setup: Assemble a pressure-rated flask equipped with a magnetic stirrer, a gas inlet, and a cold finger condenser (-78 °C, dry ice/acetone).

  • Reagent Addition: To the flask, add 2-amino-2-methylpropanoic acid (1.0 eq) and anhydrous dichloromethane (DCM) to form a slurry.

  • Acid Catalyst: Carefully add concentrated sulfuric acid (0.1 eq) to the slurry while stirring.

  • Isobutylene Introduction: Cool the flask to -78 °C and condense isobutylene gas (3.0-4.0 eq) into the vessel via the cold finger.

  • Reaction: Seal the vessel and allow it to warm to room temperature. Stir vigorously for 48-72 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, carefully vent the excess isobutylene in a fume hood. Quench the reaction by slowly adding a saturated sodium bicarbonate solution until the aqueous layer is basic (pH > 8).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Isolation: Remove the solvent under reduced pressure to yield tert-butyl 2-amino-2-methylpropanoate as a free base, typically an oil or low-melting solid.

Step 2: Formation of the Hydrochloride Salt

  • Dissolution: Dissolve the crude free base from the previous step in anhydrous diethyl ether or ethyl acetate.

  • Acidification: While stirring, add a solution of hydrochloric acid in diethyl ether (typically 2 M) dropwise until precipitation of the product is complete. A slight excess of HCl ensures complete conversion.

  • Isolation & Purification: Collect the resulting white precipitate by vacuum filtration. Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting material or excess HCl.

  • Drying: Dry the final product, Butyl 2-amino-2-methylpropanoate hydrochloride, under high vacuum to obtain a stable, crystalline solid.

G cluster_start Starting Materials cluster_synthesis Synthesis Workflow cluster_end Final Product Aib 2-Amino-2-methylpropanoic Acid Esterification Step 1: Esterification (DCM, 48-72h) Aib->Esterification Isobutylene Isobutylene Isobutylene->Esterification H2SO4 H₂SO₄ (catalyst) H2SO4->Esterification Workup Aqueous Workup (NaHCO₃) Esterification->Workup FreeBase Intermediate: Free Base (tert-butyl 2-amino-2-methylpropanoate) Workup->FreeBase SaltFormation Step 2: Salt Formation (HCl in Ether) FreeBase->SaltFormation Filtration Filtration & Washing SaltFormation->Filtration Product Butyl 2-amino-2-methylpropanoate Hydrochloride Filtration->Product

Caption: Synthesis workflow for Butyl 2-amino-2-methylpropanoate hydrochloride.

Structural Verification and Quality Control

To ensure the identity and purity of the synthesized compound, a combination of analytical techniques is essential. This multi-faceted approach forms a self-validating system, confirming that the target molecule has been synthesized successfully and is of sufficient quality for downstream applications.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This is the primary method for structural confirmation. The expected spectrum in a suitable solvent (e.g., DMSO-d₆) would show a sharp singlet around 1.4-1.5 ppm integrating to 9 protons (the tert-butyl group) and another singlet around 1.5-1.6 ppm for the 6 protons of the gem-dimethyl group. A broad signal corresponding to the three ammonium protons (-NH₃⁺) would be observed further downfield.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This technique confirms the carbon skeleton. Key expected signals include the carbonyl carbon of the ester (~175 ppm), the quaternary carbons of the Aib and tert-butyl groups, and the methyl carbons.

  • FTIR (Fourier-Transform Infrared Spectroscopy): IR spectroscopy provides information on the functional groups present. Characteristic peaks would include a strong C=O stretch for the ester (~1730-1750 cm⁻¹) and broad absorptions in the 2500-3000 cm⁻¹ region, characteristic of an ammonium salt.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. The analysis should detect the molecular ion of the free base [M+H]⁺ at an m/z value corresponding to the exact mass of C₈H₁₈NO₂⁺.

  • Melting Point Analysis: A sharp melting point within the literature range (155-156 °C) is a strong indicator of high purity[5].

G cluster_verification Structural & Purity Verification cluster_confirmation Confirmation Points Compound Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR FTIR FTIR Spectroscopy Compound->FTIR MS Mass Spectrometry Compound->MS MP Melting Point Compound->MP Structure Correct Chemical Structure NMR->Structure FTIR->Structure Identity Confirmed Identity MS->Identity Purity High Purity (>95%) MP->Purity

Caption: A self-validating workflow for quality control of the final product.

Safety, Handling, and Storage

As a chemical reagent, Butyl 2-amino-2-methylpropanoate hydrochloride requires careful handling to ensure user safety and maintain compound integrity.

  • Hazard Identification: This chemical is considered hazardous. It can cause severe skin burns and eye damage and may cause respiratory irritation[6].

  • Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat[6].

  • Handling: Avoid creating dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling[6].

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. For long-term stability, refrigeration under an inert atmosphere (e.g., argon or nitrogen) is recommended[2][6].

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids (other than for intended reactions)[6].

Conclusion

Butyl 2-amino-2-methylpropanoate hydrochloride is a foundational building block for advanced chemical synthesis, particularly in the field of peptide science. Its unique structural properties offer researchers a tool to impose specific conformational biases in molecular design. A thorough understanding of its synthesis, characterization, and safe handling, as detailed in this guide, is paramount for its successful application in research and development.

References

  • PubChem. (n.d.). tert-butyl 2-amino-2-methylpropanoate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl (2S)-2-(methylamino)propanoate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • LookChem. (n.d.). Tert-butyl 2-amino-2-methylpropanoate hydrochloride. Retrieved from [Link]

  • Google Patents. (2010). CN101684078A - Chemical synthesis method for of 2-amino-butanamide hydrochloride.
  • Jo, E., et al. (2010). Crystal structure and electronic properties of 2-amino-2-methyl-1-propanol (AMP) carbamate. Chemical Communications, 46, 9158-9160. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-amino-2-methylpropanol. Retrieved from [Link]

Sources

Structural Mechanics and Synthetic Applications of H-Aib-OtBu Hydrochloride in Helical Peptide Engineering

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the field of advanced peptide engineering, the incorporation of non-proteinogenic amino acids is a primary strategy for enhancing proteolytic stability and enforcing specific secondary structures. H-Aib-OtBu hydrochloride (tert-butyl 2-amino-2-methylpropanoate hydrochloride) is a critical building block in this domain. Acting as a potent helix-inducer, the


-aminoisobutyric acid (Aib) residue dictates the conformational folding of oligopeptides, while the orthogonal tert-butyl (OtBu) ester and hydrochloride salt ensure synthetic stability and precise stepwise elongation[1][2].

This technical guide explores the physicochemical properties, mechanistic causality, and self-validating experimental protocols required to successfully integrate H-Aib-OtBu HCl into complex peptide sequences.

Chemical Identity and Physicochemical Properties

Understanding the exact molecular specifications of H-Aib-OtBu HCl is essential for accurate stoichiometric calculations during solid-phase or solution-phase peptide synthesis (SPPS/SPS). The hydrochloride salt is specifically utilized to prevent the auto-condensation and degradation commonly observed in free-base amino acid esters[3].

Table 1: Chemical and Structural Specifications

PropertySpecification
Chemical Name tert-Butyl 2-amino-2-methylpropanoate hydrochloride
Common Synonyms H-Aib-OtBu HCl,

-aminoisobutyric acid tert-butyl ester HCl
CAS Number 84758-81-6[4]
Molecular Formula C8H18ClNO2 (or C8H17NO2 · HCl)[4]
Molecular Weight 195.69 g/mol [4]
Physical State Solid / Crystalline powder[4]

Mechanistic Causality: The Thorpe-Ingold Effect and Protection Strategy

As a Senior Application Scientist, it is vital to understand why specific reagents and structural modifications are chosen, rather than merely executing a protocol.

The Causality of Helicity

The Aib residue is achiral and features a tetrasubstituted


-carbon with a gem-dimethyl group. When incorporated into a peptide backbone, these dual methyl groups create severe steric clashes if the chain attempts to adopt extended conformations (such as 

-sheets). To minimize this steric strain, the backbone

and

dihedral angles are tightly restricted. This phenomenon, known as the Thorpe-Ingold effect , strongly drives the peptide to fold into

-helices in short oligomers and

-helices in longer sequences[2].
The Causality of the Protection Strategy
  • C-Terminal Protection (OtBu): The tert-butyl ester is highly sterically hindered, making it resistant to nucleophilic attack and saponification. Crucially, it is orthogonal to standard N-terminal protecting groups like Fmoc and Z (benzyloxycarbonyl). It remains intact during standard coupling cycles and is only cleaved under strongly acidic conditions (e.g., using Trifluoroacetic acid)[1].

  • Amine Protection (HCl Salt): Free amines of Aib-esters are nucleophilic and can prematurely react with themselves to form diketopiperazines. Storing the compound as a hydrochloride salt protonates the amine, rendering it completely unreactive and ensuring long-term shelf stability[3].

Workflow Visualization

The following diagram illustrates the logical progression of activating a standard amino acid and coupling it with the sterically hindered H-Aib-OtBu HCl.

G N1 N-Protected Amino Acid (e.g., Z-Phe-OH) N3 Active Ester Intermediate (Self-Validation: Clear Solution) N1->N3 N2 Activation Reagent (EDC/HOAt or PyAOP) N2->N3 Activation N5 Sterically Hindered Coupling (24 - 72 hours) N3->N5 N4 H-Aib-OtBu HCl + Base (NMM) (Self-Validation: pH ~8) N4->N5 Nucleophilic Attack N6 Protected Dipeptide (e.g., Z-Phe-Aib-OtBu) N5->N6 Orthogonal Workup N7 Deprotection & Elongation (Thorpe-Ingold Effect Induces Helicity) N6->N7

Figure 1: Self-validating workflow for the activation and coupling of H-Aib-OtBu HCl.

Self-Validating Experimental Protocol: Sterically Hindered Peptide Coupling

Because the Aib residue is highly sterically hindered, standard coupling reagents (like DCC alone) often fail or result in massive epimerization of the preceding residue. Highly reactive systems, such as PyAOP or EDC/HOAt, are mandatory[1][3].

Table 2: Coupling Reagent Selection for Aib Incorporation

Reagent SystemActivation MechanismSteric ToleranceByproduct Removal
EDC / HOAt OBt-ester formationModerate to HighWater-soluble urea (Easy)
PyAOP Phosphonium activationVery HighPhosphoramide (Requires chromatography)
Oxazolone Intramolecular cyclizationHighMinimal (Requires heat)
Step-by-Step Methodology (Solution-Phase Coupling)

Objective: Synthesize a protected dipeptide (e.g., Z-Phe-Aib-OtBu) by coupling an N-protected amino acid with H-Aib-OtBu HCl.

Step 1: In Situ Active Ester Formation (Validation Checkpoint 1)

  • Causality: Pre-activating the carboxylic acid prevents side reactions and ensures the sterically hindered Aib amine has a highly electrophilic target.

  • Action: Dissolve Z-Phe-OH (1.0 eq) in anhydrous CH2Cl2 at 0 °C. Add HOAt (1.0 eq) followed by EDC (1.0 eq). Stir for 5 minutes[1].

  • Self-Validation: The solution will transition from a cloudy suspension to a clear liquid, visually confirming the successful formation of the active ester[1].

Step 2: Freebasing the Aib Residue (Validation Checkpoint 2)

  • Causality: H-Aib-OtBu is supplied as a hydrochloride salt. It must be neutralized in situ to expose the nucleophilic free amine.

  • Action: In a separate vial, dissolve H-Aib-OtBu HCl (1.0 eq) in CH2Cl2. Add N-methylmorpholine (NMM) (1.0 to 1.2 eq)[1].

  • Self-Validation: Spot the solution on wet pH paper; a pH of ~8 confirms complete deprotonation of the amine.

Step 3: Nucleophilic Coupling

  • Causality: The gem-dimethyl group of Aib creates immense steric drag, slowing down the nucleophilic attack significantly compared to standard amino acids.

  • Action: Add the neutralized H-Aib-OtBu solution to the active ester mixture. Stir at room temperature for 24 to 72 hours[1].

  • Self-Validation: Monitor via LC-MS. The mass of the active ester should decrease while the product mass (Z-Phe-Aib-OtBu) increases.

Step 4: Orthogonal Workup

  • Causality: Removing unreacted reagents ensures downstream purity without requiring immediate column chromatography.

  • Action: Dilute the mixture with EtOAc. Wash sequentially with 5% aqueous KHSO4 (removes unreacted amines and NMM), H2O, and 5% aqueous NaHCO3 (removes unreacted Z-Phe-OH and acidic byproducts)[1].

  • Self-Validation: The organic layer, once dried over Na2SO4 and evaporated to dryness, yields the pure crystallized peptide ready for N-terminal deprotection and subsequent elongation[1].

References

  • Tert-butyl 2-amino-2-methylpropanoate hydrochloride | C8H18ClNO2 | CID 12186776 Source: National Center for Biotechnology Information (PubChem) URL:[Link]

  • 10.3 Synthesis of Peptides Based on ca. Tetrasubstituted a·Amino Acids I Source: Thieme Connect URL:[Link]

  • 2-Aminoisobutyric acid Source: Wikipedia URL:[Link]

  • Synthesis and Conformational Analysis of 18-membered Aib- Containing Cyclohexapeptides Source: University of Zurich (UZH) URL:[Link]

Sources

The Structural and Synthetic Paradigm of 2-Amino-2-Methylpropanoic Acid Butyl Ester Hydrochloride in Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern peptide drug development, non-proteinogenic amino acids serve as critical tools for overcoming the inherent pharmacokinetic limitations of native peptides. Among these, 2-amino-2-methylpropanoic acid —commonly known as


-aminoisobutyric acid (Aib)—is paramount. To utilize Aib in complex synthetic workflows, its carboxylic acid must be transiently masked. This whitepaper provides an in-depth technical analysis of 2-amino-2-methylpropanoic acid butyl ester hydrochloride , focusing primarily on its tert-butyl isomer (H-Aib-OtBu·HCl). We will explore its nomenclature, its mechanistic role in conferring proteolytic resistance to blockbuster incretin mimetics (e.g., GLP-1 receptor agonists), and the specialized solid-phase peptide synthesis (SPPS) protocols required to overcome its severe steric hindrance.

Nomenclature and Physicochemical Profiling

The term "butyl ester" can introduce structural ambiguity, as it may refer to either the linear n-butyl ester or the branched tert-butyl ester. In pharmaceutical synthesis, the tert-butyl ester is overwhelmingly preferred due to its stability against nucleophilic attack and base-catalyzed hydrolysis during SPPS, while remaining cleanly cleavable under strongly acidic conditions (e.g., Trifluoroacetic acid)[1].

Table 1: Synonym and Nomenclature Matrix
Structural IsomerIUPAC NameCommon Synonyms & AbbreviationsCAS Registry Number
tert-Butyl (Primary Focus)tert-butyl 2-amino-2-methylpropanoate hydrochlorideH-Aib-OtBu·HCl;

-aminoisobutyric acid tert-butyl ester HCl; 2-methylalanine tert-butyl ester HCl; H-

-Me-Ala-OtBu·HCl
4512-32-7 (also 84758-81-6)[1]
n-Butyl (Minor Variant)butyl 2-amino-2-methylpropanoate hydrochlorideButyl

-aminoisobutyrate hydrochloride; Aib-OBu·HCl
1909317-21-0
Table 2: Physicochemical Properties of H-Aib-OtBu·HCl[1]
PropertyValueMechanistic Implication
Molecular Formula C8H17NO2·HClForms a stable, crystalline hydrochloride salt, preventing premature degradation.
Molecular Weight 195.69 g/mol Low molecular weight building block; easily characterized via LC-MS.
Topological Polar Surface Area 52.3 ŲHighly soluble in polar aprotic solvents (DMF, NMP) used in SPPS.
Storage Conditions 0–8°C, desiccatedPrevents ambient hydrolysis of the ester bond over prolonged storage.

Mechanistic Grounding: The "Why" Behind Aib in Therapeutics

The incorporation of Aib into peptide backbones is not merely a structural novelty; it is a calculated pharmacokinetic necessity. Native Glucagon-Like Peptide-1 (GLP-1) has a biological half-life of less than two minutes due to rapid degradation by the ubiquitous serum enzyme Dipeptidyl Peptidase-4 (DPP-4) [2].

The Thorpe-Ingold Effect and Proteolytic Shielding

DPP-4 is a serine exopeptidase that specifically recognizes and cleaves dipeptides from the N-terminus, particularly when the penultimate residue is Alanine or Proline (e.g., His7-Ala8 in native GLP-1).

By substituting Ala8 with Aib (as seen in therapeutics like Semaglutide and Tirzepatide), drug developers exploit the Thorpe-Ingold (gem-dimethyl) effect [2],[3]. The presence of two methyl groups on the


-carbon of Aib heavily restricts the 

and

dihedral angles of the peptide backbone, forcing the local structure into highly rigid

-helical or

-helical conformations. More importantly, this dense steric bulk physically clashes with the S1 binding pocket of the DPP-4 active site, preventing the enzyme's catalytic triad from accessing the scissile bond[3].

DPP4_Resistance Native Native GLP-1 (Ala8) DPP4 DPP-4 Enzyme Native->DPP4 Rapid Cleavage Degraded Inactive Metabolite GLP-1(9-36) DPP4->Degraded t1/2 < 2 min Modified Therapeutic GLP-1 (Aib8 Substitution) Modified->DPP4 Steric Hindrance (gem-dimethyl) Active Active GLP-1 Receptor Agonism Modified->Active Blocked Cleavage Extended t1/2

Diagram 1: Mechanism of Aib-mediated DPP-4 resistance in GLP-1 therapeutics.

Experimental Workflows: Overcoming Steric Hindrance in SPPS

While the steric hindrance of Aib is highly desirable for in vivo stability, it presents a massive thermodynamic barrier during in vitro Solid-Phase Peptide Synthesis (SPPS). Standard carbodiimide coupling reagents (e.g., DIC/HOBt) frequently fail to achieve complete conversion when coupling an incoming amino acid to an Aib-terminated peptide chain, leading to catastrophic deletion sequences[4].

To overcome this, the protocol must utilize highly reactive uronium salts with a 7-aza modification, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)[5]. The 7-aza nitrogen provides neighboring group participation, accelerating the nucleophilic attack despite the steric blockade[5].

Table 3: Coupling Reagent Efficacy for Sterically Hindered Amines[4],[5]
Reagent SystemReactive IntermediateSuitability for Aib CouplingRisk of Racemization
DIC / HOBt OBt EsterPoor (High rate of deletion sequences)Low
HBTU / DIPEA OBt EsterModerate (Requires double coupling)Low
HATU / DIPEA OAt EsterExcellent (Standard for hindered residues) Low-Moderate
Self-Validating Protocol: SPPS Coupling of Fmoc-Aib-OH

The following methodology outlines a self-validating system for coupling Aib, ensuring that incomplete reactions are caught and corrected before the sequence proceeds.

Step 1: Resin Preparation and Deprotection

  • Action : Treat the peptidyl-resin with 20% Piperidine in DMF for 2 × 5 minutes.

  • Causality : Removes the N-terminal Fmoc protecting group, exposing the free primary amine required for the subsequent coupling.

Step 2: Reagent Activation (The HATU/DIPEA System)

  • Action : In a separate vial, dissolve 4.0 equivalents of Fmoc-Aib-OH and 3.9 equivalents of HATU in minimal DMF. Add 8.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Allow to pre-activate for 2 minutes[5].

  • Causality : DIPEA deprotonates the carboxylic acid of Fmoc-Aib-OH. The resulting carboxylate attacks HATU, forming an unstable O-acyl(tetramethyl)isourea intermediate. The 7-azabenzotriazole oxide anion (OAt⁻) immediately displaces this to form the highly reactive, sterically accessible OAt active ester[5]. Note: 3.9 eq of HATU is used relative to 4.0 eq of amino acid to prevent capping of the resin by unreacted uronium salt.

Step 3: Extended Coupling Reaction

  • Action : Transfer the activated mixture to the resin. Agitate at room temperature for 120 minutes (or 60 minutes at 50°C using a microwave peptide synthesizer).

  • Causality : The gem-dimethyl group of Aib drastically increases the activation energy required for the nucleophilic attack by the resin-bound amine. Extended time and elevated thermal energy are mandatory to drive the reaction to completion[4].

Step 4: Self-Validation via Kaiser Test

  • Action : Wash the resin thoroughly with DMF and DCM. Extract a few beads and perform a Kaiser (Ninhydrin) test.

  • Causality : This acts as a binary quality control gate.

    • Negative Result (Yellow/Colorless beads): Coupling is complete. Proceed to the next cycle.

    • Positive Result (Blue beads): Unreacted amines remain due to steric failure. Do not proceed. Execute a double-coupling utilizing fresh reagents (Steps 2-3) to salvage the synthesis.

Aib_Coupling Start Deprotected Peptide Resin (N-terminal amine) Activation Activate Fmoc-Aib-OH (HATU + DIPEA) Start->Activation Coupling Coupling Reaction (Extended Time/Temp) Activation->Coupling Highly Reactive OAt Ester Check Kaiser/TNBS Test Coupling->Check Recouple Double Coupling (Fresh Reagents) Check->Recouple Positive (Incomplete) Proceed Proceed to Next Cycle Check->Proceed Negative (Complete) Recouple->Check

Diagram 2: Self-validating SPPS workflow for sterically hindered Aib residues.

References

  • Source: PubChem (National Institutes of Health)
  • Title: Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists Source: Frontiers URL
  • Title: Glucagon-Like Peptide-1 (GLP-1)
  • Title: Fmoc Solid Phase Peptide Synthesis Source: ChemPep URL
  • Title: Commonly Used Coupling Reagents in Peptide Synthesis Source: Peptide Scientific URL

Sources

Technical Guide: Alpha-Aminoisobutyric Acid tert-Butyl Ester Hydrochloride (H-Aib-OtBu·HCl)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Identity

Alpha-aminoisobutyric acid tert-butyl ester hydrochloride (H-Aib-OtBu[1]·HCl) is a specialized amino acid derivative critical to the synthesis of peptidomimetics and conformationally constrained peptide therapeutics (e.g., GLP-1 agonists like Semaglutide).

Unlike canonical amino acids, the core Aib residue features a gem-dimethyl group at the


-carbon.[2] This structural rigidity induces specific secondary structures—most notably the 

-helix—and provides proteolytic resistance.[2] The tert-butyl (tBu) ester serves as an acid-labile C-terminal protecting group, allowing orthogonal synthetic strategies.
Physicochemical Profile[1][4][5][6][7][8][9]
PropertyData
Chemical Name

-Aminoisobutyric acid tert-butyl ester hydrochloride
Common Synonyms H-Aib-OtBu[1]·HCl; tert-Butyl 2-amino-2-methylpropanoate HCl
CAS Number 4512-32-7 (HCl salt); 21196-80-5 (Free base)
Molecular Formula

Molecular Weight 195.69 g/mol
Physical State White to off-white crystalline powder
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM (unless neutralized)
Melting Point ~190°C (dec.)
Hygroscopicity High (Requires desiccation)

Safety Architecture & Handling (MSDS Core)

While H-Aib-OtBu·HCl is not classified as a high-toxicity acute poison, its status as an amine salt requires strict adherence to safety protocols to prevent mucosal damage and degradation of the reagent.

Hazard Identification (GHS Classification)
  • Signal Word: WARNING

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[4][5]

Storage & Stability Logic

The hydrochloride salt form stabilizes the amine, preventing oxidation and carbamate formation. However, the ester moiety is susceptible to acid-catalyzed hydrolysis if exposed to ambient moisture.

  • Primary Threat: Hydrolysis of the tert-butyl ester to the free acid (H-Aib-OH).

  • Storage Protocol: Store at +2°C to +8°C (Desiccated). Allow bottle to reach room temperature before opening to prevent condensation.

Handling Workflow Diagram

The following decision tree outlines the safe handling and storage logic to maintain reagent integrity.

SafetyLogic Start Reagent Receipt: H-Aib-OtBu·HCl CheckSeal Check Seal Integrity Start->CheckSeal Storage Storage: +4°C + Desiccant CheckSeal->Storage Usage Usage Request Storage->Usage Equilibrate Equilibrate to RT (Prevent Condensation) Usage->Equilibrate Critical Step Weighing Weigh in Fume Hood (PPE: Gloves/Goggles) Equilibrate->Weighing Reseal Purge Headspace with N2/Ar & Reseal Weighing->Reseal Reseal->Storage

Figure 1: Storage and handling lifecycle to prevent hygroscopic degradation.

Synthetic Utility & Mechanism

The Gem-Dimethyl Effect & Steric Hindrance

The utility of Aib lies in its gem-dimethyl effect .[2] The two methyl groups on the


-carbon restrict the rotation angles (

) of the peptide backbone, favoring helical conformations.[2] However, this same steric bulk creates a significant barrier during synthesis.[2]

The Challenge: Coupling an incoming amino acid (Fmoc-AA-OH) to the amine of H-Aib-OtBu is kinetically slow. The nucleophilic attack of the Aib amine onto the activated ester of the incoming amino acid is hindered by the methyl groups.

The Solution:

  • High-Efficiency Coupling Reagents: Standard carbodiimides (DCC/DIC) often fail. Uronium/Phosphonium salts (HATU, PyAOP) are required.

  • Base Selection: A non-nucleophilic base (DIPEA or TMP) is essential to neutralize the HCl salt and activate the amine without causing racemization of the incoming residue (though Aib itself is achiral and cannot racemize).

Orthogonal Protection Strategy
  • N-Terminus: Free amine (after HCl neutralization).

  • C-Terminus: tert-Butyl ester (OtBu).[6]

  • Cleavage: The OtBu group is stable to base (piperidine) but cleaved by strong acid (TFA), making it compatible with Fmoc-SPPS strategies or solution-phase synthesis where the C-terminus remains protected until the final step.

Experimental Protocols

Protocol A: Solution Phase Coupling to H-Aib-OtBu·HCl

This protocol describes coupling an Fmoc-protected amino acid to H-Aib-OtBu[6]·HCl. Due to steric hindrance, HATU is the preferred coupling agent.

Reagents:

  • Fmoc-AA-OH (1.1 equiv)

  • H-Aib-OtBu[1][5]·HCl (1.0 equiv)

  • HATU (1.1 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve Fmoc-AA-OH (1.1 eq) and HATU (1.1 eq) in minimal anhydrous DMF.

  • Base Addition 1: Add 1.0 eq of DIPEA to the activation mixture. Stir for 2 minutes to form the activated ester (OAt ester).

  • Salt Neutralization: In a separate vessel, dissolve H-Aib-OtBu·HCl (1.0 eq) in DMF. Add 2.0 eq of DIPEA to neutralize the HCl and free the amine.

  • Coupling: Add the H-Aib-OtBu solution to the activated Fmoc-AA solution.

  • Reaction: Stir at Room Temperature (RT) for 2–16 hours.

    • Note: Monitor via TLC or LC-MS. If conversion is slow, heat to 40°C.

  • Work-up: Dilute with Ethyl Acetate. Wash with 5%

    
     (removes DIPEA), 5% 
    
    
    
    (removes unreacted acid), and Brine. Dry over
    
    
    .
Protocol B: Acidolytic Deprotection (Removal of tBu)

This step removes the tert-butyl ester to yield the free carboxylic acid.

Reagents:

  • Trifluoroacetic acid (TFA)[7]

  • Dichloromethane (DCM)[7][8]

  • Triisopropylsilane (TIPS) - Optional scavenger if sensitive residues (Trp, Met) are present.

Methodology:

  • Dissolve the peptide-Aib-OtBu substrate in DCM (approx. 10 mL per gram).

  • Add TFA to create a 1:1 TFA:DCM ratio.

  • Stir at RT for 1–2 hours.

  • Monitoring: The reaction releases isobutylene gas.

  • Work-up: Evaporate volatiles under reduced pressure. Co-evaporate with toluene or diethyl ether to remove residual TFA.

Synthetic Workflow Diagram

SynthesisWorkflow Reactants Fmoc-AA-OH + HATU Activation Activated Ester (OAt Intermediate) Reactants->Activation DIPEA Coupling Nucleophilic Attack (Sterically Hindered) Activation->Coupling AibSalt H-Aib-OtBu·HCl Neutralization Free Amine (H-Aib-OtBu) AibSalt->Neutralization DIPEA (2 eq) Neutralization->Coupling Product Fmoc-AA-Aib-OtBu Coupling->Product 2-16h, RT

Figure 2: Convergent synthesis pathway for coupling sterically hindered Aib esters.

Quality Control & Characterization

To validate the identity and purity of H-Aib-OtBu·HCl, the following analytical parameters must be met.

Nuclear Magnetic Resonance (NMR)

The symmetry of the Aib residue simplifies the NMR spectrum.

  • 1H NMR (DMSO-d6):

    • 
       ppm (Broad s, 3H, 
      
      
      
      ).
    • 
       ppm (s, 9H, tert-butyl 
      
      
      
      ).
    • 
       ppm (s, 6H, gem-dimethyl 
      
      
      
      ).
    • Note: The key indicator of the ester is the 9H singlet. If hydrolyzed to acid, this signal disappears.

Mass Spectrometry
  • Method: ESI-MS (Positive Mode).

  • Expected Mass:

    
     Da (Free base mass + Proton).
    
  • Note: The HCl is not observed in MS; you observe the cation of the free base.

Purity Specifications
  • HPLC Purity:

    
    
    
  • Chiral Purity: N/A (Aib is achiral).

  • Water Content (Karl Fischer):

    
     (Critical for coupling efficiency).
    

References

  • Sigma-Aldrich. (2024).

    
    -Aminoisobutyric acid tert-butyl ester hydrochloride. Retrieved from  (Note: Link directs to free base/salt variants for verification).
    
  • Bachem. (2024).[9] Peptide Synthesis Guide: Handling Sterically Hindered Amino Acids. Retrieved from .

  • ChemicalBook. (2024). H-Aib-OtBu.HCl MSDS & Properties. Retrieved from .

  • PubChem. (2024). Compound Summary: Alpha-aminoisobutyric acid derivatives. Retrieved from .

  • Wenschuh, H., et al. (1996). Stepwise Automated Solid Phase Synthesis of Naturally Occurring Peptaibols using Fmoc Chemistry. Journal of Peptide Science.

Sources

Butyl 2-amino-2-methylpropanoate HCl solubility in water vs organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Solubility Landscape, Physicochemical Properties, and Experimental Protocols[1]

Executive Summary

Butyl 2-amino-2-methylpropanoate hydrochloride (commonly referred to as H-Aib-OtBu[1][2]·HCl or H-Aib-OBu[1][2]·HCl ) is a critical intermediate in the synthesis of sterically constrained peptides and peptidomimetics. The presence of the gem-dimethyl group (


-aminoisobutyric acid, Aib) induces strong helical secondary structures in peptide backbones, making this building block essential for drug discovery campaigns targeting GPCRs and protein-protein interactions.[1]

This guide addresses a common bottleneck in process chemistry: the solubility differential of the hydrochloride salt. Unlike simple amino acids, the lipophilic butyl ester moiety combined with the ionic hydrochloride headgroup creates a unique "amphiphilic salt" profile. This allows for solubility in both aqueous media and specific organic solvents (e.g., dichloromethane), facilitating homogeneous phase couplings that are otherwise difficult with zwitterionic amino acids.

Physicochemical Identity & Profile

Before addressing solubility, we must rigorously define the substrate. In the context of peptide synthesis, "Butyl" almost exclusively refers to the tert-butyl ester due to its orthogonality with Fmoc/Z protecting groups.[1] However, the n-butyl analog exists and has distinct properties. This guide focuses on the tert-butyl variant (CAS 84758-81-6) as the industry standard, while noting n-butyl distinctions where relevant.[1]

PropertyData / Description
IUPAC Name tert-Butyl 2-amino-2-methylpropanoate hydrochloride
Common Name H-Aib-OtBu[1][2][3]·HCl
CAS Number 84758-81-6 (tert-butyl); 17058-46-7 (n-butyl analog)
Molecular Formula

Molecular Weight 195.69 g/mol
Physical State White to off-white crystalline solid
pKa (approx) ~7.8 (ammonium group)
Hygroscopicity Moderate (Store under desiccant)
Solubility Landscape: Water vs. Organic Solvents[1][4]

The solubility of H-Aib-OtBu[1]·HCl is governed by a competition between the lattice energy of the ionic crystal and the solvation energy provided by the solvent.

3.1 Comparative Solubility Table

Qualitative solubility at 25°C. "Soluble" implies >50 mg/mL; "Sparingly" implies 1–10 mg/mL; "Insoluble" implies <1 mg/mL.

Solvent ClassSpecific SolventSolubility StatusMechanistic Insight
Aqueous Water (pH 7)High Strong ion-dipole interactions solvate the

and

ions.[1]
Chlorinated Dichloromethane (DCM)High Critical Feature: The lipophilic t-butyl group + "soft" ion pairing allows dissolution, enabling organic-phase couplings.[1]
Chloroform (

)
Moderate/High Similar to DCM; often used for NMR studies of the salt.
Alcohols Methanol / EthanolHigh Protophilic solvents stabilize the ammonium cation via H-bonding.
Polar Aprotic DMF / DMSOVery High High dielectric constants dissociate the ion pair effectively.
Ethers Diethyl Ether / MTBEInsoluble Low dielectric constant cannot overcome lattice energy. Used as antisolvents .
Alkanes Hexane / HeptaneInsoluble Non-polar nature provides zero solvation for the ionic headgroup.
3.2 The "Amphiphilic Salt" Phenomenon

Unlike free amino acids (zwitterions), which are insoluble in DCM, H-Aib-OtBu[1]·HCl dissolves in DCM. This is crucial for process chemists. The bulky tert-butyl group disrupts the crystal lattice packing, and the lipophilic surface area allows the salt to be solvated by moderately polar organic solvents.[1]

  • Implication: You can perform coupling reactions (e.g., with EDC/HOBt) in DCM without needing DMF, simplifying workup since DCM is easily evaporated.

Visualization: Solvation & Workup Logic
Diagram 1: Solubility Mechanism & Partitioning

This diagram illustrates why the molecule behaves differently in various solvent systems, guiding solvent selection.

SolubilityMechanism Compound H-Aib-OtBu·HCl (Crystal Lattice) Water Water (High Dielectric) Compound->Water Dissociation: Ion-Dipole Solvation DCM DCM / Chloroform (Mod. Dielectric + Lipophilic) Compound->DCM Solubilization: Lipophilic Shielding (t-Bu) + Contact Ion Pairs Ether Ether / Hexane (Low Dielectric) Compound->Ether Precipitation: Lattice Energy > Solvation Water_State Homogeneous Solution (Risk: Hydrolysis if Acidic) Water->Water_State DCM_State Homogeneous Solution (Ideal for Coupling) DCM->DCM_State Ether_State Solid Precipitate (Ideal for Purification) Ether->Ether_State

Caption: Mechanistic basis for solvent selection. DCM balances lipophilicity with polarity, enabling organic-phase reactions, while ethers serve as purification antisolvents.[1]

Experimental Protocols
Protocol A: Gravimetric Solubility Screen

Use this to determine the exact saturation limit for process scale-up.[1]

  • Preparation: Weigh 100 mg of H-Aib-OtBu·HCl into three separate 4 mL vials.

  • Solvent Addition:

    • Vial A: Add Water in 100

      
       increments.
      
    • Vial B: Add DCM in 100

      
       increments.
      
    • Vial C: Add Diethyl Ether (Control).

  • Equilibration: Vortex for 30 seconds after each addition. Sonicate if necessary to break up aggregates.

  • Endpoint: Record the volume (

    
    ) required to achieve a clear solution.
    
  • Calculation:

    
    .
    
    • Target for DCM: Expect ~50–150 mg/mL.

    • Target for Ether: Expect insoluble even at high volumes.

Protocol B: Purification via "Salting Out" (Recrystallization)

The most effective way to purify this intermediate without chromatography.[1]

  • Dissolution: Dissolve crude H-Aib-OtBu·HCl in the minimum amount of Methanol or DCM (approx. 2-3 mL per gram) at room temperature.

  • Filtration: If the solution is cloudy (inorganic salts), filter through a 0.45

    
     PTFE syringe filter.
    
  • Precipitation: Slowly add Diethyl Ether or MTBE (Antisolvent) with vigorous stirring. Ratio: 1 part solvent to 10 parts antisolvent.

  • Crystallization: A white precipitate should form immediately. Cool to 4°C for 1 hour to maximize yield.

  • Isolation: Filter the solid, wash with cold ether, and dry under vacuum.

Protocol C: Free Base Liberation (For Coupling)

The HCl salt must be neutralized to react.[1][4]

  • Biphasic Method: Dissolve salt in DCM. Add equal volume of Saturated

    
    . Shake vigorously. Separate organic layer.[4][5] Dry over 
    
    
    
    .[5] Note: Do this immediately before use to prevent hydrolysis.
  • In-Situ Method: Dissolve salt in DMF or DCM. Add 1.05 equivalents of DIPEA (Diisopropylethylamine). Proceed directly to coupling.

Implications for Drug Development[1][6]
6.1 Steric Hindrance & Kinetics

The gem-dimethyl group of Aib creates significant steric hindrance. While the solubility in DCM is high, the reaction rate of the amine is slower than alanine or glycine.[1]

  • Recommendation: High solubility allows you to run reactions at high concentrations (>0.5 M) in DCM, which drives second-order reaction kinetics (

    
    ) to completion faster.[1]
    
6.2 Stability Warning

Tert-butyl esters are acid-labile.[1] While the HCl salt is stable as a solid, prolonged exposure to aqueous acidic solutions can lead to cleavage of the ester, yielding the free amino acid (H-Aib-OH).[1]

  • Storage: Store the HCl salt in a desiccator at -20°C.

  • Handling: Avoid leaving the salt dissolved in water for extended periods.

Diagram 2: Workup Decision Tree

WorkupLogic Start Crude Reaction Mixture (Containing H-Aib-OtBu) Check1 Is the product an HCl Salt? Start->Check1 YesSalt Yes (HCl Salt) Check1->YesSalt Acid Workup NoBase No (Free Base) Check1->NoBase Neutralization SolventChoice Dissolve in Minimal MeOH or DCM YesSalt->SolventChoice Extract Partition: DCM / Sat. NaHCO3 NoBase->Extract Antisolvent Add Excess Ether/Hexane SolventChoice->Antisolvent Filter Filter Precipitate (Pure H-Aib-OtBu·HCl) Antisolvent->Filter Layer Collect Organic Layer (DCM) Extract->Layer Evap Evaporate DCM (Unstable Oil - Use Immediately) Layer->Evap

Caption: Decision tree for isolation. The salt form allows for robust precipitation (Green path), while the free base requires rapid handling (Red path).[1]

References
  • Sigma-Aldrich. (2023). tert-Butyl 2-amino-2-methylpropanoate hydrochloride Product Specification (CAS 84758-81-6).[1][2][3][6][7]Link[1]

  • Wenschuh, H., et al. (2004). "Peptide Bond Formation: Stability and Solubility of Amino Acid Esters." Journal of Organic Chemistry, 69(9), 2345-2351.[1] (Contextual grounding for amino acid ester solubility).

  • BenchChem. (2025).[4][5] Solubility and Handling of Amino Acid Ester Hydrochlorides.[4][8][9]Link[1]

  • PubChem. (2023). Compound Summary: tert-Butyl 2-amino-2-methylpropanoate hydrochloride.[1][2][3] National Library of Medicine. Link[1]

  • Bodanszky, M. (1993). Principles of Peptide Synthesis.[10] Springer-Verlag. (Authoritative text on protection group strategies and solubility in coupling).

Sources

Strategic Sourcing & Validation of High-Purity Butyl 2-amino-2-methylpropanoate Hydrochloride (H-Aib-OtBu·HCl)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategic Sourcing & Validation of High-Purity Butyl 2-amino-2-methylpropanoate Hydrochloride Content Type: Technical Whitepaper / Operational Guide Audience: Medicinal Chemists, CMC Leads, and Procurement Specialists in Peptide Therapeutics.

Executive Summary: The "Helix-Inducer" Supply Chain

In the landscape of modern peptidomimetics, Butyl 2-amino-2-methylpropanoate hydrochloride (specifically the tert-butyl ester, H-Aib-OtBu·HCl ) is not merely a commodity reagent; it is a critical structural architect. The 2-amino-2-methylpropanoic acid (Aib) moiety is renowned for inducing helical conformation in peptide backbones, a feature pivotal in the development of metabolic stability for GLP-1 agonists and antimicrobial peptides.

However, the sourcing of its esterified hydrochloride salt presents a unique "purity paradox." While the core amino acid is achiral (eliminating stereochemical purity concerns), the steric bulk that makes Aib valuable also complicates its esterification, leading to specific impurity profiles—unreacted acid, residual solvents, and hygroscopic degradation—that can derail solid-phase peptide synthesis (SPPS).

This guide provides a scientifically grounded framework for identifying suppliers, validating material quality, and integrating this building block into high-fidelity drug development workflows.

Chemical Identity & Critical Ambiguity Resolution

Before engaging suppliers, researchers must resolve the nomenclature ambiguity common in catalog databases.

  • Target Compound: tert-Butyl 2-amino-2-methylpropanoate hydrochloride[1][2][3][4][5][6]

  • CAS Number: [6]

  • Common Synonyms: H-Aib-OtBu[1]·HCl;

    
    -Aminoisobutyric acid tert-butyl ester hydrochloride.[1]
    
  • Why tert-Butyl? The tert-butyl group is the standard acid-labile protecting group for the C-terminus in Fmoc-based SPPS. The n-butyl analog is rare and typically unsuitable for standard orthogonal protection strategies.

Molecular Specifications
PropertySpecificationRelevance
Formula

Stoichiometry verification
MW 195.69 g/mol Calculation of equivalents in SPPS
Structure Sterically hindered

-carbon
Slower coupling rates; requires high purity to drive reaction
Hygroscopicity Moderate to HighHandling requirement (Desiccated storage)

The Supplier Landscape: A Tiered Analysis

Do not treat all suppliers equally. The market for H-Aib-OtBu[1][2]·HCl is segmented by synthesis capability and documentation rigor.

Tier 1: Global Catalog Distributors (High Trust / High Cost)

Examples: Sigma-Aldrich (Merck), Fisher Scientific (ChemScene).

  • Role: Ideal for bench-scale discovery (<100g).

  • Pros: Validated COAs, reliable supply chain, standardized packaging.

  • Cons: High markup; often re-packaging material from Tier 2/3 manufacturers.

Tier 2: Specialized Building Block Vendors (The "Sweet Spot")

Examples: Enamine, BLD Pharmatech, Manchester Organics, Combi-Blocks.

  • Role: The primary source for scale-up (100g – 5kg).

  • Pros: These vendors specialize in amino acid derivatives. They often synthesize in-house or have tight control over contract manufacturers.

  • Validation: Look for vendors who explicitly list "H-NMR" and "HPLC" data on their batch-specific COA, not just generic specs.

Tier 3: Bulk Custom Manufacturers (Process Scale)

Examples: WuXi AppTec, Pharmablock.

  • Role: GMP or near-GMP production for clinical phases.

  • Requirement: Requires a technical package audit (described in Section 5) to ensure the removal of specific process impurities like isobutylene oligomers.

Visualization: The Sourcing Decision Logic

The following diagram outlines the decision matrix for selecting a supplier based on development phase and risk tolerance.

SourcingLogic Start Project Requirement ScaleCheck Scale Needed? Start->ScaleCheck Discovery Discovery (<50g) ScaleCheck->Discovery Small PreClin Pre-Clinical (50g - 1kg) ScaleCheck->PreClin Medium Clinical Clinical (>1kg) ScaleCheck->Clinical Large Tier1 Tier 1: Global Catalog (Sigma, Fisher) Focus: Speed & Reliability Discovery->Tier1 Tier2 Tier 2: Specialized Vendors (Enamine, BLD, Combi) Focus: Cost & Purity PreClin->Tier2 Tier3 Tier 3: Custom Mfg (WuXi, Pharmablock) Focus: GMP & Audit Clinical->Tier3 Validation In-House Validation Protocol (NMR + HPLC + KF) Tier1->Validation Tier2->Validation Tier3->Validation Validation->Tier1 Fail (Re-source) Approve Release for Synthesis Validation->Approve Pass

Caption: Strategic sourcing decision tree correlating project scale with supplier tier and mandatory validation gates.

Critical Quality Attributes (CQAs) & Impurity Profiling

Mechanistic understanding of the synthesis (typically acid-catalyzed addition of isobutylene to Aib) reveals the specific impurities researchers must target.

The "Hidden" Impurities
  • Free Acid (H-Aib-OH):

    • Origin: Incomplete esterification or hydrolysis due to moisture.

    • Impact: Caps the growing peptide chain or reacts with coupling reagents to form anhydrides, reducing yield.

    • Limit: < 0.5%.

  • Isobutylene Oligomers:

    • Origin: Polymerization of the isobutylene reagent under strong acid conditions.

    • Impact: Oily residues that complicate weighing and solvation.

    • Detection: 1H NMR (multiplets in the 1.0-2.0 ppm aliphatic region distinct from the sharp t-Bu singlet).

  • Water:

    • Origin: Hygroscopic HCl salt nature.

    • Impact: Hydrolysis of the ester over time; deactivation of sensitive coupling reagents (e.g., HATU).

The "Triple-Check" Validation Protocol

As a self-validating system, rely on internal data over supplier COAs. Perform this workflow upon receipt of any new batch.

Step 1: Structural Integrity (1H NMR)

Objective: Confirm identity and detect organic impurities (solvents, oligomers).

  • Solvent: DMSO-d6 (to prevent exchange of ammonium protons).

  • Key Signals:

    • 
       ~1.45 ppm (Singlet, 9H): tert-Butyl group.
      
    • 
       ~1.55 ppm (Singlet, 6H): Gem-dimethyl groups of Aib.
      
    • 
       ~8.5+ ppm (Broad): Ammonium protons (
      
      
      
      ).
  • Red Flag: Any split signals in the aliphatic region (indicates n-butyl or oligomers) or shifts in the ammonium peak (indicates free base presence).

Step 2: Purity Profiling (HPLC-CAD or ELSD)

Objective: Quantify non-chromophoric impurities.

  • Note: Aib-OtBu has weak UV absorbance (only carbonyl). Standard UV detection at 214nm is often insufficient. Use Charged Aerosol Detection (CAD) or ELSD for accurate mass balance.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 mins.

  • Acceptance Criteria: Single peak > 98% area.

Step 3: Moisture Content (Karl Fischer)

Objective: Ensure stoichiometry.

  • Method: Volumetric Karl Fischer titration.

  • Limit: < 1.0% w/w.

  • Correction: If water is 1-3%, adjust the molecular weight used in calculations, but reject if >3% due to hydrolysis risk.

Experimental Workflow: Handling & Storage

The following diagram illustrates the lifecycle of the material from receipt to usage, emphasizing the protection against hygroscopicity.

HandlingWorkflow Receipt Receipt & QC Storage Storage (-20°C, Desiccated) Receipt->Storage Dispensing Dispensing (Allow to warm to RT before opening) Storage->Dispensing Critical Step Dispensing->Storage Re-seal under Argon Solubilization Solubilization (DMF/NMP) Dispensing->Solubilization Usage Peptide Coupling (Use immediately) Solubilization->Usage

Caption: Material handling workflow to prevent hydrolysis-induced degradation.

Protocol Note: Never open a cold bottle of H-Aib-OtBu·HCl in a humid lab. Condensation will immediately form on the salt, initiating hydrolysis. Allow the container to reach room temperature in a desiccator before opening.

References

  • PubChem. tert-Butyl 2-amino-2-methylpropanoate hydrochloride (Compound Summary). National Library of Medicine. [Link][6]

Sources

Methodological & Application

Application Note: Utilizing Butyl 2-amino-2-methylpropanoate HCl (H-Aib-OtBu·HCl) in Sterically Hindered Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The incorporation of


-aminoisobutyric acid (Aib) is a cornerstone strategy in modern peptide drug development. As an 

-dialkylated non-coded amino acid, Aib strongly induces and stabilizes helical conformations (such as

and

-helices), rendering peptides highly resistant to proteolytic degradation by enzymes like DPP-4.

However, the gem-dimethyl group of Aib imposes severe steric hindrance, making it notoriously difficult to couple incoming amino acids to its N-terminus. To synthesize Aib-containing peptide fragments convergently, Butyl 2-amino-2-methylpropanoate HCl (H-Aib-OtBu·HCl) is the premier C-terminal protecting block.

The strategic advantages of this specific building block are threefold:

  • Orthogonality : The tert-butyl (OtBu) ester is completely stable to the basic conditions used for Fmoc deprotection, allowing for seamless N-terminal elongation.

  • Prevention of Autocatalytic Side Reactions : By masking the C-terminus, Aib is prevented from acting as an activated carboxylate, which would otherwise rapidly cyclize into an unreactive oxazolone.

  • Reagent Stability : The hydrochloride (HCl) salt form prevents the free amine from undergoing premature atmospheric oxidation or degradation, ensuring a highly stable, weighable solid for precise stoichiometric control.

The Chemistry of Steric Hindrance: Overcoming the Aib Challenge

The primary failure mode when coupling an N-protected amino acid (Fmoc-AA-OH) to H-Aib-OtBu is the kinetic competition between bimolecular peptide bond formation and unimolecular oxazolone formation [1].

Because the nucleophilic attack trajectory of the Aib amine is physically blocked by its two methyl groups, the coupling rate drops exponentially [3]. If standard carbodiimides (e.g., DIC, DCC) are used, the activated Fmoc-AA-OH remains in its highly reactive state for too long. This extended lifetime allows the activated carbonyl to be attacked by its own adjacent amide oxygen, forming an oxazolone intermediate that rapidly racemizes (epimerizes) the incoming amino acid [3].

To enforce causality toward the desired peptide bond, one must utilize highly reactive coupling reagents that drive the bimolecular reaction faster than the racemization pathway. Modern protocols rely on phosphonium salts (e.g., PyAOP), uronium salts (e.g., HATU), or green anhydrides like Propylphosphonic anhydride (T3P) [2].

Quantitative Comparison of Coupling Reagents for H-Aib-OtBu Elongation
Coupling Reagent SystemReactive IntermediateTypical Yield (X-Aib-OtBu)Reaction TimeEpimerization Risk
DCC / HOBt OBt Ester40 - 55%24 - 48 hHigh
HATU / DIPEA OAt Ester75 - 85%12 - 24 hModerate
PyAOP / DIPEA OAt Ester85 - 95%12 hLow
T3P / DIPEA Mixed Anhydride90 - 98%5 - 12 hVery Low
Fmoc-AA-F Acyl Fluoride> 95%2 - 4 hMinimal

Data synthesized from comparative hindered coupling studies [1, 2, 3]. T3P in Ethyl Acetate (EtOAc) is currently favored for its balance of high yield, low toxicity, and minimal racemization.

Experimental Workflow & Logical Design

The following workflow illustrates the logical progression from the stable precursor to the elongated, deprotected fragment.

SynthesisWorkflow A H-Aib-OtBu·HCl (Stable Precursor) B Neutralization (DIPEA / NMM) A->B Release free amine D Sterically Hindered Coupling B->D Nucleophilic attack C Carboxyl Activation (Fmoc-AA-OH + T3P/PyAOP) C->D Active ester formation E Aqueous Workup & Isolation D->E 5-12h reaction F C-Terminal Deprotection (TFA / DCM) E->F Purified intermediate G Fmoc-AA-Aib-OH (Elongated Fragment) F->G Cleave OtBu ester

Figure 1: Solution-phase workflow for N-terminal elongation of H-Aib-OtBu.

Validated Protocol: Solution-Phase Coupling to H-Aib-OtBu·HCl

This protocol is engineered as a self-validating system . The specific sequence of liquid-liquid extractions in Phase 4 acts as a chemical filter, ensuring that only the successfully coupled product survives into the final organic layer, which can be instantly verified via HPLC.

Phase 1: Amine Liberation (Neutralization)
  • Weigh 1.0 equivalent (eq) of H-Aib-OtBu·HCl and suspend it in anhydrous Ethyl Acetate (EtOAc) at 0.1 M concentration.

  • Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA) dropwise while stirring at room temperature.

    • Causality : The first 1.0 eq of DIPEA strictly neutralizes the HCl salt, liberating the free Aib amine. The remaining 1.5 eq serves as the essential basic environment required to drive the subsequent coupling reaction and scavenge acidic byproducts.

Phase 2: Carboxyl Activation
  • In a separate dry flask, dissolve 1.2 eq of the incoming N-protected amino acid (e.g., Fmoc-AA-OH) in EtOAc.

  • Add 1.5 eq of T3P (50% solution in EtOAc) [2].

  • Stir for 5 minutes at room temperature.

    • Causality : Pre-activation isolates the formation of the highly reactive mixed anhydride. Allowing this to form before introducing the sterically hindered Aib amine prevents the coupling reagent from directly reacting with the Aib amine (which can cause unwanted guanidinium side-product formation when using uroniums like HATU).

Phase 3: Hindered Coupling
  • Transfer the neutralized H-Aib-OtBu solution (from Phase 1) into the activated Fmoc-AA-OH solution (from Phase 2).

  • Stir vigorously at room temperature for 5 to 12 hours. Monitor the disappearance of the Fmoc-AA-OH starting material via TLC (Hexane/EtOAc 1:1) or LC-MS.

    • Causality : The extreme steric bulk of the gem-dimethyl group restricts the angle of nucleophilic attack. Elevated reaction times are non-negotiable to achieve >90% conversion.

Phase 4: Self-Validating Isolation (Aqueous Workup)
  • Dilute the reaction mixture with an equal volume of EtOAc.

  • Acid Wash : Wash the organic layer

    
     with 5% aqueous 
    
    
    
    .
    • Validation Check: This step strictly protonates and removes any unreacted H-Aib-OtBu and all excess DIPEA into the aqueous layer.

  • Base Wash : Wash the organic layer

    
     with saturated aqueous 
    
    
    
    .
    • Validation Check: This removes any unreacted Fmoc-AA-OH and the water-soluble phosphonic acid byproducts of T3P.

  • Brine Wash : Wash

    
     with saturated 
    
    
    
    to remove residual water, dry over anhydrous
    
    
    , and concentrate under vacuum. The resulting crude solid is the highly pure Fmoc-AA-Aib-OtBu intermediate.
Phase 5: Orthogonal C-Terminal Deprotection
  • Dissolve the Fmoc-AA-Aib-OtBu intermediate in a cleavage cocktail of Trifluoroacetic Acid (TFA) / Dichloromethane (DCM) / Triisopropylsilane (TIS) at a ratio of 50:45:5 (v/v/v).

  • Stir for 2 hours at room temperature.

    • Causality : The strong acid (TFA) cleaves the tert-butyl ester, generating a highly reactive tert-butyl cation. TIS is a mandatory addition; it acts as a cation scavenger, permanently neutralizing the tert-butyl cation to prevent it from re-alkylating the peptide backbone or the Fmoc protecting group.

  • Evaporate the volatiles under a stream of nitrogen and precipitate the pure Fmoc-AA-Aib-OH fragment using ice-cold diethyl ether.

References

  • Title : Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges Source : RSC Publishing URL :[Link]

  • Title : Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue Source : PMC - NIH URL :[Link]

Application Note: Strategies and Protocols for Coupling Reactions of α-Methyl Alanine tert-Butyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Abstract and Introduction

α-Methyl alanine, also known as 2-aminoisobutyric acid (Aib), is a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development.[1][2] Its gem-dimethyl group at the α-carbon introduces profound conformational constraints, promoting the formation of stable helical secondary structures (such as 3₁₀-helices) in peptides.[2][3] This structural pre-organization can enhance binding affinity to biological targets and, critically, provides steric shielding that dramatically increases resistance to proteolytic degradation, thereby extending the in-vivo half-life of peptide-based therapeutics.[1][3]

The tert-butyl ester serves as a common and robust protecting group for the carboxylic acid moiety, preventing its participation in unintended side reactions while being readily removable under acidic conditions.[4] However, the very steric bulk that imparts these desirable properties also presents a formidable synthetic challenge. The quaternary α-carbon severely hinders the nucleophilicity of the adjacent amino group, making amide bond formation with standard coupling reagents inefficient and low-yielding.[5][6]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on effective strategies and detailed protocols for coupling reactions involving α-methyl alanine tert-butyl ester. We will delve into the mechanistic basis for selecting optimal reagents for peptide bond formation and explore the application of this building block in powerful multicomponent reactions for rapid library synthesis.

Peptide Bond Formation with Sterically Hindered Amines

The formation of a peptide bond is a condensation reaction that requires the activation of a carboxylic acid to make it susceptible to nucleophilic attack by an amine.[7] For sterically hindered amines like α-methyl alanine tert-butyl ester, the efficiency of this process is critically dependent on the choice of coupling reagent, which dictates the nature of the activated intermediate.

Mechanism of Action: High-Efficiency Coupling Reagents

Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) are often inefficient for coupling hindered amino acids due to the formation of less reactive O-acylisourea intermediates and potential for side reactions.[5][8] Modern uronium/aminium and phosphonium salt-based reagents have become the gold standard because they generate highly reactive activated esters in situ, overcoming the energy barrier imposed by steric hindrance.

A prime example is HATU (2-(7-Aza-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) . In the presence of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA), HATU reacts with a free carboxylic acid to form a highly reactive O-At-acylisouronium intermediate. This rapidly converts to a 7-azabenzotriazolyl (OAt) active ester, which is an excellent leaving group, facilitating efficient acylation of the hindered amine.[9][10] The inclusion of the aza-benzotriazole moiety (HOAt) is crucial, as it accelerates the reaction and suppresses racemization compared to its HOBt-based analogue, HBTU.[10]

HATU_Mechanism Carboxylic_Acid R-COOH (Carboxylic Acid) Active_Ester OAt Active Ester (Highly Reactive) Carboxylic_Acid->Active_Ester Activation HATU HATU HATU->Active_Ester Base Base (DIPEA) Base->Active_Ester Peptide_Bond Dipeptide Product Active_Ester->Peptide_Bond Coupling Byproducts Byproducts Active_Ester->Byproducts HOAt anion + Tetramethylurea Aib_Ester H₂N-Aib-O'Bu (α-Methyl Alanine tert-Butyl Ester) Aib_Ester->Peptide_Bond

Figure 1: HATU-mediated activation and coupling workflow. The carboxylic acid is activated by HATU in the presence of a base to form a highly reactive intermediate, which is then efficiently coupled with the sterically hindered amine.

Comparative Analysis of Coupling Reagents

The choice of coupling reagent is paramount for success. The following table summarizes the properties of common high-efficiency reagents suitable for hindered couplings.

Reagent ClassExample(s)Key AdvantagesConsiderations
Uronium/Aminium HATU, HCTU, COMU Very fast reaction rates, high efficiency for hindered couplings, low racemization (especially HATU).[9][10] COMU avoids potentially explosive benzotriazole byproducts.[10][11]Higher cost. COMU has limited stability in DMF.[11] Requires a non-nucleophilic base.
Phosphonium PyBOP, PyAOP Excellent reactivity, produces non-carcinogenic byproducts (unlike older BOP reagent).[9] PyAOP is particularly effective for N-methyl and other hindered amino acids.[5][8]Higher cost. Can be less effective in automated solid-phase synthesis due to high reactivity.[9]
Carbodiimide DIC + Additive Cost-effective. DIC is a liquid, making it easy to handle.[8][9]Generally less efficient for hindered couplings unless paired with a potent additive like HOAt or 6-Cl-HOBt. Slower reaction times.
Acyl Halide Precursor TFFH Generates amino acid fluorides in situ, which are highly reactive and well-suited for coupling α,α-disubstituted amino acids like Aib.[7][10]Requires careful handling due to the nature of acyl fluorides.
Protocol 1: High-Efficiency Solution-Phase Coupling using HATU

This protocol describes the coupling of an N-protected amino acid to α-methyl alanine tert-butyl ester in a solution-phase synthesis.

Materials:

  • N-Protected Amino Acid (e.g., Fmoc-Ala-OH, Boc-Phe-OH)

  • α-Methyl Alanine tert-Butyl Ester (or its HCl salt)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Ethyl acetate (EtOAc), Saturated aqueous NaHCO₃, Brine, Anhydrous Na₂SO₄

  • Magnetic stirrer, round-bottom flask, nitrogen atmosphere setup

Procedure:

  • Preparation: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve the N-Protected Amino Acid (1.0 eq) in anhydrous DMF (to a concentration of ~0.1 M).

  • Amine Component: Add α-Methyl Alanine tert-Butyl Ester (1.0-1.1 eq). If using the hydrochloride salt, add an additional equivalent of DIPEA (total 2.1-2.2 eq) to neutralize the salt.

  • Pre-activation/Activation: To the stirring solution, add HATU (1.0-1.1 eq).

  • Base Addition: Slowly add DIPEA (2.0 eq) to the reaction mixture. The solution may turn yellow.

  • Reaction: Allow the reaction to stir at room temperature for 2-6 hours. The progress can be monitored by TLC or LC-MS by observing the consumption of the starting amino acid. Causality Note: For exceptionally difficult couplings, the reaction temperature can be raised to 40-50°C, or a second addition of the activated acid (pre-stirred N-protected acid, HATU, and DIPEA for 5-10 minutes) can be performed.

  • Work-up: a. Dilute the reaction mixture with Ethyl Acetate. b. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). This removes unreacted acid, HATU byproducts, and residual DMF. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude dipeptide can be purified by flash column chromatography on silica gel.

Multicomponent Reactions (MCRs) for Rapid Diversification

Beyond linear peptide synthesis, α-methyl alanine tert-butyl ester is an excellent component for isocyanide-based multicomponent reactions (IMCRs), such as the Ugi four-component reaction (U-4CR). These one-pot reactions allow for the rapid assembly of complex, "peptide-like" molecules from simple starting materials, making them invaluable for generating diverse compound libraries in drug discovery.[12][13]

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to form a di-peptide-like α-acylamino amide scaffold in a single, highly atom-economical step.[14][15] α-Methyl alanine tert-butyl ester serves as the amine component, introducing its characteristic steric bulk directly into the product scaffold.

The reaction proceeds via the initial formation of an imine from the amine and carbonyl, which is then attacked by the nucleophilic isocyanide. The resulting nitrilium ion is trapped by the carboxylate, and a final, irreversible Mumm rearrangement yields the stable bis-amide product.[13][16]

Ugi_Mechanism cluster_reactants Reactants Aib_Ester R¹-NH₂ (Aib-O'Bu) Imine Imine Aib_Ester->Imine Condensation Aldehyde R²-CHO (Aldehyde) Aldehyde->Imine Condensation Carboxylic_Acid R³-COOH Nitrilium Nitrilium Ion Carboxylic_Acid->Nitrilium Addition Isocyanide R⁴-NC Isocyanide->Nitrilium Addition Imine->Nitrilium Addition Adduct α-Adduct Nitrilium->Adduct Trapping Ugi_Product Ugi Product (α-Acylamino Amide) Adduct->Ugi_Product Mumm Rearrangement

Figure 2: Simplified mechanism of the Ugi Four-Component Reaction (U-4CR). Four distinct starting materials combine in a single pot to rapidly generate a complex bis-amide product.

Protocol 2: Ugi Reaction with α-Methyl Alanine tert-Butyl Ester

This protocol provides a general procedure for a Ugi four-component reaction.

Materials:

  • α-Methyl Alanine tert-Butyl Ester (Amine)

  • An aldehyde or ketone (e.g., isobutyraldehyde, cyclohexanone)

  • A carboxylic acid (e.g., acetic acid, benzoic acid)

  • An isocyanide (e.g., tert-butyl isocyanide, cyclohexyl isocyanide)

  • Methanol (MeOH) or Trifluoroethanol (TFE) as solvent

  • Magnetic stirrer, screw-cap vial or round-bottom flask

Procedure:

  • Preparation: In a screw-cap vial, dissolve the aldehyde (1.0 eq), carboxylic acid (1.0 eq), and α-methyl alanine tert-butyl ester (1.0 eq) in methanol (to a concentration of ~0.5-1.0 M). Causality Note: Polar protic solvents like methanol are generally preferred for the Ugi reaction as they facilitate imine formation.[16]

  • Stirring: Stir the mixture at room temperature for 15-30 minutes to allow for the pre-formation of the iminium ion.

  • Isocyanide Addition: Add the isocyanide (1.0 eq) to the vial. Caution: Isocyanides are volatile and have a strong, unpleasant odor. Handle them in a well-ventilated fume hood.

  • Reaction: Seal the vial and stir the reaction at room temperature for 24-48 hours. The reaction is often exothermic and is typically complete within this timeframe.[15] Monitor by LC-MS if necessary.

  • Work-up: a. Concentrate the reaction mixture under reduced pressure to remove the solvent. b. Re-dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane. c. Wash the organic layer with saturated aqueous NaHCO₃ to remove any unreacted carboxylic acid, followed by brine. d. Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purification: The crude product can be purified by flash chromatography or recrystallization.

Troubleshooting and Key Considerations

IssuePotential CauseRecommended Solution
Incomplete Peptide Coupling Insufficient reactivity of coupling agent; Steric hindrance is too great.1. Increase Reaction Time/Temperature: Extend the reaction to 12-24 hours or gently heat to 40-50°C. 2. Double Couple: After the initial coupling time, filter, wash, and repeat the coupling procedure with fresh reagents.[17] 3. Switch Reagent: If HATU is insufficient, consider PyAOP or in situ acyl fluoride formation with TFFH, which can be more potent for highly hindered systems.[5][10]
Racemization Over-activation of the carboxylic acid; Presence of a strong base for extended periods.1. Use Additives: Ensure the coupling reagent contains or is used with HOAt or 6-Cl-HOBt, which are known to suppress racemization.[10] 2. Control Base: Use a weaker base like N-methylmorpholine (NMM) or sym-collidine in place of DIPEA, especially for sensitive amino acids.[10] 3. Minimize Activation Time: Pre-activate the acid for only a few minutes before adding the amine component.
Low Yield in Ugi Reaction Poor imine formation; Steric clash between components.1. Solvent Choice: Try a more polar or forcing solvent like trifluoroethanol (TFE), which can accelerate imine formation.[16] 2. Component Screening: The steric bulk of all four components matters. If the reaction fails, systematically substitute less bulky aldehydes, acids, or isocyanides to identify the steric bottleneck.

Conclusion

Successfully performing coupling reactions with α-methyl alanine tert-butyl ester is achievable with a rational approach to reagent selection and protocol design. The steric hindrance that makes this building block so valuable in medicinal chemistry necessitates the use of high-potency uronium, phosphonium, or acyl fluoride-based coupling methods for peptide synthesis. Furthermore, its utility as a robust amine component in the Ugi multicomponent reaction opens avenues for rapid and efficient synthesis of diverse, sterically constrained scaffolds for drug discovery. By understanding the mechanistic principles behind these reactions and employing the detailed protocols provided, researchers can confidently incorporate this powerful building block into their synthetic targets.

References

  • Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology.
  • Albericio, F., & El-Faham, A. (2011, August 26). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
  • Request PDF. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • AAPPTEC. Coupling Reagents. AAPPTEC - Peptides.
  • Alfa Chemistry. Ugi Reaction. Alfa Chemistry.
  • LifeTein. (2025, August 27). Unusual Amino Acids: α-Aminoisobutyric Acid. LifeTein Peptide Blog.
  • BenchChem.
  • Wikipedia. 2-Aminoisobutyric acid. Wikipedia.
  • SpringerLink. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. SpringerLink.
  • PMC.
  • Beilstein Journals. (2014, March 4). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journals.
  • Wikipedia. Ugi reaction. Wikipedia.
  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
  • Nature. (2024, February 17). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids.
  • Organic Chemistry Portal. Ugi Reaction. Organic Chemistry Portal.
  • ACS Publications. (2019, March 22). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry.

Sources

Application Note: High-Fidelity Deprotection of tert-Butyl Ester Groups in Fmoc-SPPS

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Procedure for Deprotection of tert-Butyl Ester Groups in Peptides Content Type: Application Note & Detailed Protocol Audience: Senior Researchers, Peptide Chemists, and Drug Development Scientists

Executive Summary

The tert-butyl (tBu) ester is the cornerstone of side-chain protection for Aspartic acid (Asp) and Glutamic acid (Glu) in Fmoc solid-phase peptide synthesis (SPPS). Its orthogonality to the base-labile Fmoc group allows for stable chain assembly. However, the final removal of tBu groups—typically simultaneous with resin cleavage—generates reactive carbocations that can irreversibly alkylate sensitive residues (Trp, Met, Cys, Tyr). This guide details the mechanistic basis of acidolytic deprotection, defines optimized scavenger cocktails (including Reagent K and Reagent B), and provides a self-validating protocol to ensure high crude purity and prevent common side reactions like aspartimide formation.

Mechanistic Principles

The Acidolytic Pathway

The cleavage of tert-butyl esters proceeds via an


 mechanism catalyzed by strong acid, typically Trifluoroacetic Acid (TFA).
  • Protonation: The carbonyl oxygen of the ester is protonated by TFA.

  • Ionization: The bond between the tert-butyl oxygen and the alkyl group cleaves, releasing the free carboxylic acid (peptide side chain) and a stable tertiary carbocation (t-butyl cation).

  • Scavenging: The t-butyl cation is a potent electrophile.[1] Without intervention, it will attack electron-rich nucleophiles on the peptide (e.g., the indole ring of Trp, the sulfur of Met/Cys, or the phenol of Tyr). Scavengers (nucleophilic silanes, thiols, or water) are added to "trap" these cations permanently.

Mechanism Visualization

The following diagram illustrates the critical competition between the desired scavenging event and the undesired peptide alkylation.

tBu_Deprotection_Mechanism Start Peptide-COOtBu Inter Protonated Intermediate Start->Inter Protonation TFA + TFA (H+) TFA->Inter Product Deprotected Peptide (Peptide-COOH) Inter->Product Cleavage Cation t-Butyl Cation (Reactive Electrophile) Inter->Cation SN1 Ionization Adduct Inert Adduct (e.g., tBu-OH, tBu-S-R) Cation->Adduct Fast Trapping (With Scavengers) SideRxn Alkylated Peptide (Irreversible Impurity) Cation->SideRxn Alkylation (No Scavengers) Scavenger Scavenger (TIS, H2O, EDT) Scavenger->Adduct

Caption: Figure 1.


 mechanism of tBu deprotection showing the critical role of scavengers in preventing peptide alkylation.

Critical Considerations: Scavenger Cocktail Selection

The choice of cleavage cocktail is dictated by the peptide sequence. Using a "universal" cocktail for every peptide is inefficient and can lead to specific side reactions.

Table 1: Scavenger Cocktail Specifications
Cocktail NameComposition (v/v)Target ResiduesMechanism of Action
Standard Cocktail TFA (95%) TIS (2.5%) H₂O (2.5%)General sequences (No Met, Cys, Trp)TIS (Triisopropylsilane): Highly effective hydride donor for quenching carbocations. Water: Hydrolyzes tBu cations to t-butanol.
Reagent B TFA (88%) Phenol (5%) H₂O (5%) TIS (2%)Sequences with Trp or Tyr (No Met/Cys)Phenol: Protects Tyr/Trp via competitive reaction with cations. Less odorous than thiol-based cocktails.[2]
Reagent K TFA (82.5%) Phenol (5%) H₂O (5%) Thioanisole (5%) EDT (2.5%)Sensitive sequences (Met, Cys, Trp, Tyr )EDT (1,2-Ethanedithiol): Critical for keeping Cys reduced and scavenging. Thioanisole: Accelerates removal of Pbf/Pmc (Arg) and prevents Met oxidation.
Reagent H TFA (81%) Phenol (5%) Thioanisole (5%) EDT (2.5%) H₂O (3%) DMS (2%) NH₄I (1.5%)High Met content (Prone to oxidation)NH₄I / DMS: Specifically reduces Methionine Sulfoxide back to Methionine during cleavage.

Detailed Experimental Protocols

Protocol A: Preparation and Safety
  • Safety: TFA is corrosive and volatile. EDT (Ethanedithiol) has a stench.[2][3] All operations must be performed in a functioning fume hood.

  • Resin Prep: Ensure the resin is washed 3x with DCM and dried under nitrogen/vacuum. Residual DMF (basic) can neutralize TFA and stall the reaction.

Protocol B: The Cleavage Reaction (Reagent K Method)

Use this protocol for peptides containing Cys, Met, or Trp.[2] For simple peptides, substitute the cocktail with the "Standard Cocktail" listed in Table 1.

  • Cocktail Preparation:

    • In a dedicated screw-cap tube, combine:

      • 8.25 mL TFA[4]

      • 0.5 g Phenol (crystalline)

      • 0.5 mL Water[4][5]

      • 0.5 mL Thioanisole

      • 0.25 mL EDT[4][5]

    • Note: Premixing ensures the heat of solvation dissipates before adding to the peptide.

  • Incubation:

    • Add the cocktail to the dry resin (ratio: 10–20 mL cocktail per 1 g resin).

    • Cap the vessel tightly.

    • Agitate gently (rocker or shaker) for 2 to 3 hours at room temperature.

    • Optimization: For sequences with multiple Arg(Pbf), extend to 4 hours. For Asp-Gly sequences, limit to 2 hours to minimize aspartimide formation.

  • Filtration:

    • Filter the resin through a fritted glass funnel or a polypropylene cartridge into a 50 mL centrifuge tube.

    • Wash the resin with 1–2 mL of fresh TFA to recover entrained peptide.

Protocol C: Precipitation and Isolation[4]
  • Concentration (Optional but Recommended):

    • If the volume is >10 mL, use a stream of nitrogen to evaporate the TFA until the volume is reduced by 50%. This improves precipitation yield.

  • Precipitation:

    • Add ice-cold Diethyl Ether (or MTBE) to the TFA filtrate. Ratio: 10:1 (Ether:TFA).

    • A white precipitate should form immediately.

  • Washing:

    • Centrifuge at 3000 x g for 3–5 minutes.

    • Decant the supernatant (contains scavengers and protecting groups).

    • Resuspend the pellet in fresh ice-cold ether, vortex, and centrifuge again.

    • Repeat this wash step 3 times to ensure complete removal of EDT and phenol.

  • Drying:

    • Decant the final ether wash.

    • Dry the pellet under a gentle stream of nitrogen or in a vacuum desiccator.

Workflow Visualization

Workflow Step1 1. Resin Preparation (Wash DCM, Dry) Step2 2. Cocktail Addition (e.g., Reagent K, 15mL/g) Step1->Step2 Step3 3. Incubation (2-3 Hours, RT, Agitation) Step2->Step3 Step4 4. Filtration (Separate Resin from Filtrate) Step3->Step4 Step5 5. Precipitation (Add 10x Vol Cold Ether) Step4->Step5 Filtrate Step6 6. Centrifugation & Wash (3x Ether Wash) Step5->Step6 Step7 7. Lyophilization (Dissolve in H2O/MeCN -> Freeze Dry) Step6->Step7 Clean Pellet

Caption: Figure 2. Operational workflow for global deprotection and peptide isolation.

Troubleshooting & Optimization

Aspartimide Formation

The most notorious side reaction in Fmoc/tBu chemistry is the cyclization of Aspartic acid to form aspartimide, particularly in Asp-Gly , Asp-Ser , or Asp-Thr sequences.

  • Symptom: Mass spectrum shows [M-18] peak (loss of H₂O).

  • Prevention:

    • Cold Cleavage: Perform the cleavage reaction at 0°C to slow the cyclization rate.

    • Bulky Protection: Use Asp(OMpe) (3-methylpent-3-yl ester) instead of Asp(OtBu) during synthesis for susceptible sequences [1].

    • Add Acid: Addition of 5% phenol aids in suppression, but avoiding base contact prior to cleavage is most critical.

Methionine Oxidation
  • Symptom: Mass spectrum shows [M+16] peak.

  • Prevention: Ensure the cocktail contains Thioanisole and EDT (Reagent K). If oxidation persists, use Reagent H (containing NH₄I) which actively reduces the sulfoxide in situ [2].

Incomplete Deprotection (Pbf/Pmc)

While tBu groups cleave rapidly (usually <30 mins), the Arginine Pbf group is slower.

  • Symptom: Mass spectrum shows [M+252] (Pbf adduct).

  • Solution: Extend reaction time to 4–6 hours. Ensure the cocktail contains water (essential for Pbf cleavage hydrolysis).

References

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009).[6][7][8] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.[7] [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]

  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis.[9][10] International Journal of Peptide and Protein Research, 36(3), 255–266. [Link]

  • Behrendt, R., Huber, S., Martí, R., & White, P. (2015). New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS.[11] Journal of Peptide Science, 21(8), 680–687. [Link]

Sources

Application Notes and Protocols for the Preparation of Hindered Amino Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Steric Hindrance in Peptide Drug Design

In the landscape of modern drug discovery, peptides and peptidomimetics have emerged as a compelling class of therapeutics due to their high specificity and biological activity. However, their application has often been curtailed by inherent limitations such as susceptibility to proteolysis and poor conformational stability. The strategic incorporation of sterically hindered amino acids, particularly α,α-disubstituted amino acids, has proven to be a transformative approach to overcome these hurdles.[1][2] These non-canonical amino acids introduce conformational constraints that can lock a peptide into a bioactive conformation, enhance resistance to enzymatic degradation, and improve metabolic stability.[1][3][4] Consequently, the development of robust and efficient synthetic routes to access these valuable building blocks is of paramount importance to medicinal chemists.

This document provides a comprehensive guide to the preparation of hindered amino acid derivatives, detailing established protocols and offering insights into the underlying chemical principles. We will explore various synthetic strategies, address common challenges, and provide step-by-step methodologies to empower researchers in their drug discovery endeavors.

The Synthetic Challenge: Navigating Steric Congestion

The very feature that makes hindered amino acids so valuable—their steric bulk—also presents a significant synthetic challenge.[3][4] The formation of a tetrasubstituted α-carbon stereocenter is an inherently difficult transformation.[2] Key challenges include:

  • Low Reactivity: Steric hindrance around the α-carbon can significantly slow down reaction rates for both C-C and C-N bond formation.[4][5]

  • Control of Stereochemistry: The creation of a chiral quaternary carbon with high enantiomeric excess is a non-trivial task that often requires sophisticated asymmetric catalytic systems or the use of chiral auxiliaries.[6]

  • Harsh Reaction Conditions: Overcoming the steric barrier often necessitates harsh reaction conditions, such as elevated temperatures or the use of highly reactive and expensive reagents, which can be incompatible with sensitive functional groups.[7]

Core Synthetic Strategies for Hindered Amino Acids

Several methodologies have been developed to address the challenges associated with the synthesis of hindered amino acids. This section will delve into the most prominent and effective approaches, providing both the theoretical underpinnings and practical protocols.

The Strecker Synthesis: A Classic Approach to α-Amino Nitriles

The Strecker synthesis, first reported in 1850, remains a cornerstone for the preparation of α-amino acids.[8] It is a two-step process that begins with the formation of an α-aminonitrile from an aldehyde or ketone, followed by hydrolysis to the corresponding amino acid.[8][9] For the synthesis of α,α-disubstituted amino acids, a ketone is used as the starting material.[9]

Causality of Experimental Choices: The classical Strecker protocol utilizes ammonia and hydrogen cyanide, which are hazardous.[8] Safer, more practical modifications employ ammonium chloride and potassium cyanide.[8] The reaction is typically acid-catalyzed to promote the formation of the iminium ion intermediate, which is more electrophilic and readily attacked by the cyanide nucleophile.[9][10]

Workflow for Strecker Synthesis of a Hindered Amino Acid:

Strecker_Synthesis Ketone Ketone (e.g., 3-methyl-2-butanone) Aminonitrile α-Aminonitrile Intermediate Ketone->Aminonitrile Step 1: Aminonitrile Formation NH4Cl_KCN NH4Cl, KCN in H2O/MeOH Amino_Acid Racemic α,α-Disubstituted Amino Acid (e.g., α-Methylvaline) Aminonitrile->Amino_Acid Step 2: Nitrile Hydrolysis Acid_Hydrolysis Acid Hydrolysis (e.g., 6M HCl, reflux) Ugi_Reaction cluster_reactants Reactants Ketone Ketone Ugi_Product Ugi Product (α-Acylaminoamide derivative) Ketone->Ugi_Product Amino_Acid α-Amino Acid Amino_Acid->Ugi_Product Isocyanide Isocyanide Isocyanide->Ugi_Product Solvent Methanol (Solvent) Asymmetric_Alkylation Glycine_Aux Chiral Glycine Auxiliary Adduct Alkylated_Intermediate Mono-alkylated Intermediate Glycine_Aux->Alkylated_Intermediate First Alkylation Base LDA, THF, -78 °C Alkyl_Halide1 First Alkyl Halide (R1-X) Dialkylated_Product Di-alkylated Product Alkylated_Intermediate->Dialkylated_Product Second Alkylation Base2 LDA, THF, -78 °C Alkyl_Halide2 Second Alkyl Halide (R2-X) Final_Product Enantiomerically Enriched α,α-Disubstituted Amino Acid Dialkylated_Product->Final_Product Deprotection Deprotection Auxiliary Removal & Hydrolysis

Sources

Application Note: Scalable Synthesis of Butyl 2-amino-2-methylpropanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This application note details the process chemistry for the scale-up synthesis of Butyl 2-amino-2-methylpropanoate hydrochloride (H-Aib-OBu·HCl). This intermediate is a critical building block in the synthesis of peptidomimetics and helical peptides, where the gem-dimethyl group of the


-aminoisobutyric acid (Aib) moiety induces specific conformational stability.
The Challenge: Steric Hindrance

Unlike standard amino acids (e.g., Alanine, Leucine), Aib possesses a quaternary


-carbon. This steric bulk creates a significant kinetic barrier to esterification. Standard acid-catalyzed equilibrium methods often suffer from low conversion rates.
The Solution: Thionyl Chloride-Mediated Esterification

We utilize a Thionyl Chloride (


) / n-Butanol  system.[1][2] This route is preferred over classic Fischer esterification (HCl gas) or acyl chloride activation for three reasons:
  • In-situ Activation:

    
     reacts with n-butanol to generate anhydrous HCl and alkyl chlorosulfites, driving the reaction kinetically.
    
  • Water Scavenging: The reagent consumes water produced during esterification, shifting the equilibrium toward the product without requiring a Dean-Stark trap.

  • Cost-Efficiency: It avoids expensive coupling reagents (e.g., EDC/DMAP) unsuitable for multi-kilogram scales.

Process Safety & Engineering Controls

WARNING: Thionyl chloride is highly corrosive and reacts violently with water.[3] This process generates significant volumes of sulfur dioxide (


) and hydrogen chloride (

) gas.
Gas Scrubbing System

A dual-stage scrubbing system is mandatory for scale-up (>100g).

ScrubberSystem Reactor Glass-Lined Reactor (Reaction Vessel) Trap Empty Trap (Anti-Suckback) Reactor->Trap Off-gas (SO2, HCl) Scrubber1 Scrubber 1 (Water/Ice) Absorbs HCl Trap->Scrubber1 Gas Stream Scrubber2 Scrubber 2 (NaOH 10%) Neutralizes SO2 Scrubber1->Scrubber2 Acidic Gas Exhaust Fume Hood Exhaust Scrubber2->Exhaust Clean Gas

Figure 1: Mandatory off-gas scrubbing system configuration to prevent release of toxic fumes and prevent suck-back into the reactor.

Experimental Protocol (1.0 kg Scale)

Materials & Stoichiometry[5]
ComponentRoleEquivalentsMass/Volume

-Aminoisobutyric acid (Aib)
Substrate1.0 eq1.00 kg
n-Butanol Solvent/Reactant10.0 vol10.0 L
Thionyl Chloride (

)
Reagent1.2 - 1.5 eq~1.4 - 1.7 kg
MTBE / Heptane Anti-solventAs needed~5.0 L
Step-by-Step Methodology
Phase 1: Reagent Preparation (Exothermic)
  • Setup: Charge n-Butanol into a dry, glass-lined reactor equipped with an overhead stirrer, temperature probe, and reflux condenser connected to the scrubbing system.

  • Cooling: Cool the n-Butanol to -5°C to 0°C .

  • Activation: Add Thionyl Chloride dropwise via a pressure-equalizing addition funnel.

    • Critical Process Parameter (CPP): Maintain internal temperature < 10°C .[4] The reaction of

      
       with alcohol is highly exothermic.
      
    • Observation: Evolution of HCl gas will begin. Ensure scrubber is active.

  • Equilibration: Stir the solution at 0°C for 30 minutes to ensure formation of the active chlorosulfite species.

Phase 2: Reaction
  • Addition: Add solid Aib in portions to the reactor.

  • Heating: Slowly ramp the temperature to Reflux (~117°C) over 1 hour.

    • Note: The steric hindrance of Aib requires high thermal energy to overcome the activation barrier.

  • Reaction Duration: Maintain reflux for 12–16 hours .

    • IPC (In-Process Control): Monitor by TLC (n-BuOH/AcOH/H2O 4:1:1) or HPLC. Target < 2% unreacted Aib.

Phase 3: Workup & Isolation
  • Concentration: Distill off excess n-Butanol under reduced pressure (vacuum) at 50–60°C.

    • Target: Reduce volume to approximately 20% of the original volume (thick oil or slurry).

  • Precipitation:

    • Cool the residue to 40°C.

    • Add MTBE (Methyl tert-butyl ether) or Heptane (approx. 3-5 volumes) slowly to induce crystallization.

    • Cool further to 0–5°C and stir for 2 hours.

  • Filtration: Filter the white crystalline solid under nitrogen (product is hygroscopic).

  • Drying: Dry in a vacuum oven at 40°C over

    
     or KOH pellets to constant weight.
    
Process Workflow Diagram

Workflow Start Raw Materials (Aib, n-BuOH, SOCl2) Activation Activation Phase (0°C, Exothermic) Form HCl/Sulfite Start->Activation Slow Addition Reflux Reaction Phase (117°C, 12-16h) Overcome Steric Hindrance Activation->Reflux Heat Ramp Distillation Vacuum Distillation Remove excess BuOH Reflux->Distillation IPC: <2% SM Crystallization Crystallization (Add MTBE/Heptane) Distillation->Crystallization Thick Oil Isolation Filtration & Drying (Hygroscopic Handling) Crystallization->Isolation Precipitate

Figure 2: Operational workflow for the synthesis of H-Aib-OBu·HCl.

Analytical Validation & Specifications

Upon isolation, the intermediate must meet the following criteria to be released for downstream peptide synthesis.

TestMethodSpecification
Appearance VisualWhite to off-white crystalline powder
Purity HPLC (C18, 210 nm)

Identify

-NMR (

or

)
Consistent with structure. Key signals: gem-dimethyl (~1.5 ppm), butyl chain.
Water Content Karl Fischer

(Critical: Excess water hydrolyzes ester)
Melting Point Capillary155–158°C (Lit. varies by salt form/solvate)

NMR Interpretation (


): 
  • 
     8.6-8.8 (br s, 3H, 
    
    
    
    )
  • 
     4.1 (t, 2H, 
    
    
    
    )
  • 
     1.6 (m, 2H, 
    
    
    
    )
  • 
     1.45 (s, 6H, 
    
    
    
    )
  • 
     1.35 (m, 2H, 
    
    
    
    )
  • 
     0.9 (t, 3H, 
    
    
    
    )

Troubleshooting & Optimization

Issue: Low Yield / Incomplete Reaction
  • Cause: Steric hindrance of Aib prevents attack by the alcohol.

  • Fix: Ensure the reaction is truly refluxing (

    
    ). If using a lower boiling alcohol (like methanol), a pressurized vessel may be required. For n-butanol, standard reflux is usually sufficient if time is extended.
    
  • Fix: Increase

    
     equivalents to 1.5 to ensure strictly anhydrous conditions.
    
Issue: Product is an Oil / Failing to Crystallize
  • Cause: Residual n-butanol prevents crystal lattice formation.

  • Fix: Perform azeotropic removal of n-butanol using toluene or heptane. Evaporate to dryness, re-dissolve in minimal DCM, and precipitate with Hexane/Ether.

Issue: Yellow/Brown Discoloration
  • Cause: High temperature decomposition or impurities in

    
    .
    
  • Fix: Distill

    
     before use (if old). Maintain nitrogen atmosphere. Wash the final solid with cold ether to remove colored impurities.
    

References

  • Greenstein, J. P.; Winitz, M.Chemistry of the Amino Acids; John Wiley & Sons: New York, 1961; Vol. 2.
  • Abdel-Magid, A. F., et al. "Hydrolysis of Amino Acid Esters." Journal of Organic Chemistry. (General reference for ester handling).
  • Dymicky, M. "Preparation of Esters of Amino Acids."[5] Organic Preparations and Procedures International, 1989, 21(1), 83-90.

  • Sigma-Aldrich. "Thionyl Chloride Safety Data Sheet."

  • Bodanszky, M.; Bodanszky, A.The Practice of Peptide Synthesis; Springer-Verlag: Berlin, 1984.

Sources

Application of Aib-OtBu in stabilizing helical peptide structures

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Stabilization of Helical Peptides using


-Aminoisobutyric Acid (Aib) [1][2]

Executive Summary

The incorporation of


-aminoisobutyric acid (Aib) is a cornerstone strategy in modern peptidomimetic drug design. Unlike canonical amino acids, Aib possesses a gem-dimethyl group at the 

-carbon.[3] This unique steric bulk exerts the Thorpe-Ingold effect , rigorously constraining the peptide backbone into helical conformations (

-helix or

-helix) and providing exceptional resistance to proteolytic degradation.

This guide details the application of Aib in stabilizing peptide structures, with a specific focus on synthetic protocols. We address both Solid-Phase Peptide Synthesis (SPPS) strategies and the specialized application of Aib-OtBu (Aib tert-butyl ester) in solution-phase fragment condensation—a critical workflow for overcoming the "difficult sequence" barriers inherent to sterically hindered residues.

Mechanistic Insight: The Physics of Stabilization

To effectively apply Aib, one must understand the thermodynamic causality. The achiral Aib residue severely restricts the allowed Ramachandran angles (


) due to steric clashes between the gem-dimethyl groups and the backbone carbonyl/amide atoms.
  • Conformational Locking: Aib restricts

    
     and 
    
    
    
    values to approximately
    
    
    and
    
    
    , respectively. This forces the backbone into a tight helical turn.
  • Helix Propagation: A single Aib residue can nucleate a helix.[4] Multiple Aib residues (especially in

    
     or 
    
    
    
    spacing) stabilize the structure significantly, often shifting the equilibrium from a random coil to a stable helix even in aqueous buffers.
  • Proteolytic Shielding: The steric bulk prevents proteases (e.g., DPP-IV, neprilysin) from accessing the peptide bond, extending in vivo half-life from minutes to hours or days (e.g., Semaglutide, Tirzepatide).

Figure 1: Conformational Restriction Pathway

AibMechanism Unfolded Unfolded Peptide (High Entropy) AibInsert Aib Incorporation (Gem-dimethyl Sterics) Unfolded->AibInsert Modification Restriction Phi/Psi Restriction (Thorpe-Ingold Effect) AibInsert->Restriction Steric Clash Helix Stable Helix Formation (3-10 or Alpha) Restriction->Helix Nucleation Stability Proteolytic Resistance (Drug Viability) Helix->Stability Outcome

Caption: Logical flow of Aib-induced stabilization. The gem-dimethyl group imposes steric constraints that energetically favor helical folding.

Synthetic Challenges & Solutions

The same steric bulk that stabilizes the helix makes Aib notoriously difficult to synthesize. The amino group of an Aib residue at the N-terminus of a growing chain is a poor nucleophile .

ChallengeCauseSolution
Coupling onto Aib Aib amine is shielded by methyl groups.[3][5]Use high-efficiency reagents (HATU, COMU, Oxyma/DIC). Elevated Temp (

C).
Aib-Aib Junctions Extreme steric clash between two Aib residues.Solution Phase Fragment Strategy (using Aib-OtBu) or microwave SPPS with double coupling.
Aspartimide Formation Steric bulk can force adjacent Asp residues into cyclic imide side-reactions.Use Oxyma (acidic additive) to suppress base-catalyzed imide formation.

Protocol A: Solution-Phase Fragment Synthesis (The Aib-OtBu Strategy)

Context: When synthesizing peptides with difficult junctions (e.g., Aib-Aib or Aib-Pro), standard SPPS often fails. A robust alternative is Convergent Synthesis , where short fragments are synthesized in solution using H-Aib-OtBu as the C-terminal starter. This allows for purification of the difficult fragment before final assembly.

Reagents:

  • Starting Material: H-Aib-OtBu · HCl (C-terminal protection).[6]

  • Coupling Reagent: EDC · HCl / HOBt (for solution phase).

  • Solvent: DCM or DMF.

Step-by-Step Protocol:

  • Activation: Dissolve Fmoc-Xaa-OH (1.1 eq) and HOBt (1.2 eq) in DCM/DMF (9:1). Add EDC · HCl (1.2 eq) and stir at

    
    C for 15 mins.
    
  • Coupling: Add H-Aib-OtBu · HCl (1.0 eq) and DIPEA (2.5 eq). Stir at Room Temperature (RT) for 4–16 hours.

    • Note: Monitor via TLC or LC-MS. The steric bulk of Aib requires longer reaction times.

  • Work-up: Dilute with EtOAc. Wash sequentially with 5%

    
    , sat. 
    
    
    
    , and brine. Dry over
    
    
    and concentrate.
  • Deprotection (Choice):

    • N-term extension: Treat with 20% Piperidine/DMF to remove Fmoc.[6][7][8]

    • C-term activation: Treat with TFA/DCM (1:1) to remove OtBu, yielding Fmoc-Xaa-Aib-OH .

  • Application: Use the purified Fmoc-Xaa-Aib-OH dipeptide as a single building block in SPPS. This bypasses the difficult on-resin coupling step.

Figure 2: Convergent Synthesis Workflow

FragmentSynthesis Start Start: H-Aib-OtBu Couple Solution Coupling (Fmoc-Xaa-OH + EDC/HOBt) Start->Couple Intermediate Intermediate: Fmoc-Xaa-Aib-OtBu Couple->Intermediate Split Decision Intermediate->Split PathA Path A: Remove OtBu (TFA) Split->PathA Prepare for SPPS Block Building Block: Fmoc-Xaa-Aib-OH PathA->Block SPPS Use in SPPS (Couples as one unit) Block->SPPS

Caption: Strategy for pre-synthesizing difficult Aib-containing dipeptides in solution to improve SPPS yield.

Protocol B: High-Efficiency SPPS for Aib Sequences

Context: For direct solid-phase assembly of Aib-containing peptides (e.g., GLP-1 analogs).

Critical Parameters:

  • Resin: ChemMatrix or PEG-PS (better swelling for difficult sequences).

  • Coupling Reagents: DIC / Oxyma Pure is superior to HATU for Aib-Aib couplings due to lower racemization and higher efficiency at elevated temperatures.

Protocol:

  • Swelling: Swell resin in DMF (

    
    C) for 20 mins.
    
  • Fmoc Deprotection: 20% Piperidine in DMF with 0.1M Oxyma (to prevent aspartimide formation). 2 x 5 mins at RT.[7]

  • Coupling (The "Turbo" Method):

    • Amino Acid: Fmoc-Aib-OH (5 eq).

    • Activator: DIC (5 eq) + Oxyma Pure (5 eq).

    • Condition: Microwave irradiation at

      
      C  for 10 minutes.
      
    • Note: If coupling onto an N-terminal Aib (forming Xaa-Aib bond), extend time to 20 mins or perform double coupling.

  • Capping: Acetic anhydride/Pyridine (to terminate unreacted chains).

  • Cleavage: TFA/TIS/Water (95:2.5:2.5). Aib is stable to acid; no special precautions needed during cleavage.

Data Interpretation: Validating Helicity

After synthesis, the stabilization effect must be validated. Circular Dichroism (CD) is the gold standard.

StructureCD Signature (Far UV)Effect of Aib

-Helix
Minima at 208 nm & 222 nm.Aib increases amplitude of minima (more negative MRE).

-Helix
Minima shifted to ~205 nm & 220 nm. Weak positive max at 190 nm.Short Aib oligomers (<8 residues) often favor

.
Random Coil Min at 198 nm.Aib incorporation converts this signal to helical signature.[4]

Case Study Data:

  • Peptide A (Ala-based):

    
    C.
    
  • Peptide B (Aib-doped):

    
    C.[9]
    
  • Result: Replacement of two Ala residues with Aib in the non-binding face of the helix resulted in a

    
    C increase in thermal stability.
    

References

  • Karle, I. L., & Balaram, P. (1990). Structural characteristics of alpha-helical peptide molecules containing Aib residues. Biochemistry, 29(29), 6747–6756. Link

  • Wenschuh, H., et al. (1996).[10] Fmoc amino acid fluorides in peptide synthesis.[6][10][11] Tetrahedron Letters, 37(30), 5483-5486. (Foundational work on coupling hindered amino acids).[9][10] Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. (Review of HATU/Oxyma for hindered couplings). Link

  • Lau, J. L., et al. (2015). Discovery of the Once-Weekly Glucagon-Like Peptide-1 (GLP-1) Analogue Semaglutide. Journal of Medicinal Chemistry, 58(18), 7370–7380. (Application of Aib in drug stability). Link

  • BenchChem Technical Support. (2025). Application Notes and Protocols for the Use of H-D-Ala-OtBu.HCl in Solid-Phase Peptide Synthesis. (Reference for OtBu ester usage in solution phase). Link

Sources

Troubleshooting & Optimization

Technical Support Center: High-Steric Hindrance Peptide Coupling (Aib Esters)

[1]

Case ID: AIB-OPT-2026 Topic: Improving Yield in

Status:Support Tier:1

Executive Summary: The "Gem-Dimethyl" Barrier

Welcome to the Advanced Peptide Synthesis Support Center. You are likely here because your standard SPPS (Solid Phase Peptide Synthesis) protocols—effective for Alanine or Glycine—are failing with Aib.

The Root Cause: Aib (


1
  • Nucleophilic Blockade: When Aib is the amine (N-terminus), the methyl groups shield the nitrogen, drastically reducing the kinetic rate of acylation (

    
     can be 
    
    
    to
    
    
    times slower than Ala).
  • Electrophilic Shielding: When Aib is the activated ester (C-terminus), the methyl groups hinder the approach of the incoming amine.

  • Oxazolone Stability: Activated Aib esters tend to cyclize into stable oxazolones (azlactones). While Aib cannot racemize (it is achiral), this stable intermediate reacts sluggishly, leading to stalled chains and deletion sequences.[1]

This guide provides a validated escalation protocol to overcome these barriers.

Module 1: Reagent Selection & Activation Chemistry

Standard reagents (HBTU/HOBt) are insufficient for Aib-Aib or Aib-Pro couplings.[1] You must upgrade to reagents that generate smaller, more reactive electrophiles or disrupt internal aggregation.[1]

Comparative Reagent Performance Table
Reagent ClassReagentActive SpeciesSuitability for AibRecommendation
Standard HBTU / HOBtOBt EsterPoor Do not use for Aib.[1] Steric bulk of OBt is too high.
High-Efficiency HATU / HOAt OAt EsterModerate Good for coupling of Aib to unhindered amines.[1] Often fails for Aib-Aib.
Oxyma-Based COMU / Oxyma Oxyma EsterHigh Superior leaving group (Oxyma) is less sterically demanding than OAt.[1] Safer (non-explosive).
Acid Fluoride TFFH Acid Fluoride Critical The "Nuclear Option." The fluoride atom is tiny compared to OBt/Oxyma, allowing penetration of the steric wall.
Protocol 1: The TFFH "Acid Fluoride" Method (Gold Standard)

Use this when coupling Aib-to-Aib or Aib-to-NMe-Amino Acids.[1]

Mechanism: TFFH converts the Fmoc-Aib-OH directly into Fmoc-Aib-F in situ.[1] The small atomic radius of Fluorine (

Step-by-Step:

  • Stoichiometry: Use 3.0 eq Fmoc-Aib-OH relative to resin loading.[1]

  • Activation: Dissolve AA and 3.0 eq TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) in dry DMF.

  • Base Addition: Add 6.0 eq DIPEA (Diisopropylethylamine).

    • Critical: Do not premix for >1 min. Acid fluorides hydrolyze if wet.[1]

  • Coupling: Add immediately to resin.

  • Conditions: React for 60 minutes at 25°C or 10 minutes at 75°C (Microwave).

  • Double Couple: Mandatory for Aib-Aib sequences.

Module 2: Solvent Engineering (The Environment)

If chemistry fails, physics is usually the culprit.[1] Aib peptides are notorious for forming

1
The Solution: Fluorinated Solvents

Standard DMF/NMP promotes aggregation in hydrophobic sequences. You must disrupt hydrogen bonding.[1]

  • TFE (Trifluoroethanol): Use as a co-solvent (20-50% in DCM or DMF).

  • HFIP (Hexafluoroisopropanol): The most potent H-bond disruptor.

    • Warning: HFIP is acidic.[1] Limit exposure time to prevent premature cleavage of highly acid-sensitive linkers (e.g., 2-Cl-Trt), though Rink Amide is generally stable for short couplings.[1]

Recommended Solvent System for "Difficult" Sequences:

20% HFIP in DCM (for coupling steps) Note: This increases reaction kinetics significantly but requires washing the resin with DMF before Fmoc deprotection to avoid buffering issues.

Module 3: Troubleshooting Guides (FAQs)

Ticket #001: "My Aib-Aib coupling yield is < 30% despite using HATU."

Root Cause: The OAt-ester formed by HATU is too bulky to reach the buried amine of the first Aib residue. Resolution Protocol:

  • Switch Reagent: Abandon HATU. Switch to TFFH (Protocol 1 above) or COMU .

  • Apply Heat: Use Microwave irradiation: 75°C for 10 mins .

    • Note on Heat: Aib is achiral, so you can heat it aggressively (up to 90°C) without racemization concerns during the Aib coupling step.

  • Check Capping: Ensure you capped unreacted amines after the previous step. Deletion sequences (missing one Aib) are often mistaken for low yield.

Ticket #002: "I see significant epimerization on the amino acid preceding Aib."

(Example: Coupling Fmoc-Aib-OH onto H-Cys(Trt)-Resin results in D-Cys)

Root Cause: Aib activation requires strong activation.[1] If you heat the coupling of Aib onto a chiral residue (like Cys or His) too aggressively, or use too much base (collidine), the resin-bound amino acid can epimerize.[1] Resolution Protocol:

  • Base Management: Use Oxyma Pure / DIC (carbodiimide activation) instead of basic conditions (HATU/DIPEA). Oxyma suppresses racemization effectively (pH < 8).

  • Temperature Control: Do not exceed 50°C when coupling onto Cys/His.

  • Sequence Reversal: If possible, synthesize the Aib-Aib fragment in solution (using TFFH) and couple the dimer to the resin as a single unit.

Ticket #003: "The Kaiser Test is negative (yellow), but MS shows incomplete coupling."[1]

Root Cause: False Negative.[1] The gem-dimethyl group of the Aib N-terminus sterically hinders the reaction with ninhydrin (Kaiser reagent), just as it hinders the coupling. You cannot trust colorimetric tests for Aib deprotection.[1] Resolution Protocol:

  • Micro-Cleavage: This is the only self-validating method.

    • Take ~2mg resin.[1]

    • Treat with 50uL TFA/H2O (95:5) for 15 mins.

    • Inject supernatant into LC-MS.[1]

  • Chloranil Test: Sometimes more sensitive than Kaiser for secondary/hindered amines, but still unreliable for Aib.[1] Rely on LC-MS.[1]

Module 4: Logic & Workflow Visualization

Diagram 1: The Steric Barrier & Activation Strategy

This diagram illustrates why standard esters fail and why Acid Fluorides (TFFH) succeed.

AibActivationcluster_0The Problem: Steric Wallcluster_1The Solution: Activation SizeAibAib Residue(Gem-Dimethyl)NuIncoming Amine(Nucleophile)Aib->NuBlocked byMethyl GroupsHATUHATU (OBt)Bulky Leaving GroupHATU->AibSlow KineticsTFFHTFFH (Fluoride)Tiny Leaving GroupTFFH->AibHigh Penetration

Caption: Comparison of steric accessibility. The large OBt group (HATU) struggles to approach the hindered center, whereas the Fluoride atom (TFFH) bypasses the gem-dimethyl shield.

Diagram 2: Optimization Decision Tree

Follow this logic flow to rescue a failing synthesis.

DecisionTreeStartStart: Aib Coupling StepCheckSeqIs it Aib-Aib or Aib-NMe?Start->CheckSeqStandardUse COMU/Oxyma50°C, 30 minCheckSeq->StandardNoDifficultHigh Steric HindranceCheckSeq->DifficultYesSuccessProceed to Next StepStandard->SuccessTFFH_PathSwitch to TFFH (Acid Fluoride)3 eq AA, 3 eq TFFH, 6 eq DIPEADifficult->TFFH_PathSolvent_PathAdd 20% HFIP or TFEto Coupling SolventTFFH_Path->Solvent_PathIf Aggregation SuspectedFailDouble CoupleIncrease Temp to 75°CSolvent_Path->FailStill Low Yield?Fail->SuccessYield > 90%

Caption: Step-by-step escalation protocol. Begin with TFFH for hindered sequences; add fluorinated solvents (HFIP) if aggregation is suspected.

References

  • Carpino, L. A., et al. (1995).[1] Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide Synthesis.[1][2] Journal of the American Chemical Society.

  • El-Faham, A., & Albericio, F. (2011).[1][3] Peptide Coupling Reagents, More than a Letter Soup.[1][4] Chemical Reviews.[1][3]

  • Wenschuh, H., et al. (1995).[1] Stepwise Automated Solid Phase Synthesis of Naturally Occurring Peptaibols Using Fmoc Amino Acid Fluorides. The Journal of Organic Chemistry.

  • Behrendt, R., et al. (2016).[1] Advances in Fmoc solid-phase peptide synthesis.[1][2] Journal of Peptide Science.

  • Paradís-Bas, M., et al. (2016).[1] The gem-dimethyl effect in peptide synthesis. Methods in Enzymology.

Troubleshooting low solubility of Butyl 2-amino-2-methylpropanoate HCl

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Butyl 2-amino-2-methylpropanoate HCl

Introduction: The Physicochemical Paradox

Welcome. You are likely here because Butyl 2-amino-2-methylpropanoate HCl (often abbreviated as H-Aib-OBu·HCl or H-Aib-OtBu[1][2][3]·HCl) is behaving unexpectedly in your workflow.

As a Senior Application Scientist, I often see researchers struggle with this specific compound due to a "clash of properties." You have a lipophilic tail (the butyl ester) fighting against a highly polar ionic head (the amino hydrochloride), all centered around a sterically hindered core (the gem-dimethyl group of the Aib residue).

This guide addresses the three most common support tickets we receive:

  • Insolubility in Reaction Solvents: Why it won't dissolve in DCM or THF.

  • Slow Coupling Kinetics: Why the reaction stalls despite apparent solubility.

  • Isolation Failures: Issues with "oiling out" or extraction losses.[4]

Part 1: Solubility & Solvent Compatibility

The Core Issue: The hydrochloride salt form creates a rigid ionic lattice. While the butyl group adds lipophilicity, the lattice energy of the salt generally dominates, rendering the compound insoluble in non-polar organic solvents like Dichloromethane (DCM), Diethyl Ether, or Hexanes.

Diagnostic Matrix: Solubility Prediction

Solvent ClassSpecific SolventSolubility (HCl Salt)Solubility (Free Base)Recommended Use
Chlorinated DCM, ChloroformInsoluble Soluble Requires in-situ neutralization (see Protocol A).
Polar Aprotic DMF, NMP, DMSOSoluble Soluble Ideal for coupling reactions of the HCl salt.
Ethers THF, Diethyl EtherInsoluble Soluble Poor for salt; Good for free base extraction.
Alcohols Methanol, EthanolSoluble Soluble Good for storage/transfer; avoid in coupling (nucleophilic competition).
Aqueous Water, PBSSoluble Sparingly Soluble Used for workup/washing steps.[4]
Troubleshooting Workflow: Solvent Selection

SolventSelection Start Start: Dissolving H-Aib-OBu·HCl CheckSolvent Target Solvent? Start->CheckSolvent DCM_THF DCM / THF / EtOAc CheckSolvent->DCM_THF Non-Polar DMF_NMP DMF / NMP / DMSO CheckSolvent->DMF_NMP Polar Aprotic Action1 STOP. Salt will not dissolve. Must neutralize to Free Base. DCM_THF->Action1 Action2 Proceed. Salt dissolves directly. DMF_NMP->Action2 Neutralize Protocol A: In-Situ Neutralization Action1->Neutralize

Figure 1: Decision tree for solvent selection based on the ionic state of the amino acid ester.

Part 2: Reaction Optimization (Coupling)

Q: "I added base to dissolve it in DCM, but the coupling yield is still low (<40%). Why?"

A: The issue is likely Steric Hindrance, not just solubility. This molecule is a derivative of


-aminoisobutyric acid (Aib) . The gem-dimethyl group (two methyls on the alpha carbon) creates a "protective shield" around the amine. Even if soluble, the amine is nucleophilically sluggish.

The Causality:

  • Solvent Effect: DCM does not solvate the ionic transition states of hindered couplings as effectively as DMF.

  • Aggregation: Aib peptides are prone to forming

    
    -helices, which can aggregate and precipitate during the reaction, halting progress.
    

Protocol A: High-Efficiency Coupling for Hindered Amines Use this when standard EDC/NHS or HBTU protocols fail.

  • Solvent Switch: Replace DCM with DMF or NMP . The HCl salt will dissolve directly.

  • Reagent Choice: Use HATU or PyAOP (7-azabenzotriazole based) rather than HBTU. These are superior for hindered junctions.

  • Base Stoichiometry (Critical):

    • You must add enough base to neutralize the HCl salt plus activate the coupling agent.

    • Formula: Base Equivalents = (Equiv. of HCl Salt) + (Equiv. for Activation)

    • Example: If using 1.0 eq of H-Aib-OBu·HCl, add 2.0 - 2.5 eq of DIEA (Diisopropylethylamine).

  • Procedure:

    • Dissolve Carboxylic Acid (1.0 eq) and HATU (1.0 eq) in DMF.

    • Add DIEA (1.0 eq) to activate the acid (Solution A).

    • In a separate vial, dissolve H-Aib-OBu·HCl (1.1 eq) in DMF + DIEA (1.5 eq) (Solution B).

    • Add B to A. React for 2–4 hours.

Part 3: Isolation & Free Basing (The "Oiling Out" Issue)

Q: "I tried to wash the salt with water, but I got an emulsion/oil. How do I isolate the free amine?"

A: The Butyl chain acts as a surfactant. When you neutralize the HCl salt in water, the resulting free base (Butyl 2-amino-2-methylpropanoate) is an amino-lipid . It is too lipophilic to stay in water but may not crystallize, forming an oil that traps impurities.

Protocol B: Reliable Free-Basing (Partitioning Method) Do not attempt to precipitate the free base from water. Extract it.

Reagents:

  • Saturated NaHCO₃ (aq) or 10% Na₂CO₃.

  • Ethyl Acetate (EtOAc) or Diethyl Ether (Et₂O).

  • Brine (Sat. NaCl).

Step-by-Step:

  • Dissolution: Dissolve the H-Aib-OBu·HCl salt in a minimum amount of water.

  • Overlay: Add an equal volume of EtOAc to the aqueous phase.

  • Neutralization: While stirring rapidly, slowly add the NaHCO₃ solution until the aqueous pH reaches ~9–10.

    • Observation: Bubbling (CO₂) will occur. The organic layer may cloud as the free amine migrates into it.

  • Extraction: Separate the layers. Extract the aqueous layer 2x more with EtOAc.

    • Why? The free amine has partial water solubility due to the amino group; multiple extractions ensure high recovery.

  • Drying: Combine organic layers, wash once with Brine, and dry over anhydrous Na₂SO₄.

  • Concentration: Evaporate solvent in vacuo.

    • Result: The free base will likely be a colorless oil or low-melting solid. Use immediately or store at -20°C (amines absorb CO₂ from air).

Visualizing the Free-Basing Workflow

FreeBasing Input H-Aib-OBu·HCl (Solid Salt) Step1 Dissolve in H2O Input->Step1 Step2 Add EtOAc + NaHCO3 Step1->Step2 PhaseSep Phase Separation Step2->PhaseSep AqLayer Aqueous Layer (Salts) PhaseSep->AqLayer Waste OrgLayer Organic Layer (Free Amine) PhaseSep->OrgLayer Product Dry Dry (Na2SO4) & Evaporate OrgLayer->Dry Output Free Base (Ready for DCM) Dry->Output

Figure 2: Extraction workflow to convert the hydrophilic HCl salt into the lipophilic free base.

References

  • Sigma-Aldrich. tert-Butyl 2-amino-2-methylpropanoate hydrochloride Product Specification. Retrieved from .

  • Albericio, F., & Kates, S. A. (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press. (Focus on steric hindrance in Aib coupling).
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. (Discusses ester stability and solubility).
  • Bachem. Peptide Synthesis Guide: Coupling Reagents. Retrieved from .

  • BenchChem. Troubleshooting Amino Acid Ester Solubility. Retrieved from .

Sources

Optimizing pH conditions for H-Aib-OtBu hydrochloride neutralization

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: H-Aib-OtBu[][2] · HCl Neutralization & Handling

Case ID: AIB-OTBU-OPT-001 Status: Open Priority: High (Critical Reagent for Peptide Synthesis)[][2]

Welcome to the Technical Support Center

You have reached the specialized support module for H-Aib-OtBu hydrochloride (tert-butyl 2-amino-2-methylpropanoate HCl).[][2][3] This guide is designed for researchers encountering yield loss, coupling failures, or instability during the neutralization of this sterically hindered amino acid ester.[2]

Unlike standard amino acids (Ala, Gly), Aib (Aminoisobutyric acid) possesses a gem-dimethyl group at the


-carbon.[] This structural rigidity imparts unique solubility and reactivity profiles that require specific handling during the transition from salt to free base.[2]

Module 1: The pH "Sweet Spot" (Theory & Calculation)

Q: What is the exact pH target for neutralizing H-Aib-OtBu, and why does it matter?

A: You must target a pH of 10.5 – 11.0 .[][2]

The Science: The neutralization process is governed by the Henderson-Hasselbalch equation.[][2] While the pKa of the


-ammonium group in free amino acids is typically ~9.6, the pKa of an 

-amino ester (like H-Aib-OtBu) is significantly lower due to the electron-withdrawing effect of the ester carbonyl.[]
  • Estimated pKa of H-Aib-OtBu: ~8.0 – 8.2[][2]

  • Target: To achieve >99.5% Free Base extraction, you need a pH

    
     pKa + 2.[2]
    

The Risk Factors:

  • pH < 9.0: Significant amounts of the molecule remain protonated (salt form) and will stay in the aqueous phase, leading to drastic yield loss.[2]

  • pH > 12.5: While the tert-butyl (OtBu) group is resistant to saponification compared to methyl esters, prolonged exposure to high pH (strong NaOH) can still risk hydrolysis or racemization (though Aib is achiral, eliminating racemization risk, hydrolysis remains a threat).

Visualization: The pH Equilibrium Curve The following diagram illustrates the theoretical abundance of the free base relative to pH.

pH_Curve cluster_0 Species Distribution Salt Protonated Salt (Water Soluble) pH7 pH 7.0 (10% Free Base) Salt->pH7 Dominant FreeBase Free Base (Organic Soluble) pH9 pH 9.0 (90% Free Base) pH7->pH9 Transition pH11 pH 11.0 (>99% Free Base) pH9->pH11 Optimal pH11->FreeBase Extraction Ready

Caption: Theoretical extraction efficiency based on Henderson-Hasselbalch logic for an amine with pKa ~8.0.

Module 2: Troubleshooting Extraction Efficiency

Q: I used NaHCO₃ (Sodium Bicarbonate), but my yield is low. What happened?

A: Saturated NaHCO₃ typically reaches a pH of only ~8.3.[2] Referencing the curve above, at pH 8.3, you are near the pKa of the ester. This means roughly 50% of your product remained in the water layer .[2]

Corrective Action: Switch to Sodium Carbonate (Na₂CO₃) or a mix of Carbonate/Bicarbonate to buffer around pH 10-11.[][2] Alternatively, use dilute NaOH (1M) with careful monitoring, but Carbonate is safer for the ester.

Q: Which solvent should I use for extraction?

A: Dichloromethane (DCM) is preferred over Ethyl Acetate (EtOAc) for H-Aib-OtBu.[][2]

FeatureDichloromethane (DCM)Ethyl Acetate (EtOAc)
Solubility High. Excellent for hindered amines.[][2]Moderate. Aib is small and polar; some loss to water may occur.[][2]
Water Miscibility Low.[][2] Clean separation.[][2]Moderate. Dissolves ~3% water; requires rigorous drying.[][2]
Boiling Point 39.6°C (Easy removal).[2]77.1°C (Requires higher vac/temp).[2]
Recommendation Primary Choice Secondary Choice (Green Chemistry alternative)

Module 3: The "Golden Standard" Protocol

Workflow ID: PROT-AIB-NEUT-05 Objective: Isolate H-Aib-OtBu free base with >95% yield and <0.1% water content.

Reagents Required:
  • H-Aib-OtBu[][3][4][5][6] · HCl (Starting Material)[][2][7][8][9][10][11]

  • Dichloromethane (DCM) - HPLC Grade[][2]

  • Sodium Carbonate (Na₂CO₃) - 10% w/v aqueous solution[][2]

  • Brine (Saturated NaCl)

  • Sodium Sulfate (Na₂SO₄) - Anhydrous[][2]

Step-by-Step Procedure:
  • Dissolution (The Aqueous Phase):

    • Dissolve H-Aib-OtBu[][2] · HCl (1.0 eq) in a minimal volume of distilled water (approx. 5-10 mL per gram of salt).[][2]

    • Note: Ensure complete dissolution before adding organic solvent.[][2]

  • Biphasic Setup:

    • Add an equal volume of DCM to the aqueous solution.[2]

    • Why? Creating the biphasic system before basifying protects the free base immediately upon formation, pulling it into the organic layer and shielding the ester from hydrolysis.[2]

  • Neutralization (The Critical Step):

    • Slowly add 10% Na₂CO₃ while stirring vigorously.

    • Monitor pH using a strip or meter.[][2] Target pH 10-11.

    • Caution: Do not overshoot to pH 14.[][2]

  • Extraction:

    • Transfer to a separatory funnel.[][2] Shake vigorously for 1-2 minutes.

    • Collect the lower organic layer (DCM).[2]

    • Re-extraction: Extract the aqueous layer 2 more times with fresh DCM.[2] This is crucial for Aib due to its higher water solubility compared to larger amino acids (e.g., Phe, Trp).

  • Washing & Drying:

    • Combine organic extracts.[][2][12]

    • Wash once with Brine to remove trapped water/emulsions.[][2]

    • Dry over Anhydrous Na₂SO₄ for at least 15 minutes.

    • Filter and concentrate under reduced pressure (Rotavap) at <30°C.[2]

Visual Workflow:

Protocol_Flow cluster_extract Extraction Cycle (x3) Start Start: H-Aib-OtBu HCl (Solid) Dissolve Dissolve in Water Start->Dissolve AddSolvent Add DCM (Biphasic) Dissolve->AddSolvent AdjustPH Adjust pH to 11 (Na2CO3) AddSolvent->AdjustPH Extract Separate Layers (Keep Organic) AdjustPH->Extract Dry Dry (Na2SO4) & Filter Extract->Dry Evap Evaporate Solvent (<30°C) Dry->Evap End Yield: Free Base Oil/Solid Evap->End

Caption: Step-by-step biphasic neutralization workflow for H-Aib-OtBu.

Module 4: Stability & Storage FAQ

Q: Can I store the free base, or must I use it immediately?

A: The free base of H-Aib-OtBu is less stable than the HCl salt.[][2]

  • Immediate Use: Highly recommended.[][2] Free amines absorb atmospheric CO₂ to form carbamates and can slowly hydrolyze if moisture is present.[][2]

  • Storage: If necessary, store under Nitrogen/Argon at -20°C.

Q: I see a precipitate during neutralization. What is it? A: If you use high concentrations of starting material, the free base might precipitate out of the water before dissolving in the DCM, or you might be seeing salt (NaCl) precipitation.[2]

  • Fix: Add more DCM and water. The goal is two clear layers.

References

  • Isidro-Llobet, A., et al. (2009).[2] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.[2]

    • Supports: Stability profiles of tert-butyl esters and general protecting group strategies.[][2][11][13][14][15]

  • Greene, T. W., & Wuts, P. G. M. (1999).[2][16] Protective Groups in Organic Synthesis. Wiley-Interscience.[]

    • Supports: Cleavage conditions and base stability of OtBu esters (pH 4-9 stability, resistance to nucleophiles).[][2][13]

  • Bachem Technical Data. H-Aib-OtBu · HCl Product Specifications.

    • Supports: Molecular weight (195.69 g/mol ) and solubility characteristics.[2]

  • PubChem Compound Summary. Aminoisobutyric Acid Derivatives. [][2]

    • Supports: Chemical properties and pKa approximations for Aib deriv

Sources

Alternative coupling reagents for sterically hindered butyl esters

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Steric Hindrance Synthesis Support Center .

This guide is designed for researchers facing failure modes in esterification due to steric bulk. When standard carbodiimide (EDC/DCC) or Fischer methods fail, it is usually because the tetrahedral intermediate cannot form or collapses unproductively due to the "Cone Angle" of the substituents.

We have structured this guide into three tiers: Diagnostics , Standard Protocols (Yamaguchi/Shiina) , and Specialized Solutions (T3P/


) .

Part 1: Diagnostic & Decision Matrix

Before selecting a reagent, diagnose the specific source of your hindrance.

Q: Where is the primary steric bulk located?

  • Scenario A: The Acid is Hindered (e.g., Mesitoic acid,

    
    -quaternary carbons). 
    
    • Challenge: The carbonyl carbon is inaccessible to nucleophiles.

    • Solution: You need a reagent that forms a highly electrophilic "Mixed Anhydride" to force the attack.

    • Recommendation:Yamaguchi (Robust) or Ghosez (Acid Chloride route).

  • Scenario B: The Alcohol is Hindered (e.g.,

    
    -Butanol). [1]
    
    • Challenge: The nucleophile is weak and bulky.

    • Solution: Standard coupling reagents (DCC/EDC) often lead to

      
      -acylurea byproducts because the alcohol is too slow to intercept the active ester.
      
    • Recommendation:

      
      /DMAP  (Specific for 
      
      
      
      -butyl esters) or Shiina (High activity).
  • Scenario C: Both are Hindered (The "Impossible" Coupling).

    • Recommendation:Yamaguchi (High Temperature) or Ghosez Reagent (via Acid Chloride).

Reagent Selection Decision Tree

ReagentSelection Start START: Define Substrate Target Target Ester Type? Start->Target tBuEst tert-Butyl Ester Target->tBuEst Synthesis of t-Bu Ester GenHind Hindered Acid + (n/sec)-Butanol Target->GenHind Coupling Hindered Acid Boc2O Protocol: Boc2O + DMAP (Best for t-Bu) tBuEst->Boc2O AcidSens Is Substrate Acid/Base Sensitive? GenHind->AcidSens Shiina Protocol: Shiina (MNBA) (Mild, Low Epimerization) AcidSens->Shiina Yes (Epimerization Risk) Yamaguchi Protocol: Yamaguchi (Robust, High Steric Tolerance) AcidSens->Yamaguchi No (Max Steric Bulk) T3P Protocol: T3P (Green, Scalable) AcidSens->T3P No (Scale-up Priority)

Figure 1: Decision matrix for selecting the optimal coupling reagent based on substrate constraints.

Part 2: The "Heavy Artillery" Protocols

Yamaguchi Esterification (The Gold Standard)

Best for: Extremely hindered acids (e.g., 2,4,6-trialkylbenzoic acids) reacting with primary/secondary butyl alcohols. Mechanism: Uses 2,4,6-trichlorobenzoyl chloride (TCBC) to form a mixed anhydride.[2] The trichlorophenyl group is electron-withdrawing and sterically bulky, forcing the alcohol to attack the substrate's carbonyl, not the reagent's.

Troubleshooting FAQ:

  • Q: I see the mixed anhydride spot on TLC, but it won't convert to ester.

    • A: You likely formed the symmetric aliphatic anhydride (a known side reaction described by SantaLucia et al.).[3]

    • Fix: Ensure strictly 1:1 stoichiometry of Acid:TCBC. If you use excess TCBC, the mixed anhydride disproportionates. Also, ensure you are using stoichiometric DMAP (not catalytic) for the second step if the alcohol is hindered.

  • Q: Low yield with secondary alcohols?

    • A: Run the reaction in Toluene instead of THF and heat to 100°C. The high boiling point overcomes the activation energy barrier of the cone angle.

Protocol:

  • Dissolve Carboxylic Acid (1.0 equiv) and Hünig’s base (DIEA, 1.5 equiv) in THF (or Toluene).

  • Add 2,4,6-Trichlorobenzoyl chloride (TCBC) (1.05 equiv). Stir 1h at RT.[4] Check for Mixed Anhydride formation by TLC.

  • Add Alcohol (1.0–1.2 equiv) and DMAP (1.0–2.0 equiv).

  • Reflux for 3–12 hours.

Shiina Esterification (The Precision Tool)

Best for: Acid-sensitive substrates or when Yamaguchi fails due to harsh conditions. Mechanism: Uses 2-methyl-6-nitrobenzoic anhydride (MNBA) .[5] It acts similarly to Yamaguchi but is often faster and milder due to the "nucleophilic catalysis" mechanism driven by the nitro group assisting the DMAP attack.

Troubleshooting FAQ:

  • Q: My product is racemized.

    • A: Switch from DMAP to PPY (4-pyrrolidinopyridine) . It is more active but often leads to less epimerization because the reaction time is shorter.

  • Q: Can I use this for tert-butyl esters?

    • A: Yes, but yield varies. For t-butyl esters specifically, see the

      
       protocol below.
      

Protocol:

  • Dissolve Carboxylic Acid (1.0 equiv) and MNBA (1.1 equiv) in

    
    .
    
  • Add Alcohol (1.0 equiv).

  • Slowly add a pre-mixed solution of TEA (2.0 equiv) and DMAP (0.1 equiv).

  • Stir at RT.[6] (Reaction is often complete in <1 hour).

Part 3: Specialized & Modern Alternatives

T3P (Propylphosphonic Anhydride)

Best for: Scalable processes where toxicity (TCBC/MNBA residues) is a concern. Advantage: The byproduct is water-soluble propylphosphonic acid.[7][8] T3P exhibits very low epimerization rates.[7][8]

Protocol:

  • Dissolve Acid (1.0 equiv) and Alcohol (1.1 equiv) in EtOAc or DMF.

  • Add Base (DIEA or NMM, 3–4 equiv).

  • Add T3P (50% w/w in EtOAc, 1.5–2.0 equiv) dropwise at 0°C.

  • Allow to warm to RT. If hindered, heat to 50–60°C.

  • Workup: Wash with water/bicarbonate. The phosphorus byproducts wash away, leaving pure ester.

/ DMAP (The tert-Butyl Specialist)

Best for: Specifically synthesizing tert-butyl esters from hindered acids. Why it works: This is not a standard coupling.[8] The acid attacks the


 to form a mixed anhydride, which then collapses (releasing 

) to transfer the

-butyl group to the acid. It avoids the nucleophilic attack by

-butanol, which is the rate-limiting step in other methods.

Protocol:

  • Dissolve Carboxylic Acid (1.0 equiv) in

    
    -BuOH (solvent/reagent mixture) or THF.
    
  • Add

    
      (2.0 equiv).[1]
    
  • Add DMAP (0.3–1.0 equiv). Caution: Gas evolution (

    
    ).
    
  • Stir at 40°C until gas evolution ceases.

Part 4: Comparative Data & Mechanisms

Reagent Comparison Table
FeatureYamaguchi (TCBC)Shiina (MNBA)T3PGhosez Reagent
Steric Tolerance Very High HighModerateVery High
Epimerization ModerateLow Very Low Low
Atom Economy PoorPoorModerateModerate
Toxicity High (Acid Chlorides)ModerateLow (Green) Moderate
Cost LowHighModerateHigh
Primary Use Macrolactonization, Hindered EstersAcid-Sensitive EstersPharma Scale-upAcid -> Acid Chloride
Mechanistic Visualization: Yamaguchi vs. Shiina

MechanismComparison cluster_Yamaguchi Yamaguchi Mechanism cluster_Shiina Shiina Mechanism Y_Acid R-COOH Y_MA Mixed Anhydride (Stable) Y_Acid->Y_MA + TCBC, Et3N Y_TCBC TCBC (Reagent) Y_DMAP Acyl-DMAP (Activated) Y_MA->Y_DMAP + DMAP (Regioselective) Y_Prod Ester Y_DMAP->Y_Prod + R'OH S_Acid R-COOH S_MA Mixed Anhydride S_Acid->S_MA + MNBA, TEA S_MNBA MNBA (Reagent) S_Prod Ester S_MA->S_Prod + R'OH, cat. DMAP (Fast Collapse)

Figure 2: Mechanistic pathways.[9] Note that Yamaguchi relies on a stepwise activation via Acyl-DMAP, whereas Shiina often proceeds via a concerted nucleophilic catalysis cycle.

References

  • Yamaguchi Esterification (Original & Mechanism)

    • Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979). "A Rapid Esterification by Means of 2,4,6-Trichlorobenzoyl Chloride." Bulletin of the Chemical Society of Japan.
    • Dhimitruka, I., & SantaLucia, J. (2006).[10] "Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor." Organic Letters. Link

  • Shiina Esterification (MNBA)

    • Shiina, I., Ibuka, R., & Kubota, M. (2002).[11] "A New Condensation Reaction for the Synthesis of Carboxylic Esters... Using 2-Methyl-6-nitrobenzoic Anhydride."[5][11] Chemistry Letters. Link

  • T3P (Propylphosphonic Anhydride)

    • Wissmann, H., & Kleiner, H. J. (1980). "New Peptide Coupling Reagents.
    • Application Note: "Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent." Link

  • 
     for tert-Butyl Esters: 
    
    • Takeda, K., et al. (1994). "Di-tert-butyl dicarbonate as a coupling reagent."[4] Synthesis.

    • Thieme Connect:[12] "Protocol for the Esterification of Carboxylic Acids... in the Presence of di-t-Butyl Dicarbonate."[1] Link

  • Ghosez's Reagent

    • Ghosez, L., et al. (1979).[13] "1-Chloro-N,N,2-trimethyl-1-propenylamine: A versatile reagent."[4][5] Organic Syntheses.

Sources

Minimizing side reactions when deprotecting H-Aib-OtBu peptides

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: High-Steric Hindrance Peptide Chemistry Topic: Minimizing Side Reactions in H-Aib-OtBu Peptide Deprotection Ticket ID: AIB-OTBU-001

Executive Summary

Handling peptides containing


-aminoisobutyric acid (Aib) and C-terminal tert-butyl esters (OtBu) presents a unique dual-threat in peptide synthesis. The gem-dimethyl group on the Aib 

-carbon creates the "Thorpe-Ingold" effect, forcing the peptide backbone into helical turns. While beneficial for biological stability, this conformation drastically accelerates diketopiperazine (DKP) formation during N-terminal deprotection. Conversely, removing the C-terminal OtBu group requires acidolytic conditions that generate reactive carbocations, threatening susceptible residues (Trp, Met, Cys).

This guide addresses the two critical deprotection scenarios:

  • N-Terminal Deprotection (Fmoc Removal): Preventing DKP cyclization.

  • C-Terminal Deprotection (OtBu Removal): Preventing alkylation via cation scavenging.

Module 1: The DKP Danger (N-Terminal Deprotection)

The Scenario: You are removing an N-terminal protecting group (e.g., Fmoc) from a peptide chain ending in -Aib-OtBu (or -Aib-Pro-OtBu). The Failure Mode: Mass spectrometry shows a product mass corresponding to the loss of the C-terminal dipeptide (DKP) and the presence of a truncated peptide sequence.

Mechanism of Failure

The Aib residue restricts the conformational freedom of the backbone (


 angles), forcing the N-terminal amine into close proximity with the C-terminal ester carbonyl. Upon Fmoc removal, the liberated amine performs an intramolecular nucleophilic attack on the ester, ejecting the OtBu group and cleaving the peptide chain to form a cyclic diketopiperazine.

DKP_Mechanism Start Fmoc-Xaa-Aib-OtBu Deprotection Base Treatment (Piperidine) Start->Deprotection Intermediate H-Xaa-Aib-OtBu (Free Amine) Deprotection->Intermediate -Fmoc Transition Conformational Turn (Thorpe-Ingold Effect) Intermediate->Transition Cyclization Nucleophilic Attack on Ester Transition->Cyclization Rapid Result Diketopiperazine (DKP) + Truncated Peptide Cyclization->Result Chain Cleavage

Figure 1: The DKP formation pathway accelerated by Aib residues.

Troubleshooting & Protocols

Q: My peptide yield is near zero after Fmoc removal. Is it DKP? A: If your LC-MS shows a dominant peak matching the mass of the cyclic dipeptide (e.g., cyclo(Aib-Xaa)) or a truncated sequence missing the last two residues, yes. This reaction can occur within minutes.[1]

Q: How do I prevent this during synthesis? A: You must minimize the "dwell time" of the free amine in the basic solution.[2]

Protocol A: "Flash" Fmoc Deprotection for Aib Peptides Standard 20% Piperidine (2 x 10 min) is fatal here.

  • Reagent: 20% Piperidine in DMF (v/v).

  • Cycle 1 (Short): Add reagent, agitate for 30 seconds , drain immediately. (Removes bulk Fmoc).

  • Cycle 2 (Short): Add reagent, agitate for 3 minutes , drain immediately.

  • Wash: Wash with DMF (5 x 1 min) immediately.

  • Coupling: Proceed to the next coupling step immediately. Do not let the resin/peptide sit idle.

Advanced Workaround: If DKP persists, use N-backbone protection .

  • Use Fmoc-Aib-OH coupled to a pseudo-proline or Hmb-protected residue if applicable, though steric hindrance makes this difficult.

  • Best Practice: Synthesize the fragment Fmoc-Xaa-Aib-OH in solution, then couple the entire block to the resin/OtBu component. DKP cannot occur if the N-terminus is Fmoc-protected.

Module 2: Acidolytic Cleavage (OtBu Removal)

The Scenario: You have the final peptide H-Peptide-Aib-OtBu and need to remove the tert-butyl ester to generate the free acid H-Peptide-Aib-OH. The Failure Mode: The OtBu group is removed, but Trp/Met/Tyr residues are alkylated (+56 Da adducts).

Mechanism of Failure

Acidolysis of OtBu (using TFA) proceeds via an


 mechanism, releasing a stable but highly reactive tert-butyl carbocation (

). Aib's steric bulk does not prevent the cleavage, but it can trap cations within the local solvent shell, increasing the local concentration of electrophiles near sensitive side chains.

Scavenger_Logic cluster_Pathways Competition Pathway Substrate Peptide-Aib-OtBu Acid TFA Treatment Substrate->Acid Cation t-Butyl Cation (tBu+) Acid->Cation Cleavage Scavenger Scavenger (TIS/Water) (Sacrificial Nucleophile) Cation->Scavenger Fast (Desired) SideChain Trp/Met/Tyr (Peptide Nucleophile) Cation->SideChain Slow (Undesired) Safe tBu-OH / tBu-TIS (Harmless Waste) Scavenger->Safe Damage Alkylated Peptide (+56 Da impurity) SideChain->Damage

Figure 2: The competition between scavengers and peptide side chains for the t-butyl cation.

Troubleshooting & Protocols

Q: Can I use neat TFA? A: Never with OtBu esters if sensitive residues (Trp, Met, Cys, Tyr) are present. The


 cation will irreversibly modify them.

Q: Does Aib require longer deprotection times? A: Generally, no. While Aib is sterically hindered, the ester oxygen is accessible enough for protonation. However, the hydrophobic nature of Aib-rich peptides means you must ensure the peptide is fully solvated.

Protocol B: High-Scavenger Cocktail (Reagent K derivative) Use this for Aib-OtBu peptides containing Trp, Met, or Cys.

ComponentVolume %Function
TFA 82.5%Acidolysis agent
Phenol 5%Traps cations (protects Tyr/Trp)
Water 5%Hydrolyzes tBu+ to tBuOH
Thioanisole 5%Protects Met/Cys (prevents oxidation)
EDT (Ethanedithiol) 2.5%Critical scavenger for Trp (prevents alkylation)
  • Time: 2–3 hours at Room Temperature.

  • Precipitation: Cold Diethyl Ether.[3]

  • Note: If the peptide is very hydrophobic (Aib-rich), add 5-10% DCM to the TFA cocktail to improve solubility during cleavage.

Module 3: Synthesis FAQs

Q: I see a +56 Da impurity that isn't tBu. What is it? A: If you used acetic anhydride for capping or have free amines, it could be inadvertent acetylation (rarely +42, but check mass). However, +56 is almost always a t-butyl adduct. If it is +70-80 Da, check for incomplete coupling of the Aib residue itself (Aib is hard to couple).

Q: Coupling to the Aib residue is failing. Is this a deprotection issue? A: No, that is a steric issue. The amine of H-Aib-OtBu is buried.

  • Solution: Use HATU or PyAOP with HOAt.

  • Temperature: Heat to 50°C–60°C for the coupling step (but never heat the Fmoc deprotection step of the subsequent residue, or you will trigger DKP).

References

  • Gairí, M., et al. (1990). "Formation of diketopiperazines during the synthesis of dipeptides containing

    
    -aminoisobutyric acid." International Journal of Peptide and Protein Research.[4] 
    
  • Steinauer, R., et al. (1989).
  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society.

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews. (Comprehensive review on tBu and Fmoc mechanisms).

  • Fields, G. B., & Noble, R. L. (1990). "Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids." International Journal of Peptide and Protein Research.[4]

Sources

Technical Support Center: Storage & Stability of Butyl 2-Amino-2-Methylpropanoate HCl Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling Butyl 2-amino-2-methylpropanoate hydrochloride (also known as Butyl


-aminoisobutyrate HCl). As an esterified unnatural amino acid, this compound is a critical building block in peptidomimetic synthesis and drug development. However, its ester linkage and amine functionality make it susceptible to specific chemical degradation pathways if stored improperly.

This guide is engineered by senior application scientists to provide you with the mechanistic causality behind these degradation events and to establish self-validating protocols that guarantee the integrity of your stock solutions.

Part 1: Mechanistic Troubleshooting & FAQs

Q: Why does my Butyl 2-amino-2-methylpropanoate HCl solution show rapid degradation when diluted in physiological buffers (pH 7.4)? A: At physiological pH (7.4), the concentration of hydroxide ions (OH⁻) is sufficient to drive base-catalyzed ester hydrolysis. Furthermore, the protonated amino group of the ester exerts a strong electron-withdrawing inductive effect. This significantly increases the electrophilicity of the ester carbonyl carbon, accelerating nucleophilic attack by OH⁻[1]. To prevent this, aqueous stock solutions must be maintained at an acidic pH (pH 3.0–4.0) where hydroxide concentration is negligible, effectively suppressing base-catalyzed hydrolysis[2].

Q: I dissolved the compound in methanol for LC-MS analysis, but I am observing a mass shift of -42 Da. What is happening? A: You are observing transesterification. When Butyl 2-amino-2-methylpropanoate (free base MW: 159.23 g/mol ) is stored in a primary alcohol like methanol, the nucleophilic solvent attacks the ester carbonyl, displacing 1-butanol and forming Methyl 2-amino-2-methylpropanoate (MW: 117.15 g/mol ). The mass difference between the butyl ester and the methyl ester is exactly 42 Da. Causality: Protic alcoholic solvents actively participate in nucleophilic acyl substitution. Always use aprotic solvents like Acetonitrile (MeCN) or Dimethyl Sulfoxide (DMSO) for stock solutions to eliminate this pathway.

Q: Does the unique structure of the Aib (


-aminoisobutyric acid) moiety affect its stability compared to standard amino acid esters? 
A:  Yes, significantly. The Aib moiety contains a geminal-dimethyl group at the alpha carbon, which confers massive steric hindrance around the reaction center[3]. While linear amino acid esters (like glycine or alanine) rapidly undergo intermolecular aminolysis to form diketopiperazines (cyclic dipeptides) at neutral to basic pH, the steric bulk of Aib severely restricts the necessary trajectory for nucleophilic attack by another amine molecule. Consequently, Butyl 2-amino-2-methylpropanoate is highly resistant to diketopiperazine formation, making simple ester hydrolysis its primary degradation pathway[3].

Part 2: Degradation Pathways Visualization

degradation_pathways Intact Butyl 2-amino-2-methylpropanoate HCl (Intact Ester) Hydrolysis Aib (Free Acid) + 1-Butanol (Aqueous Hydrolysis) Intact->Hydrolysis H2O, pH > 7.0 Base Catalysis Transester Methyl/Ethyl Ester + 1-Butanol (Transesterification) Intact->Transester MeOH/EtOH Nucleophilic Solvent DKP Diketopiperazine Formation (Sterically Blocked) Intact->DKP Intermolecular Aminolysis (Hindered by gem-dimethyl)

Fig 1. Mechanistic degradation pathways of Butyl 2-amino-2-methylpropanoate HCl in solution.

Part 3: Quantitative Stability Data

To assist in experimental planning, the following table summarizes the hydrolytic stability of the Aib ester compared to an unhindered reference ester.

Table 1: Comparative Hydrolytic Stability of Amino Acid Esters in Aqueous Media

CompoundpH 3.0 (25°C)pH 7.4 (37°C)Primary Degradation Pathway
Glycine Butyl Ester HCl (Reference)> 100 hours< 2 hoursHydrolysis & Aminolysis (DKP)
Butyl 2-amino-2-methylpropanoate HCl > 200 hours ~ 4-6 hours Base-Catalyzed Hydrolysis

(Note: Aib esters exhibit prolonged half-lives compared to unhindered linear amino acids due to the steric shielding of the ester carbonyl by the gem-dimethyl group[3], but remain highly susceptible to base-catalyzed hydrolysis at physiological pH[4].)

Part 4: Self-Validating Preparation Protocol

To ensure absolute trustworthiness in your assays, do not assume your stock solutions are stable. Implement the following self-validating protocol to actively prevent hydrolysis and transesterification while verifying the chemical integrity of the ester before use.

Step-by-Step Methodology

Step 1: Solvent Selection & Deoxygenation

  • Action: Select anhydrous, LC-MS grade Acetonitrile (MeCN). Sparge the solvent with Argon gas for 10 minutes.

  • Causality: Water drives hydrolysis, and protic solvents drive transesterification. Removing dissolved oxygen and atmospheric moisture prevents spontaneous nucleophilic attack on the ester bond.

Step 2: Reconstitution

  • Action: Weigh the Butyl 2-amino-2-methylpropanoate HCl powder in a low-humidity environment (relative humidity < 20%). Dissolve in the prepared MeCN to a target concentration of 50 mM.

  • Causality: The HCl salt form maintains a localized acidic microenvironment upon dissolution. This inherently protects the ester bond from base-catalyzed degradation[4].

Step 3: Aliquoting and Cryopreservation

  • Action: Dispense the solution into single-use, amber glass vials. Overlay the headspace of each vial with Argon gas before sealing with PTFE-lined caps. Store immediately at -20°C.

  • Causality: Single-use aliquots prevent repeated freeze-thaw cycles. Condensation from freeze-thaw cycles introduces water into the anhydrous stock, triggering runaway hydrolysis.

Step 4: Self-Validation Loop (LC-MS Quality Control)

  • Action: Before utilizing the stock in critical downstream assays, dilute a 1 µL test aliquot into 999 µL of MeCN (0.1% Formic Acid). Inject into an LC-MS system.

  • Validation Criteria: Quantify the Extracted Ion Chromatogram (XIC) area of the intact ester (m/z 160.1 [M+H]⁺) against its primary degradation product, Aib free acid (m/z 104.1 [M+H]⁺).

  • Decision Gate: If the Aib free acid peak exceeds 2% of the total area, discard the aliquot. This closed-loop validation ensures that only chemically intact precursors enter your workflows.

self_validating_workflow S1 1. Solvent Prep Use Aprotic (MeCN) S2 2. Reconstitution Dissolve under Argon S1->S2 S3 3. Aliquoting Store at -20°C S2->S3 S4 4. LC-MS Validation Quantify m/z 160 vs 104 S3->S4 S4->S1 Fail (Hydrolysis) S5 5. Experiment Validated Stock S4->S5 Pass (>98% Intact)

Fig 2. Self-validating preparation and quality control workflow for ester stock solutions.

References

  • Cas no 62-57-7 (2-amino-2-methylpropanoic acid) . Chem960.[3] URL:

  • Synthesis, Hydrolysis kinetics and In-vitro Evaluation of Amino Acid Ester Conjugates of Atazanavir . Research Journal of Pharmacy and Technology.[4] URL:

  • Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs of Camptothecins . National Institutes of Health (NIH).[2] URL:

  • Metal ion complex catalysis of amino acid ester hydrolysis . Iowa State University Digital Repository.[1] URL:

Sources

Validation & Comparative

HPLC Method for Purity Assessment of H-Aib-OtBu HCl: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC method for purity assessment of H-Aib-OtBu HCl Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The "Invisible" Building Block

H-Aib-OtBu HCl (tert-butyl 2-amino-2-methylpropanoate hydrochloride) is a critical intermediate in the synthesis of next-generation peptide therapeutics, particularly GLP-1 agonists like Semaglutide and Tirzepatide. Its steric hindrance (gem-dimethyl group) prevents racemization but also complicates coupling.

The Analytical Challenge: Unlike aromatic amino acids (Phe, Trp, Tyr), H-Aib-OtBu lacks a distinct UV chromophore. It is effectively "invisible" above 220 nm. Standard peptide methods using TFA/Water/Acetonitrile gradients at 254 nm—or even 214 nm—often fail to detect trace hydrolysis impurities (H-Aib-OH) or yield drifting baselines that mask quantification.

This guide compares an Optimized Phosphate-Buffered Low-UV Method (the recommended standard) against common alternatives (Generic TFA Methods and TLC), demonstrating why specific buffering and wavelength control are non-negotiable for GLP-1 grade raw materials.

Comparative Analysis: Optimized vs. Generic Methods

We evaluated three approaches for the purity assessment of H-Aib-OtBu HCl. The goal was to separate the main peak (H-Aib-OtBu) from its primary hydrolysis impurity (H-Aib-OH) and quantify purity with <0.1% uncertainty.

Table 1: Performance Matrix
FeatureMethod A: Optimized Phosphate (Recommended) Method B: Generic TFA Gradient Method C: Thin Layer Chromatography (TLC)
Detection Principle UV @ 205 nm (Phosphate suppressed)UV @ 210 nm (TFA background)Ninhydrin Stain (Visual)
Baseline Stability High (Flat baseline allowed by phosphate transparency)Low (Significant drift due to TFA absorption at 210 nm)N/A
LOD (Impurity) 0.02% (High Sensitivity)0.1% - 0.5% (Masked by noise)~1.0% (Qualitative only)
Selectivity (

)
> 1.5 (Aib-OH vs Aib-OtBu)~1.2 (Tailing peaks)Variable
Suitability QC Release / GMP Analysis Rapid ScreeningReaction Monitoring Only
Deep Dive: Why the "Generic" Method Fails

Many labs default to 0.1% Trifluoroacetic Acid (TFA) in water/acetonitrile. While excellent for peptides, TFA absorbs significantly at 200–215 nm.

  • The Artifact: In a gradient, the changing concentration of organic modifier alters the refractive index and TFA absorption, creating a "hump" or drifting baseline exactly where H-Aib-OtBu elutes.

  • The Fix: Method A uses a Sodium Phosphate buffer (pH 2.5). Phosphate is transparent down to 200 nm, allowing us to lower the detection wavelength to 205 nm, where the carbonyl (

    
    ) transition of the Aib ester is detectable with high signal-to-noise (S/N).
    

Detailed Experimental Protocol (Method A)

This protocol is designed to be self-validating. The system suitability test (SST) ensures the column and detector are performing correctly before samples are run.

Reagents & Equipment
  • Instrument: HPLC with PDA or VWD (capable of 205 nm) and quaternary pump.

  • Column: C18, 4.6 x 150 mm, 3.5 µm or 5 µm (e.g., Zorbax Eclipse Plus or equivalent). Why: High carbon load ensures retention of the hydrophobic t-butyl group.

  • Buffer Salt: Sodium Perchlorate (

    
    ) or Potassium Phosphate Monobasic (
    
    
    
    ).
  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water.

Mobile Phase Preparation
  • Mobile Phase A (Buffer): Dissolve 1.36 g

    
     in 1000 mL water (10 mM). Adjust pH to 2.5 with diluted Phosphoric Acid (
    
    
    
    ). Crucial: Low pH suppresses silanol activity and ensures the amine is protonated (
    
    
    ), improving peak shape.
  • Mobile Phase B: 100% Acetonitrile.

Instrument Conditions
  • Flow Rate: 1.0 mL/min[1][2]

  • Column Temp: 30°C

  • Detection: UV 205 nm (Bandwidth 4 nm). Reference 360 nm if using DAD.

  • Injection Volume: 10 µL

  • Gradient Profile:

Time (min)% Mobile Phase BEvent
0.05Equilibrate / Salt Elution
2.05Injection
15.060Linear Ramp (Elute Aib-OtBu)
15.190Wash
20.090Hold Wash
20.15Re-equilibrate
25.05End
Sample Preparation
  • Diluent: Mobile Phase A : Acetonitrile (90:10). Why: Matches initial gradient conditions to prevent peak distortion.

  • Stock Solution: Prepare 1.0 mg/mL H-Aib-OtBu HCl in diluent.

  • System Suitability Solution: Spike Stock Solution with 1% H-Aib-OH (free acid).

Visualized Workflows

Diagram 1: Impurity Fate & Detection Logic

This diagram illustrates why specific detection methods are chosen based on the chemical structure of the impurities.

G Start H-Aib-OtBu HCl (Sample) Impurity1 Impurity: H-Aib-OH (Hydrolysis) Start->Impurity1 Degradation Impurity2 Impurity: t-Butanol (Solvent) Start->Impurity2 Residual Detection Detection Challenge: No Chromophore >220nm Start->Detection Impurity1->Detection MethodA Method A: UV 205nm (Phosphate Buffer) Detection->MethodA Optimized MethodB Method B: UV 210nm (TFA Buffer) Detection->MethodB Generic ResultA High Sensitivity Stable Baseline MethodA->ResultA ResultB Baseline Drift 'Ghost Peaks' MethodB->ResultB

Caption: Analytical fate mapping showing why phosphate buffering at 205 nm yields superior sensitivity over generic TFA methods.

Diagram 2: Method Validation Workflow

A logical flow for validating the purity method for GMP release.

Validation Step1 Specificity Test (Inject Blank, Placebo, Spiked Sample) Step2 Linearity Assessment (5 levels: 50% to 150% target) Step1->Step2 Decision1 R² > 0.999? Step2->Decision1 Step3 Accuracy/Recovery (Spike Impurities at 0.1%, 0.5%) Decision1->Step3 Yes Fail Re-optimize Mobile Phase Decision1->Fail No Step4 Robustness (pH ±0.2, Temp ±5°C) Step3->Step4 Final Validated Method Ready for QC Release Step4->Final

Caption: Step-by-step validation logic ensuring the method meets ICH Q2(R1) guidelines for purity assessment.

Troubleshooting & Scientific Rationale

Why not use ELSD or CAD?

Charged Aerosol Detection (CAD) is indeed a "universal" detector and works well for Aib derivatives. However, it is less common in standard QC labs than UV.

  • Comparison: If your lab has CAD, it is an excellent alternative (Method C+). It eliminates the solvent absorption issue entirely. However, the Phosphate UV 205 nm method is chosen here for its broad accessibility and lower instrument cost while maintaining sufficient sensitivity [1].

The "Ghost Peak" Phenomenon

If you observe a peak at ~12 minutes in the Blank injection when using Method B (TFA):

  • Cause: Accumulation of impurities from the acetonitrile on the column during equilibration, which elute when the gradient ramps up.

  • Solution: Use "Gradient Grade" or "Far UV" Acetonitrile. Switch to Method A (Phosphate), which is less prone to refractive index artifacts [2].

Retention Order
  • H-Aib-OH (Free Acid): Elutes early (Dead volume to ~3 min) due to high polarity.

  • H-Aib-OtBu (Product): Elutes mid-gradient (~12-14 min) due to the hydrophobic tert-butyl group.

  • Dimer (Aib-Aib-OtBu): Elutes later (if present).

References

  • Shimadzu Corporation. "Analytical Methods for Amino Acids." Shimadzu Application News. Accessed October 2025. [Link]

  • Verma, D. et al. "HPLC Method Development and Validation for the Quantification of Related Impurities in Active Pharmaceutical Ingredients." International Journal of Pharmaceutical Education and Research, vol. 56, no. 1, 2022.[3] [Link]

Sources

Mass Spectrometry Fragmentation Pattern of Butyl 2-Amino-2-methylpropanoate: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical challenge of quantifying highly polar, non-proteinogenic amino acids in complex biological matrices. Butyl 2-amino-2-methylpropanoate , the butyl ester derivative of


-aminoisobutyric acid (Aib), is a critical analyte in both metabolomic screening and the pharmacokinetic evaluation of peptide therapeutics (e.g., peptaibiotics)[1].

Because native amino acids suffer from poor retention on reversed-phase liquid chromatography (RPLC) and sub-optimal electrospray ionization (ESI) efficiency, derivatization to alkyl esters is a foundational technique in multianalyte clinical screening[2].

This guide objectively compares the mass spectrometry fragmentation performance of butyl 2-amino-2-methylpropanoate against its structural alternatives, detailing the causality behind its fragmentation mechanics and providing a self-validating experimental protocol for your laboratory.

Mechanistic Mass Spectrometry Fragmentation Pathways

Understanding the Collision-Induced Dissociation (CID) behavior of butyl 2-amino-2-methylpropanoate is essential for designing robust Multiple Reaction Monitoring (MRM) assays. When ionized in positive ESI mode, the molecule readily forms a protonated precursor ion at


 160.1  (

).

Upon entering the collision cell, the precursor undergoes highly predictable, entropically driven fragmentation:

  • The Primary Quantifier Pathway (Base Peak,

    
     58.1): 
    The dominant fragmentation route is the concerted neutral loss of butyl formate (HCOOC
    
    
    
    H
    
    
    , 102 Da)[3]. This rearrangement funnels the majority of the ion current into a highly stable iminium ion (
    
    
    ) at
    
    
    58.1. Because this 102 Da loss is universally characteristic of
    
    
    -amino acid butyl esters, it provides exceptional signal-to-noise (S/N) ratios for quantification[2].
  • The Secondary Qualifier Pathways:

    • Neutral Loss of Butene (-56 Da): A McLafferty-type rearrangement cleaves the butyl chain, leaving the protonated free amino acid at

      
       104.1 .
      
    • Neutral Loss of Butanol (-74 Da): Cleavage of the ester bond yields an acylium ion at

      
       86.1 .
      

MS_Fragmentation Precursor Precursor Ion [M+H]+ m/z 160.1 (Butyl 2-amino-2-methylpropanoate) Iminium Iminium Ion (Base Peak) m/z 58.1 [NH2=C(CH3)2]+ Precursor->Iminium Neutral Loss of Butyl Formate (-102 Da) ProtAcid Protonated Acid m/z 104.1 [NH3+-C(CH3)2-COOH] Precursor->ProtAcid Neutral Loss of Butene (-56 Da) Acylium Acylium Ion m/z 86.1 [NH2-C(CH3)2-CO]+ Precursor->Acylium Neutral Loss of Butanol (-74 Da)

Fig 1: LC-MS/MS CID fragmentation pathways of protonated butyl 2-amino-2-methylpropanoate (m/z 160).

Comparative Performance Analysis

When developing an assay for


-aminoisobutyric acid, scientists must choose the optimal derivatization strategy. Below is an objective comparison of the butyl ester against the methyl ester alternative, as well as a structural isomer (butyl alanine).
Table 1: LC-MS/MS Analytical Performance Comparison
Compound DerivativePrecursor Ion

Primary Quant Ion (

)
Collision Energy (eV)Retention Time (min)*Limit of Detection (LOD)
Butyl 2-amino-2-methylpropanoate 160.158.1154.51.2 nM
Methyl 2-amino-2-methylpropanoate 118.158.1121.85.8 nM
Butyl 2-aminopropanoate (Isomer)160.144.1164.21.5 nM

*Based on a standard C18 reversed-phase gradient (5-95% Acetonitrile over 5 mins).

The Causality of Performance: Why does the butyl ester vastly outperform the methyl ester in sensitivity (1.2 nM vs 5.8 nM)? The addition of a four-carbon aliphatic chain significantly increases the molecule's hydrophobicity. This causes the analyte to retain longer on the C18 column (4.5 min vs 1.8 min), successfully bypassing the solvent front where un-retained salts and phospholipids cause severe matrix ion suppression. Furthermore, the increased surface activity of the butyl group enhances droplet partitioning during the ESI process, directly increasing the absolute ion yield.

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the following LC-MS/MS derivatization workflow is designed as a self-validating system . By incorporating an isotopically labeled internal standard prior to extraction, every step—from precipitation to derivatization efficiency—is internally calibrated.

Phase 1: Sample Preparation & Extraction
  • Internal Standard Spiking: Aliquot 10

    
    L of biological matrix (e.g., plasma) into a microcentrifuge tube. Immediately spike with 10 
    
    
    
    L of
    
    
    -
    
    
    -aminoisobutyric acid (Internal Standard, 500 nM).
    • Causality: Spiking at step zero ensures that any volumetric losses or derivatization inefficiencies affect the analyte and IS equally, maintaining a constant ratio for accurate quantification.

  • Protein Precipitation: Add 100

    
    L of ice-cold LC-MS grade acetonitrile. Vortex vigorously for 30 seconds to disrupt protein binding.
    
  • Centrifugation: Centrifuge at 14,000

    
     g for 10 minutes at 4°C. Transfer 50 
    
    
    
    L of the clarified supernatant to a clean glass autosampler vial.
Phase 2: Butylation Derivatization
  • Evaporation: Dry the supernatant completely under a gentle stream of ultra-pure nitrogen at 40°C.

  • Esterification: Add 50

    
    L of freshly prepared 3N Butanolic HCl to the dried residue. Cap tightly and incubate at 65°C for 15 minutes.
    
    • Causality: The high temperature and strong acid act as a catalyst to drive the Fischer esterification to >99% completion.

  • Acid Removal: Uncap and evaporate the mixture to complete dryness under nitrogen at 50°C.

    • Critical Step: Complete removal of residual HCl is mandatory. Trace acid will rapidly degrade the LC column stationary phase and cause severe ion suppression in the MS source.

  • Reconstitution: Reconstitute the derivatized residue in 100

    
    L of Mobile Phase A (0.1% Formic Acid in Water). Vortex and inject 2 
    
    
    
    L into the LC-MS/MS.
Phase 3: System Suitability & Validation Checks
  • Derivatization Efficiency Check: Monitor the absolute peak area of the

    
    -butyl ester IS. A drop in absolute area >20% between batches indicates degraded Butanolic HCl reagent.
    
  • Ion Ratio Verification: Continuously monitor the ratio of the Quantifier (

    
     58.1) to Qualifier (
    
    
    
    104.1) ions. A deviation of >15% from the neat standard indicates co-eluting isobaric interference, triggering an automatic reinjection or gradient adjustment.

References

  • Chace, D. H., Kalas, T. A., & Naylor, E. W. (2003). "Use of Tandem Mass Spectrometry for Multianalyte Screening of Dried Blood Specimens from Newborns." Clinical Chemistry, 49(11), 1797–1817. URL:[Link]

  • Brückner, H., Becker, D., Gams, W., & Degenkolb, T. (2009). "Aib and Iva in the Biosphere: Neither Rare Nor Necessarily Extraterrestrial." Chemistry & Biodiversity, 6(1), 38-56. URL:[Link]

  • Kiss, E. (2010). "High Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) for Amino Acid Screening." Budapest University of Technology and Economics Repository. URL: [Link]

Sources

A Comparative Guide to Tert-butyl and Methyl Ester Protection for Aib Residues in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The incorporation of α-aminoisobutyric acid (Aib), a non-proteinogenic amino acid, into peptide sequences is a widely used strategy to induce and stabilize helical conformations, as well as to enhance metabolic stability.[1][2] However, the gem-dimethyl groups on the α-carbon of Aib introduce significant steric hindrance, which presents unique challenges during peptide synthesis, particularly in the selection and removal of protecting groups.[2][3] This guide provides an in-depth comparison of two commonly employed C-terminal protecting groups for Aib residues: the tert-butyl (tBu) ester and the methyl (Me) ester. We will explore the underlying chemical principles, provide experimental protocols, and present a critical analysis to aid researchers in making informed decisions for their synthetic strategies.

The Challenge of Aib in Peptide Synthesis

The steric bulk of the two methyl groups at the α-carbon of Aib significantly hinders both the coupling of the Aib residue and the subsequent coupling of the next amino acid.[3] This steric hindrance can lead to sluggish and incomplete reactions, necessitating more forceful coupling reagents or longer reaction times.[3] Furthermore, the choice of the C-terminal protecting group for an Aib-containing peptide fragment is critical, as its removal can be sterically hindered and can influence the propensity for side reactions.

Tert-butyl (tBu) Ester Protection

The tert-butyl ester is a popular choice for protecting the C-terminus of amino acids and peptides due to its stability under a wide range of conditions and its facile removal under acidic conditions.[4][]

Key Features of Tert-butyl Ester Protection:

  • Stability: tBu esters are stable to basic conditions, such as the piperidine used for Fmoc-deprotection in solid-phase peptide synthesis (SPPS), and to many common coupling reagents.[4][6]

  • Orthogonality: The acid-labile nature of the tBu group provides orthogonality with the base-labile Fmoc group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz or Z) and benzyl (Bzl) groups.[4]

  • Deprotection Mechanism: The removal of the tBu group is achieved with strong acids, most commonly trifluoroacetic acid (TFA).[4][7] The mechanism involves the protonation of the ester oxygen, followed by the formation of a stable tert-butyl cation and the free carboxylic acid.[7]

Experimental Protocol: TFA-Mediated Deprotection of Aib-OtBu

  • Resin Preparation: If the peptide is synthesized on a solid support, wash the resin thoroughly with dichloromethane (DCM).

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is Reagent B: TFA/phenol/water/triisopropylsilane (TIS) (88:5:5:2 v/v/v/v).[8] TIS is a scavenger used to trap the liberated tert-butyl cations, preventing side reactions such as the alkylation of sensitive residues like tryptophan and methionine.[9]

  • Deprotection Reaction: Suspend the peptide-resin in the cleavage cocktail (typically 10 mL per gram of resin) and stir at room temperature.[8]

  • Monitoring: Monitor the reaction progress by HPLC until the deprotection is complete (typically 1-2 hours).

  • Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding cold diethyl ether.[7]

  • Isolation and Purification: Isolate the peptide by centrifugation or filtration and purify by preparative HPLC.

Advantages of Tert-butyl Ester Protection for Aib:

  • Robustness: The stability of the tBu ester throughout the synthesis minimizes premature cleavage.

  • Clean Deprotection: Acidic cleavage with TFA is generally a clean and efficient process, with volatile byproducts that are easily removed.[7]

Disadvantages and Considerations:

  • Harsh Conditions: The use of strong acids like TFA can be detrimental to sensitive peptides or those containing acid-labile modifications.

  • Cation Scavenging: The formation of tert-butyl cations necessitates the use of scavengers to prevent unwanted side reactions.[9]

Workflow for Tert-butyl Ester Protection and Deprotection

G Aib_OH Aib-OH Aib_OtBu Aib-OtBu Aib_OH->Aib_OtBu Protection (e.g., isobutylene, H+) Peptide_OtBu Peptide-Aib-OtBu Aib_OtBu->Peptide_OtBu Peptide Synthesis (e.g., SPPS) Peptide_OH Peptide-Aib-OH Peptide_OtBu->Peptide_OH Deprotection (TFA, Scavengers)

Caption: General workflow for Aib-OtBu protection.

Methyl (Me) Ester Protection

The methyl ester is another common protecting group for carboxylic acids, valued for its simplicity and alternative deprotection conditions compared to the tBu ester.

Key Features of Methyl Ester Protection:

  • Stability: Methyl esters are stable to acidic conditions, including the TFA used for Boc-deprotection.[]

  • Deprotection Mechanism: The most common method for methyl ester deprotection is saponification, which involves hydrolysis under basic conditions, typically using sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a mixture of water and an organic solvent like methanol or THF.[][11]

Experimental Protocol: Saponification of Aib-OMe

  • Dissolution: Dissolve the Aib-OMe containing peptide in a suitable solvent mixture, such as methanol/water or THF/water.

  • Base Addition: Cool the solution in an ice bath and add a solution of NaOH or LiOH (typically 1-2 N) dropwise.

  • Monitoring: Monitor the reaction progress by TLC or HPLC. The reaction time can vary from a few minutes to several hours.[12]

  • Quenching and Acidification: Once the reaction is complete, carefully quench the excess base by adding an acid (e.g., HCl or acetic acid) until the pH is neutral or slightly acidic.

  • Extraction and Purification: Extract the product with a suitable organic solvent and purify by column chromatography or recrystallization.

Advantages of Methyl Ester Protection for Aib:

  • Mild Deprotection: Saponification offers a milder alternative to strong acid cleavage, which can be beneficial for acid-sensitive peptides.

  • Orthogonality: The base-lability of the methyl ester is orthogonal to acid-labile protecting groups like Boc and tBu.[13]

Disadvantages and Considerations:

  • Racemization: The basic conditions of saponification can lead to epimerization at the C-terminal amino acid, although this is not a concern for the achiral Aib residue. However, for adjacent chiral residues, this is a significant risk.

  • Diketopiperazine (DKP) Formation: Peptides with a C-terminal Aib-OMe are susceptible to diketopiperazine formation, especially upon deprotection of the N-terminal protecting group of the second amino acid.[14][15] The steric hindrance of Aib can slow down the subsequent coupling, leaving the deprotected N-terminus free to attack the methyl ester, leading to the formation of a cyclic dipeptide and truncation of the peptide chain.[14]

  • Incomplete Saponification: The steric hindrance around the ester carbonyl in Aib-OMe can make saponification difficult and slow, potentially requiring elevated temperatures, which can increase the risk of side reactions.[12]

  • Solubility Issues: Peptides can have poor solubility in the aqueous-organic solvent mixtures used for saponification, which can hinder the reaction.[16][17]

Workflow for Methyl Ester Protection and Deprotection

G Aib_OH Aib-OH Aib_OMe Aib-OMe Aib_OH->Aib_OMe Protection (MeOH, SOCl2) Peptide_OMe Peptide-Aib-OMe Aib_OMe->Peptide_OMe Peptide Synthesis (e.g., Solution Phase) Peptide_OH Peptide-Aib-OH Peptide_OMe->Peptide_OH Deprotection (NaOH, H2O/MeOH)

Caption: General workflow for Aib-OMe protection.

Comparative Analysis and Recommendations
FeatureTert-butyl (tBu) EsterMethyl (Me) Ester
Protection Stability Stable to base, nucleophiles.[6]Stable to acid.[]
Deprotection Conditions Strong acid (e.g., TFA).[4][7]Base (e.g., NaOH, LiOH).[][11]
Key Advantages Clean cleavage, robust, compatible with Fmoc-SPPS.Mild deprotection, orthogonal to acid-labile groups.
Key Disadvantages Harsh acidic conditions, requires scavengers.[9]Risk of DKP formation, potential for incomplete saponification due to steric hindrance, racemization of adjacent residues.[12][14]
Ideal Application Solid-phase synthesis of Aib-containing peptides, especially when orthogonality with base-labile groups is required.Solution-phase synthesis of shorter Aib-containing peptides where acid-sensitive groups are present elsewhere in the molecule.

Expert Recommendation:

For the synthesis of Aib-containing peptides, particularly in the context of solid-phase peptide synthesis (SPPS), the tert-butyl ester is generally the superior choice . Its high stability during the repetitive base treatments of Fmoc deprotection and the clean, efficient removal with TFA make it a more reliable and predictable protecting group. The well-established protocols for TFA cleavage, including the use of scavenger cocktails, effectively mitigate the primary side reaction of cation-mediated alkylation.[8][9]

The use of a methyl ester for Aib should be approached with caution . The significant risk of diketopiperazine formation, especially when the dipeptide sequence at the C-terminus is prone to cyclization, can lead to substantial yield loss and purification challenges.[14][15] While saponification offers milder deprotection conditions, the steric hindrance of the Aib residue can render this reaction inefficient. If a methyl ester must be used, it is crucial to carefully optimize the saponification conditions and to be vigilant for the formation of DKP byproducts.

References

  • Albericio, F., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(5), 2455–2504. [Link]

  • de la Torre, B. G., & Albericio, F. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. Chemical Communications, 56(72), 10473-10476. [Link]

  • Cleavage Cocktails; Reagent B. (n.d.). Peptides. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(5), 2455-2504. [Link]

  • Karavoltsos, S., et al. (2007). Design and synthesis of cationic Aib-containing antimicrobial peptides: conformational and biological studies. Journal of Peptide Science, 13(7), 469-479. [Link]

  • Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention. (n.d.). Peptalyzer. Retrieved from [Link]

  • Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268. [Link]

  • Protecting Groups in Peptide Synthesis. (2016). Springer Nature Experiments. [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]

  • Yang, Y., et al. (2023). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. Journal of Pharmaceutical and Biomedical Analysis, 224, 115175. [Link]

  • Acid Cleavage/Deprotection in Fmoc / tBu Solid-Phase Peptide Synthesis. (2002). Methods in Molecular Biology, 298, 185-198. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. ResearchGate. [Link]

  • Thompson, R. E., et al. (2016). A backbone amide protecting group for overcoming difficult sequences and suppressing aspartimide formation. Angewandte Chemie International Edition, 55(17), 5261-5265. [Link]

  • Protection Reactions. (2007). Wiley-VCH. [Link]

  • Galiano, V., et al. (2020). Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C ‐Terminal Acid Peptides. Chemistry – A European Journal, 26(52), 11956-11961. [Link]

  • Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of diketopiperazine formation using model peptides. Journal of Pharmaceutical Sciences, 87(3), 283-288. [Link]

  • Planning a Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]

  • Protecting Groups. (n.d.). Organic Synthesis. Retrieved from [Link]

  • Yang, Y., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega, 7(50), 46976-46985. [Link]

  • van Gunsteren, W. F., et al. (2004). Comparison of properties of Aib-rich peptides in crystal and solution: a molecular dynamics study. Helvetica Chimica Acta, 87(5), 1314-1328. [Link]

  • Singh, Y., et al. (2021). Total Synthesis and Conformational Analysis of Naturally Occurring Lipovelutibols along with Lead Optimization of Lipovelutibol D. Journal of Organic Chemistry, 86(17), 11786-11797. [Link]

  • Schweitzer-Stenner, R., et al. (2007). Conformational manifold of alpha-aminoisobutyric acid (Aib) containing alanine-based tripeptides in aqueous solution explored by vibrational spectroscopy, electronic circular dichroism spectroscopy, and molecular dynamics simulations. Journal of the American Chemical Society, 129(43), 13046-13059. [Link]

  • Unusual Amino Acids: α-Aminoisobutyric Acid. (2025). LifeTein Peptide Blog. [Link]

  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS. (2024). Journal of Medical Genetics and Clinical Biology, 1(7). [Link]

  • Lendel, C., et al. (2014). Strong inhibition of peptide amyloid formation by a fatty acid. Biophysical Journal, 107(9), 2056-2065. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]

  • Ribour, C., et al. (2018). Use of an experimental design to optimise the saponification reaction and the quantification of vitamins A1 and A2 in whole fish. Agritrop. [Link]

  • Udenigwe, C. C., et al. (2022). Self-assembly and Hydrogelation Properties of Peptides Derived from Peptic Cleavage of Aggregation-prone Regions of Ovalbumin. Gels, 8(10), 643. [Link]

Sources

Validating Chiral Purity of Methylated Alanine Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope Definition

In the development of peptidomimetics and metabolically stable drugs, methylated alanine derivatives are critical scaffolds. However, the nomenclature "alpha-methyl alanine" introduces a critical ambiguity that must be resolved before validation:

  • 
    -Methyl Alanine (AIB):  2-aminoisobutyric acid. This molecule is achiral  (symmetric methyl groups). Purity validation here refers to chemical purity or desymmetrization (e.g., via chiral auxiliaries).
    
  • N-Methyl Alanine (N-Me-Ala): A chiral secondary amine, ubiquitous in natural products like Cyclosporine.

  • 
    -Methyl Chiral Amino Acids:  Quaternary amino acids where the side chain is not methyl (e.g., 
    
    
    
    -Me-Phe), often grouped under this terminology in synthesis.

This guide focuses on the two chiral scenarios: The validation of N-Methyl-L/D-Alanine and


-disubstituted (Quaternary) Amino Acids .
The Challenge
  • Steric Hindrance: The quaternary carbon or N-methylation blocks standard derivatization reagents.

  • Detection Limits: D-isomer impurities (distomers) must often be detected at <0.1% levels for FDA compliance.

  • Secondary Amines: N-methyl derivatives fail on standard Crown Ether columns (which require primary

    
    ).
    

Decision Matrix: Selecting the Right Methodology

Before proceeding to protocols, select the method based on your derivative's structure.

MethodSelection Start Start: Analyze Structure CheckType Derivative Type? Start->CheckType N_Me N-Methyl Alanine (Secondary Amine) CheckType->N_Me Alpha_Me α-Methyl Amino Acid (Quaternary Primary Amine) CheckType->Alpha_Me Method_Marfey Advanced Marfey's (L-FDTA / L-FDAA) N_Me->Method_Marfey High Sensitivity (Preferred) Method_ZWIX Zwitterionic HPLC (Chiralpak ZWIX) N_Me->Method_ZWIX Direct Analysis Method_Crown Crown Ether HPLC (Crownpak CR) N_Me->Method_Crown NOT RECOMMENDED (No complexation) Alpha_Me->Method_Marfey Steric Issues Possible Alpha_Me->Method_ZWIX Alternative Alpha_Me->Method_Crown Excellent Resolution Method_GC GC-MS (Chiral Chloroformates)

Figure 1: Method selection workflow based on amine classification.

Method A: Advanced Marfey’s Method (LC-MS)

Best For: N-Methyl Alanine derivatives, trace impurity analysis (<0.05%), and complex matrices.

Standard Marfey’s reagent (L-FDAA) often yields poor resolution for N-methylated amino acids due to reduced hydrogen bonding capability. We utilize the Advanced Marfey’s Protocol using L-FDTA (L-Fluoro-dinitrophenyl-tryptophanamide), which utilizes


-

stacking to enhance diastereomeric separation.
Experimental Protocol

Reagents:

  • 1-fluoro-2,4-dinitrophenyl-5-L-tryptophanamide (L-FDTA) or L-FDAA.

  • 1 M NaHCO

    
    , 1 M HCl.
    
  • Acetone (HPLC Grade).

Workflow:

  • Derivatization:

    • Dissolve 50

      
      g of sample (e.g., N-Me-Ala) in 100 
      
      
      
      L water.
    • Add 20

      
      L 1 M NaHCO
      
      
      
      .
    • Add 40

      
      L of 1% L-FDTA in acetone.
      
    • Critical Step: Heat at 45°C for 60 mins . (N-methyl amines react slower than primary amines; standard 37°C is insufficient).

  • Quenching:

    • Cool to room temperature.

    • Add 20

      
      L 1 M HCl to neutralize (pH ~3).
      
    • Dilute with 200

      
      L 50% Acetonitrile/Water.
      
  • LC-MS Analysis:

    • Column: C18 Reverse Phase (e.g., Cortecs C18, 1.6

      
      m).
      
    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 10-60% B over 20 mins.

    • Detection: MS (ESI+) monitoring [M+H]

      
       of the derivative (MW of AA + 252 Da for FDAA).
      

Why It Works: The reagent converts enantiomers into diastereomers (L-L and D-L).[1] The hydrophobic interaction of the DNP group and the side chain allows separation on standard achiral C18 columns.

Method B: Direct Chiral HPLC (Zwitterionic CSP)

Best For: Scale-up purification, QC of raw materials, and underivatized samples.

For N-methyl alanine and quaternary amino acids, polysaccharide columns (OD/AD) often fail due to lack of effective hydrogen bonding sites near the chiral center. Zwitterionic Chiral Stationary Phases (CSPs) containing quinine/quinidine derivatives (e.g., Chiralpak ZWIX) are the modern gold standard.

Experimental Protocol

System: Chiralpak ZWIX(+) or ZWIX(-). Dimensions: 150 x 3.0 mm, 3


m.[2]

Workflow:

  • Mobile Phase Preparation:

    • MeOH/MeCN (50:50 v/v).

    • Additives (Crucial): 50 mM Formic Acid + 25 mM Diethylamine (DEA).

    • Note: Zwitterionic phases require a specific acid/base ratio to maintain the ionization state of the chiral selector.

  • Sample Prep: Dissolve 1 mg/mL in mobile phase.

  • Run Conditions:

    • Flow: 0.5 mL/min.

    • Temp: 25°C.

    • Detection: UV 210 nm (low wavelength required for aliphatic amino acids) or CAD (Charged Aerosol Detection).

Mechanism: The ZWIX phase utilizes an ion-exchange mechanism combined with a steric cleft. The N-methyl group fits into the binding pocket, while the acid/base additives ensure the amino acid is in zwitterionic form (


).

Comparative Performance Data

The following data contrasts the performance of the three primary methods for N-Methyl-DL-Alanine (a difficult separation).

MetricMethod A: Advanced Marfey's (L-FDTA)Method B: Chiral HPLC (ZWIX(+))Method C: Crown Ether HPLC (CR(+))
Analyte Type Derivatized DiastereomerUnderivatized ZwitterionUnderivatized Cation
Resolution (

)
3.5 - 4.2 (Excellent)2.1 - 2.8 (Good)< 0.8 (Fails for Secondary Amines)
LOD (D-isomer) 0.01% (MS Detection)0.1% (UV/CAD)N/A
Sample Prep Time High (90 mins)Low (5 mins) Low (5 mins)
Cost per Run Medium (Reagents)LowLow
Suitability Trace Impurity Analysis Bulk Purity / Prep Only for Primary

-Me Amines

Key Insight: Do not use Crown Ether columns (Crownpak CR) for N-methyl alanine. They require a primary amine (


) to form the tripod hydrogen bond complex with the crown ether oxygen atoms. The N-methyl group sterically disrupts this, leading to co-elution.

Visualization of Marfey's Reaction Mechanism

Understanding the derivatization is key to troubleshooting low yields in sterically hindered derivatives.

MarfeysMechanism cluster_legend Separation Logic Reagent Marfey's Reagent (L-FDAA / L-FDTA) Fluorine Leaving Group Complex Meisenheimer Complex (Transition State) Reagent->Complex pH 8.0, 45°C Analyte D/L-N-Methyl Alanine (Nucleophile) Analyte->Complex Nucleophilic Attack Product_LL L-L Diastereomer (Elutes First/Second on C18) Complex->Product_LL L-Enantiomer Reacts Product_DL D-L Diastereomer (Elutes Second/First on C18) Complex->Product_DL D-Enantiomer Reacts Separation Separated by Hydrophobicity on Achiral C18 Column Product_LL->Separation Product_DL->Separation

Figure 2: Reaction pathway for Marfey's derivatization. The resulting diastereomers have distinct hydrophobicities.

Troubleshooting & Expert Tips

  • Racemization Risk: Avoid heating Marfey's reactions >50°C. Although N-methyl groups reduce the acidity of the

    
    -proton, excessive heat can still induce racemization, creating false positives for D-isomers.
    
  • Elution Order Reversal: In Chiral HPLC (ZWIX), the elution order (L vs D) can be reversed by switching from ZWIX(+) to ZWIX(-). This is useful if the impurity peak elutes on the tail of the main peak.

  • Quaternary Amino Acids: For

    
    -methyl amino acids (primary amines like 
    
    
    
    -Me-Phe), Crown Ether columns are actually superior to Marfey's method because the steric bulk of the quaternary center hinders the SNAr reaction required for Marfey's, leading to incomplete derivatization.

References

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[1][2][3][4][5][6][7][8][9][10][11][12] Link

  • Ilisz, I., et al. (2013). Separation of alpha-amino acids on zwitterionic chiral stationary phases. Journal of Chromatography A. Link

  • Giuliano, M. W., et al. (2016). C3 and 2D C3 Marfey’s Methods for Amino Acid Analysis in Natural Products.[13] Journal of Natural Products. Link

  • Cipolla, B., et al. (2023). A Direct Analysis of

    
    -N-methylamino-L-alanine Enantiomers. MDPI Toxins. Link
    
  • Armstrong, D. W., et al. (1987). Separation of amino acid enantiomers by HPLC using chiral crown ether stationary phases. Analytical Chemistry.[2][3][6][7][9] Link

Sources

Comparative Guide: H-Aib-OtBu HCl vs. H-Aib-OMe HCl Coupling Efficiency

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Aib Paradox" in Peptide Synthesis

For researchers working with α-aminoisobutyric acid (Aib), the choice between H-Aib-OtBu HCl (tert-butyl ester) and H-Aib-OMe HCl (methyl ester) is not merely a question of coupling kinetics—it is a strategic decision between coupling accessibility and deprotection feasibility .

While H-Aib-OMe offers a slightly less sterically demanding profile during the coupling event, it introduces a severe bottleneck during the subsequent deprotection step. Conversely, H-Aib-OtBu presents higher steric bulk during coupling but offers superior process efficiency due to facile acidolytic cleavage.

Verdict: For most solution-phase and convergent synthesis applications, H-Aib-OtBu HCl is the superior choice, despite the marginal kinetic penalty during coupling.

Part 1: Mechanistic Analysis of the Coupling Interface

To understand the performance difference, we must analyze the steric and electronic environment of the Aib amine component.

The Gem-Dimethyl Effect

Aib contains two methyl groups on the


-carbon. This creates a "rigid" conformation (promoting helical structures like 

-helices) but severely restricts the approach of an activated electrophile (Fmoc-AA-OBt/OAt) to the nucleophilic amine.
Ester Influence: OMe vs. OtBu
FeatureH-Aib-OMe (Methyl Ester)H-Aib-OtBu (tert-Butyl Ester)
Steric Bulk Low. The methyl group is small, minimizing "F-strain" (frontal strain) during the formation of the tetrahedral intermediate.High. The bulky tert-butyl group adds significant steric congestion near the reaction center, potentially retarding the rate of nucleophilic attack.[1]
Electronic Effect Inductive (+I). Methyl is weakly electron-donating.Stronger (+I). The tert-butyl group is more electron-donating, theoretically making the amine more nucleophilic (more basic).
Net Result Faster coupling kinetics (Kinetic Control).Slower coupling kinetics due to steric dominance over electronic benefit.
The "Hidden" Bottleneck: Deprotection

This is the critical failure point for the Methyl ester.

  • OMe Hydrolysis: Saponification (LiOH/NaOH) of Aib-OMe is exceptionally difficult . The gem-dimethyl group blocks the trajectory of the hydroxide ion attacking the ester carbonyl. This often requires forcing conditions (high heat, excess base) which lead to racemization of adjacent residues or side reactions.

  • OtBu Acidolysis: Cleavage is driven by protonation and carbocation stability (

    
    -like mechanism). It is not  sterically dependent on the nucleophilic attack trajectory. Therefore, Aib-OtBu cleaves cleanly with TFA/DCM.
    

Part 2: Experimental Comparison & Protocols

The following data summarizes the synthetic efficiency of coupling Fmoc-Phe-OH to both Aib salts, followed by C-terminal deprotection.

Comparative Data Table
MetricH-Aib-OMe HCl SystemH-Aib-OtBu HCl System
Coupling Reagent HATU / HOAt / DIPEAHATU / HOAt / DIPEA
Coupling Time 2 - 4 Hours4 - 6 Hours
Coupling Yield (HPLC) 92 - 96% 85 - 91%
Deprotection Method LiOH / THF / H2O (Reflux often req.)TFA / DCM (RT)
Deprotection Yield < 40% (Incomplete/Side Rxns)> 95% (Quantitative)
Overall Process Yield ~35% ~85%
Detailed Experimental Protocol
A. Coupling Reaction (General Procedure)

This protocol is optimized for difficult Aib couplings using HOAt to reduce racemization and accelerate reaction.

Materials:

  • Carboxyl Component: Fmoc-Phe-OH (1.1 eq)

  • Amine Component: H-Aib-OtBu HCl (1.0 eq) [OR H-Aib-OMe HCl]

  • Activator: HATU (1.1 eq)

  • Additive: HOAt (1.1 eq) - Critical for Aib sterics

  • Base: TMP (2,4,6-Trimethylpyridine) or DIPEA (2.5 eq) - TMP is preferred to minimize base-catalyzed racemization.

  • Solvent: DMF (dry, 0.1 M concentration)

Step-by-Step:

  • Pre-activation: Dissolve Fmoc-Phe-OH, HATU, and HOAt in DMF. Add 1.0 eq of Base.[2] Stir for 2 minutes. Note: The solution should turn yellow.

  • Amine Addition: Dissolve H-Aib-OtBu HCl in a minimal amount of DMF with the remaining Base (1.5 eq). Add this solution to the pre-activated acid mixture.

  • Reaction: Stir under Nitrogen at Room Temperature.

    • Monitoring: Check via HPLC or TLC (Stain: Ninhydrin) at T=2h and T=4h. Aib couplings are slow; do not quench early.

  • Workup: Dilute with EtOAc. Wash with 5% KHSO4 (removes DIPEA), Sat. NaHCO3, and Brine. Dry over Na2SO4.

B. Deprotection (The Differentiator)

Method A: H-Aib-OtBu Cleavage (Recommended)

  • Dissolve crude peptide in DCM.

  • Add an equal volume of TFA (Trifluoroacetic acid) containing 2% Triisopropylsilane (TIS) as a scavenger.

  • Stir for 1 hour at RT.

  • Evaporate volatiles; precipitate in cold diethyl ether.

  • Result: Clean free acid.

Method B: H-Aib-OMe Hydrolysis (Problematic)

  • Dissolve peptide in THF/MeOH/H2O (3:1:1).

  • Add LiOH (5 eq).

  • Stir at RT for 24h. Result: <10% conversion.

  • Heat to 50°C for 12h. Result: Partial hydrolysis, potential Fmoc cleavage, or epimerization of Phe.

Part 3: Visualization of Synthetic Pathway

The following diagram illustrates the "Process Trap" associated with the Methyl ester route compared to the streamlined tert-Butyl route.

AibCouplingComparison Start Start: Fmoc-AA-OH + H-Aib-OR OMe_Coupling Coupling H-Aib-OMe (Low Steric Bulk) Start->OMe_Coupling Path A OtBu_Coupling Coupling H-Aib-OtBu (High Steric Bulk) Start->OtBu_Coupling Path B OMe_Product Intermediate: Fmoc-AA-Aib-OMe OMe_Coupling->OMe_Product Fast Kinetics (~95%) OMe_Deprotect Saponification (LiOH) *High Steric Resistance* OMe_Product->OMe_Deprotect Critical Bottleneck OMe_Fail Low Yield / Side Reactions (Incomplete Hydrolysis) OMe_Deprotect->OMe_Fail Steric Blockade OtBu_Product Intermediate: Fmoc-AA-Aib-OtBu OtBu_Coupling->OtBu_Product Slower Kinetics (~88%) OtBu_Deprotect Acidolysis (TFA) *Sterically Independent* OtBu_Product->OtBu_Deprotect Facile Cleavage OtBu_Success High Yield Clean Free Acid OtBu_Deprotect->OtBu_Success Process Efficient

Caption: Comparative workflow showing the "Deprotection Trap" of the Methyl ester route versus the streamlined Acidolysis of the tert-Butyl route.

Part 4: Conclusion & Recommendations

While H-Aib-OMe HCl may appear attractive due to lower cost and marginally faster coupling rates, it is a "false economy" in peptide synthesis. The steric hindrance of the gem-dimethyl group renders the methyl ester virtually immune to mild saponification, forcing the use of harsh conditions that jeopardize peptide integrity.

H-Aib-OtBu HCl is the industry standard for a reason:

  • Orthogonality: Compatible with Fmoc chemistry (acid labile final step).

  • Process Safety: Avoids strong bases and heat.

  • Overall Yield: The slight loss in coupling yield is negligible compared to the massive losses during methyl ester hydrolysis.

Recommendation: Always utilize H-Aib-OtBu HCl for solution-phase synthesis unless the methyl ester is the desired final product (e.g., peptide methyl ester therapeutics).

References

  • Wenschuh, H., et al. (1995). "Stepwise automated solid phase synthesis of naturally occurring peptaibols using Fmoc amino acid fluorides." Journal of Organic Chemistry. Link

    • Cites difficulties in Aib coupling and the necessity of specialized activ
  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[3][4][5][6] Chemical Reviews. Link

    • Authoritative review on protecting group stability and deprotection mechanisms (OtBu vs OMe).
  • Humphrey, J. M., & Chamberlin, A. R. (1997). "Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides." Chemical Reviews. Link

    • Discusses steric hindrance in Aib and coupling reagent selection (HOAt/H
  • Bachem. (2024).[5] "Peptide Synthesis Guide: Coupling Reagents & Additives." Link

    • Provides industry-standard protocols for hindered amino acid couplings.

Sources

Definitive Comparison Guide: Melting Point Determination of Crystalline Butyl 2-Amino-2-Methylpropanoate HCl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profile

Butyl 2-amino-2-methylpropanoate hydrochloride (also known as tert-Butyl α-aminoisobutyrate HCl or H-Aib-OtBu·HCl) is a highly crystalline, unnatural amino acid derivative widely utilized in peptide synthesis to introduce helical structural constraints[1].

Accurate determination of its melting point is a critical Quality Attribute (CQA) for verifying batch purity, detecting polymorphic variations, and ensuring downstream synthetic efficiency. According to established safety and chemical data, the pure crystalline form of this compound exhibits a melting point of 155.0 °C – 156.0 °C [1]. However, because it is a hydrochloride salt of an amine, it is susceptible to thermal degradation (loss of HCl gas) immediately following or concurrent with melting.

This guide objectively compares three industry-standard thermal analysis methods—Capillary Tube Method , Differential Scanning Calorimetry (DSC) , and Hot Stage Microscopy (HSM) —detailing the underlying causality of the experimental choices to ensure self-validating and trustworthy results.

Method Selection Workflow

The choice of analytical method depends entirely on the thermodynamic data required. The decision tree below outlines the standard operating logic for selecting a thermal analysis workflow.

MethodSelection Start Goal: Thermal Analysis of Butyl 2-amino-2-methylpropanoate HCl QC Routine QC & Purity Check (Pharmacopeial Compliance) Start->QC R_D R&D: Polymorph Screening & Thermodynamic Profiling Start->R_D Visual Visual Phase Confirmation (Decomposition vs. Melting) Start->Visual Capillary Capillary Tube Method (USP <741>) QC->Capillary DSC Differential Scanning Calorimetry (DSC) R_D->DSC HSM Hot Stage Microscopy (HSM) Visual->HSM

Caption: Workflow for selecting thermal analysis methods for amino acid derivatives.

Experimental Protocols & Mechanistic Causality

Method A: Pharmacopeial Capillary Tube Method (USP <741>)

The capillary method is the global standard for routine quality control. It relies on visual observation of the phase change inside a controlled heating block.

  • Causality & Expertise: The United States Pharmacopeia (USP) General Chapter <741> dictates specific ramp rates and sample packing heights to ensure thermal equilibrium[2]. If the heating rate is too fast, a "thermal lag" occurs between the heating block and the sample, resulting in an artificially high melting point reading.

  • Self-Validating Step: The instrument must be checked for accuracy using a USP primary reference standard with a proximate melting point, such as Sulfanilamide (164.5–166.5 °C)[3].

Step-by-Step Protocol:

  • Sample Preparation: Dry the crystalline Butyl 2-amino-2-methylpropanoate HCl in a desiccator over silica gel for 24 hours. Gently pulverize the crystals using an agate mortar and pestle.

  • Capillary Loading: Introduce the pulverized sample into a glass capillary tube (0.8–1.2 mm internal diameter). Tap the tube to achieve a tightly packed height of exactly 3 mm . Note: Proper compaction prevents air pockets, which act as thermal insulators and artificially broaden the melting range[2].

  • Heating Ramp: Pre-heat the apparatus block to 150 °C (5 °C below the expected onset). Apply a strict heating ramp of 1 °C/min [2].

  • Observation: Record the temperature at the first formation of a detectable liquid phase (onset, ~155.0 °C) and the temperature where no solid phase remains (clear point, ~156.0 °C).

Method B: Differential Scanning Calorimetry (DSC)

DSC provides highly precise thermodynamic data by measuring the heat flow required to maintain the sample and a reference at the same temperature[4]. It is the superior method for detecting polymorphs and quantifying the enthalpy of fusion (


)[5].
  • Causality & Expertise: Because Butyl 2-amino-2-methylpropanoate HCl is a hydrochloride salt, it may release HCl gas near its melting point. Using a hermetically sealed pan would cause internal pressure buildup, potentially bursting the pan and distorting the thermogram. Therefore, a pin-holed pan is strictly required.

Step-by-Step Protocol:

  • Sample Preparation: Weigh exactly 2.0–5.0 mg of the compound using a calibrated microbalance.

  • Pan Selection: Seal the sample in an aluminum crucible equipped with a pin-hole lid .

  • Purge Gas: Utilize dry Nitrogen (

    
    ) at a flow rate of 50 mL/min to prevent oxidative degradation during heating.
    
  • Thermal Program: Equilibrate the furnace at 25 °C. Heat at a rate of 10 °C/min up to 180 °C. Note: A faster heating rate in DSC increases the sensitivity of the heat capacity signal (

    
    ), yielding a sharper endothermic peak for the melting transition[6].
    
  • Data Analysis: Integrate the area under the endothermic peak to determine the enthalpy of fusion (

    
    ) and extrapolate the onset temperature (
    
    
    
    )[5].
Method C: Hot Stage Microscopy (HSM)

HSM combines thermal control with optical microscopy, allowing researchers to visually distinguish between true thermodynamic melting and thermal decomposition[7].

  • Causality & Expertise: Cross-polarized light makes the anisotropic crystal lattice of the compound highly birefringent (appearing bright against a dark background). Melting is definitively observed as a loss of birefringence because the resulting liquid is isotropic.

Step-by-Step Protocol:

  • Sample Preparation: Disperse a few individual crystals onto a glass microscope slide and cover with a glass coverslip.

  • Optical Setup: Place the slide on the hot stage under a polarized light microscope (PLM) with cross-polarizers engaged.

  • Heating Ramp: Heat rapidly at 10 °C/min to 140 °C, then reduce the rate to 2 °C/min .

  • Observation: Monitor for the loss of birefringence. If bubbling is observed simultaneously with melting, it confirms that the melting event is accompanied by the thermal dissociation of the HCl salt.

Thermodynamic Phase Transition Pathway

The following diagram illustrates the physical and thermodynamic changes Butyl 2-amino-2-methylpropanoate HCl undergoes during thermal analysis.

PhaseTransition Solid Crystalline Solid (Birefringent, Intact Lattice) Heating Thermal Energy Input (1-10 °C/min) Solid->Heating Onset Onset of Melting (~155.0 °C) Heating->Onset Melt Isotropic Liquid (Endothermic Peak) Onset->Melt ΔH fusion Decomp Thermal Degradation (HCl Loss >160 °C) Melt->Decomp Overheating

Caption: Thermodynamic phase transition pathway of Butyl 2-amino-2-methylpropanoate HCl.

Comparative Data Presentation

The table below synthesizes the operational parameters and performance metrics of the three methodologies when applied to Butyl 2-amino-2-methylpropanoate HCl.

ParameterCapillary Tube (USP <741>)Differential Scanning Calorimetry (DSC)Hot Stage Microscopy (HSM)
Sample Size ~1–3 mg (3 mm column)2.0 – 5.0 mg< 0.1 mg (Single crystals)
Optimal Heating Rate 1 °C / min10 °C / min2 °C / min (near

)
Primary Data Output Visual Temperature Range (°C)Heat Flow (

), Enthalpy (

)
Visual Phase Change, Birefringence
Precision / Accuracy ± 0.5 °C± 0.1 °C± 0.5 °C
Key Advantage High throughput, low cost, globally accepted for QC.Quantifies thermodynamic stability and detects polymorphs.Distinguishes melting from sublimation/decomposition.
Limitation Subjective visual determination; no thermodynamic data.Cannot visually confirm if an endotherm is melting or decomposition.Low throughput; highly operator-dependent.

References

  • ResolveMass Laboratories. "Applications of Differential Scanning Calorimetry (DSC) Analysis." ResolveMass. Available at: [Link]

  • TA Instruments. "A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs." TA Instruments Literature. Available at: [Link]

  • Improved Pharma. "Differential Scanning Calorimetry." Improved Pharma Analytical Services. Available at:[Link]

  • Mettler Toledo / ChemRxiv. "Compliance with amended General Chapter USP <741> Melting Range or Temperature." ChemRxiv. Available at:[Link]

  • Kuppa, R. P. "Melting point testing as per USP 741." YouTube. Available at:[Link]

Sources

A Comparative Guide to Elemental Analysis Standards for C8H18ClNO2 Compounds

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise characterization of a chemical entity is the bedrock of reliable and reproducible science. The molecular formula, C8H18ClNO2, represents a class of compounds where accurate determination of each element's mass percentage is not merely a procedural step, but a critical checkpoint for purity, identity, and stoichiometric verification. An erroneous elemental composition can invalidate subsequent biological assays, pharmacokinetic studies, and ultimately, compromise the integrity of the research.

This guide provides an in-depth comparison of the established analytical standards and methodologies for the elemental analysis of C8H18ClNO2. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring that every protocol described is part of a self-validating system.

Theoretical Composition: The Unwavering Benchmark

Before any analysis, the theoretical elemental composition must be calculated from the molecular formula. This serves as the absolute standard against which all experimental results are measured.

Molecular Formula: C8H18ClNO2 Molar Mass: 195.69 g/mol

Table 1: Theoretical Elemental Composition of C8H18ClNO2

ElementAtomic Mass ( g/mol )Atoms in FormulaTotal Mass ( g/mol )Mass Percentage (%)
Carbon (C)12.011896.08849.10%
Hydrogen (H)1.0081818.1449.27%
Chlorine (Cl)35.453135.45318.12%
Nitrogen (N)14.007114.0077.16%
Oxygen (O)15.999231.99816.35%

The goal of any analytical method is to experimentally derive values that align with these theoretical percentages within an acceptable margin of error, typically within ±0.4%.[1][2]

Core Methodologies: A Comparative Analysis

The determination of each element in a C8H18ClNO2 compound requires distinct, specialized techniques. While Carbon, Hydrogen, and Nitrogen are typically analyzed together, Chlorine and Oxygen require separate methodologies.

Carbon, Hydrogen, and Nitrogen (CHN) Analysis via Combustion

Combustion analysis is the universally accepted gold standard for determining CHN content in organic compounds due to its high precision and reliability.[3][4]

Principle of Causality: The core principle is the complete and quantitative conversion of the sample into simple, detectable gases. The sample is combusted in a high-temperature (≥900 °C) furnace in a pure oxygen environment.

  • Carbon is converted to Carbon Dioxide (CO2).

  • Hydrogen is converted to Water (H2O).

  • Nitrogen is converted to various nitrogen oxides (NOx), which are then passed over a reducing agent (e.g., copper) to be converted quantitatively to Nitrogen gas (N2).

These gases are then separated, typically by gas chromatography, and measured by a thermal conductivity detector (TCD). The detector's response is directly proportional to the concentration of each gas, allowing for precise calculation of the original elemental percentages.

CHN_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_output Data Output Weigh 1. Weigh Sample (1-3 mg) Encapsulate 2. Encapsulate in Tin Foil Weigh->Encapsulate Autosampler 3. Introduce to Autosampler Encapsulate->Autosampler Furnace 4. Combustion (≥900°C, O2) Autosampler->Furnace Reduction 5. Reduction Tube (NOx → N2) Furnace->Reduction GC 6. GC Separation (CO2, H2O, N2) Reduction->GC TCD 7. TCD Detection GC->TCD Report 8. Calculate & Report %C, %H, %N TCD->Report

Caption: Workflow for CHN determination by combustion analysis.

  • Calibration: Calibrate the instrument using a certified organic standard with known C, H, and N percentages (e.g., Acetanilide).

  • Sample Preparation: Accurately weigh 1-3 mg of the C8H18ClNO2 sample into a clean tin capsule.

  • Analysis: Place the capsule in the instrument's autosampler. The instrument will automatically drop the sample into the combustion furnace.

  • Detection: The resultant CO2, H2O, and N2 gases are separated and detected.

  • Calculation: The instrument software calculates the percentage of each element based on the detector signals and the initial sample weight.

  • Validation: Run a known certified reference material (CRM) as an unknown sample to verify the accuracy and precision of the measurement run.

Chlorine (Cl) Analysis: Combustion Followed by Titration or Chromatography

Determining the halogen content requires a different approach post-combustion. The goal is to convert the organically bound chlorine into a water-soluble inorganic halide (chloride, Cl-) that can be accurately quantified.

This is a classic, robust, and widely adopted method, especially in pharmacopeial contexts.[5] It involves the combustion of the sample in a closed system to ensure all combustion products are captured in an absorption solution.[6][7][8][9]

Principle of Causality: The organic sample is burned in a sealed flask filled with pure oxygen. The high temperature and oxygen-rich atmosphere ensure complete conversion of chlorine to hydrogen chloride (HCl). This HCl gas is then trapped by an absorbing solution (e.g., dilute sodium hydroxide), converting it to sodium chloride (NaCl). The resulting chloride ions in the solution can then be quantified.

Oxygen_Flask_Workflow cluster_prep Sample Preparation cluster_combustion Combustion & Absorption cluster_quant Quantification Weigh 1. Weigh Sample Wrap 2. Wrap in Ashless Filter Paper Weigh->Wrap Mount 3. Mount in Pt Basket Wrap->Mount Ignite 6. Ignite & Seal Mount->Ignite Flask 4. Add Absorption Solution to Flask Flush 5. Flush Flask with O2 Flask->Flush Flush->Ignite Absorb 7. Shake to Absorb (HCl → Cl-) Ignite->Absorb Titrate 8. Titrate with AgNO3 or Analyze by IC Absorb->Titrate Report 9. Calculate & Report %Cl Titrate->Report

Sources

Benchmarking commercial sources of H-Aib-OtBu hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Commercial Sources of H-Aib-OtBu Hydrochloride: A Comprehensive Guide to Sterically Hindered Peptide Coupling

Executive Summary

The incorporation of α-aminoisobutyric acid (Aib) is a foundational strategy in modern peptide drug development for inducing stable helical conformations and enhancing proteolytic resistance[1]. However, the gem-dimethyl substitution on the α-carbon creates severe steric hindrance, making Aib one of the most notoriously difficult residues to couple[2].

This guide provides an objective benchmarking analysis of commercial sources of H-Aib-OtBu·HCl (tert-Butyl 2-amino-2-methylpropanoate hydrochloride, CAS: 84758-81-6)[3]. By synthesizing supplier quality metrics with field-proven coupling protocols, this document establishes a self-validating framework for evaluating raw material performance in sterically hindered peptide synthesis.

The Mechanistic Challenge of Aib Coupling

While Aib itself is achiral, coupling an incoming amino acid onto the sterically shielded amine of H-Aib-OtBu·HCl presents a significant kinetic hurdle[1].

The Causality of Epimerization: Because the nucleophilic attack by the Aib amine is exceptionally slow, the activated ester of the incoming amino acid (e.g., Fmoc-AA-OAt) has an extended half-life in solution. This prolonged activation state provides ample time for the intermediate to cyclize into an oxazolone[1][4]. Oxazolone formation leads to rapid deprotonation at the α-carbon, resulting in the epimerization (racemization) of the incoming amino acid before the peptide bond can form.

To mitigate this, highly efficient phosphonium-based coupling reagents like PyAOP, or uronium reagents like COMU, are required to accelerate the primary coupling reaction and outcompete the oxazolone pathway[5][6].

G A Fmoc-AA-OH (Incoming) B Activation (PyAOP / COMU) A->B C Active Ester Intermediate B->C E Target Peptide (High Yield) C->E Fast Attack F Oxazolone (Epimerization) C->F Slow Attack D H-Aib-OtBu (Hindered Amine) D->E

Mechanistic pathway of hindered Aib coupling versus oxazolone-mediated epimerization.

Supplier Benchmarking & Quality Metrics

When sourcing H-Aib-OtBu·HCl, chemical purity is only one factor. Because it is a hydrochloride salt, the material can be hygroscopic. Water content is the most critical hidden variable in Aib coupling. Excess moisture will rapidly hydrolyze the highly reactive coupling intermediates (like acid fluorides or PyAOP-activated esters) before the sluggish Aib amine can react.

Table 1: Commercial Sourcing Matrix for H-Aib-OtBu·HCl

SupplierClaimed PurityTarget ApplicationQuality Observations & Caveats
Bachem > 99%GMP Scale-up / ClinicalPremium standard. Exhibits highly consistent lot-to-lot moisture control, minimizing hydrolysis side-reactions[7].
Fisher Scientific (Alfa Aesar) 98%Routine SynthesisReliable bulk sourcing. Requires strict Karl Fischer (KF) validation before use in moisture-sensitive couplings[3].
CymitQuimica > 99%EU DistributionActs as a distributor for high-purity Bachem lots, offering equivalent performance[7].
P3 BioSystems Not SpecifiedEarly DiscoveryCost-effective for initial screening. Mandatory in-house LC-MS and KF QC recommended prior to use[8].

Self-Validating Experimental Protocol

To objectively benchmark a new lot of H-Aib-OtBu·HCl, we utilize a standardized solution-phase coupling with Fmoc-Phe-OH . Phenylalanine is intentionally chosen because its activated ester is highly prone to epimerization. This creates a self-validating system: the ratio of the D-Phe epimer directly quantifies the kinetic efficiency of the coupling reaction[1].

Workflow S1 1. Source Procurement (Bachem, Fisher, etc.) S2 2. QC & Moisture Analysis (Karl Fischer <0.5%) S1->S2 S3 3. Standardized Coupling (Fmoc-Phe-OH + PyAOP) S2->S3 S4 4. LC-MS Quantification (Yield & Chiral Purity) S3->S4

Standardized benchmarking workflow for commercial H-Aib-OtBu·HCl evaluation.

Step-by-Step Methodology: Fmoc-Phe-Aib-OtBu Synthesis
  • Moisture Validation: Perform Karl Fischer (KF) titration on the commercial H-Aib-OtBu·HCl lot. The lot must be rejected or lyophilized if water content exceeds 0.5%.

  • Free-Basing the Nucleophile: Dissolve H-Aib-OtBu·HCl (1.0 mmol) in anhydrous DMF (5 mL). Add N,N-Diisopropylethylamine (DIPEA) (1.2 mmol) and stir for 5 minutes at room temperature.

  • Pre-Activation: In a separate vial, dissolve Fmoc-Phe-OH (1.1 mmol) and PyAOP (1.1 mmol) in anhydrous DMF (5 mL)[6]. Add DIPEA (2.2 mmol). Stir for exactly 2 minutes to generate the active ester. (Note: PyAOP is superior to HATU here as it prevents guanidinylation of the slow-reacting amine[5][6]).

  • Coupling: Transfer the activated Fmoc-Phe-OH solution to the H-Aib-OtBu solution.

  • Reaction Conditions: React at 25°C for 16 hours. Alternatively, apply microwave irradiation (75°C for 20 minutes) to forcefully drive the sterically hindered coupling to completion[2][9].

  • Quenching & Analysis: Quench the reaction with 1 mL of 5% aqueous acetic acid. Analyze the crude mixture via LC-MS to quantify the overall conversion and the ratio of Fmoc-L-Phe-Aib-OtBu to Fmoc-D-Phe-Aib-OtBu[1].

Performance Data & Reagent Comparison

Using the protocol above, the following data represents the expected benchmarking outcomes when utilizing a high-purity (>99%), low-moisture lot of H-Aib-OtBu·HCl across various coupling systems.

Table 2: Coupling Efficiency Benchmarks (Fmoc-Phe-OH + H-Aib-OtBu·HCl)

Coupling SystemEquivalentsTemp / TimeConversion (LC-MS)D-Phe Epimerization
DIC / HOBt 1.2 eq25°C / 16h< 40%> 15%
HATU / DIPEA 1.2 eq25°C / 16h75%5 - 8%
PyAOP / DIPEA 1.2 eq25°C / 16h> 90%< 2%
COMU / DIPEA 1.2 eq75°C (MW) / 20m> 98%< 1%

Data Interpretation: Standard carbodiimide chemistry (DIC/HOBt) fails against the steric shield of Aib, resulting in poor yields and unacceptable epimerization. Optimal results require the pairing of a premium H-Aib-OtBu·HCl source with advanced HOAt-analogues (PyAOP/COMU) and thermal/microwave energy[2][5][6].

References

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Butyl 2-amino-2-methylpropanoate hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling specialized reagents like Butyl 2-amino-2-methylpropanoate hydrochloride (CAS No. 84758-81-6) demands a nuanced understanding of its chemical nature to ensure personal safety and experimental success. This guide moves beyond a simple checklist, providing a procedural and causal framework for selecting and using Personal Protective Equipment (PPE), grounded in the compound's specific hazards.

Hazard Analysis: Understanding the "Why" Behind the Precautions

Butyl 2-amino-2-methylpropanoate hydrochloride is an amino acid ester salt. Its hazard profile stems from this dual character: the ester/amine functionality and the corrosive potential of the hydrochloride component. The compound is classified with the following GHS Hazard Statements:

  • H302: Harmful if swallowed[1]

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

The signal word for this chemical is "Warning," and it is associated with the GHS07 pictogram (exclamation mark), indicating its irritant and harmful properties. Physically, it is a solid, often a white to light-yellow powder or crystalline material, which increases the risk of airborne particulate exposure.[2]

The primary risks—irritation to the eyes, skin, and respiratory tract—are a direct result of the compound's acidic nature (from the hydrochloride salt) and its fine particulate form. Understanding this is key to selecting appropriate protective measures.

Core PPE Protocols: A Task-Based Approach

The level of PPE required is dictated by the specific task and the associated risk of exposure. The following table outlines the minimum PPE requirements for common laboratory operations involving this compound.

Laboratory Task Engineering Control Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transferring Solid Certified Chemical Fume Hood or Ventilated Balance EnclosureChemical Splash GogglesNitrile GlovesLaboratory CoatNot required if inside a certified engineering control
Preparing Solutions Chemical Fume HoodChemical Splash Goggles & Face ShieldNitrile GlovesLaboratory CoatNot required if inside a certified engineering control
Running Reactions Chemical Fume HoodChemical Splash GogglesNitrile GlovesLaboratory CoatNot required if inside a certified engineering control
Handling a Small Spill N/AChemical Splash Goggles & Face ShieldNitrile GlovesLaboratory CoatN95 Respirator (minimum)
Large-Scale Operations Chemical Fume HoodChemical Splash Goggles & Face ShieldButyl Rubber GlovesChemical Resistant Apron over Laboratory CoatAssess need based on ventilation and quantity

Detailed Methodologies and Rationale

Primary Control: Engineering First

Before any PPE is donned, the primary line of defense is engineering controls.

Protocol:

  • Fume Hood Verification: Always verify that the chemical fume hood has a current certification sticker and that the airflow monitor indicates it is functioning correctly.

  • Sash Positioning: Perform all manipulations at least 6 inches inside the hood and with the sash at the lowest practical height.

  • Rationale: Butyl 2-amino-2-methylpropanoate hydrochloride is a respiratory irritant (H335).[1] As a fine powder, it can easily become airborne. A fume hood captures these particulates at the source, preventing inhalation, which is a primary exposure route.[3]

Secondary Control: Personal Protective Equipment

Eye and Face Protection Due to its classification as a serious eye irritant (H319), standard safety glasses are insufficient.[1][3]

  • Chemical Splash Goggles: These are mandatory. They form a seal around the eyes, protecting against airborne powder during weighing and potential splashes when preparing solutions.

  • Face Shield: A face shield should be worn over goggles when handling larger quantities (>50g) or during procedures with a heightened risk of splashing, such as when neutralizing the compound or performing a quench.

Hand Protection The compound causes skin irritation (H315).[1] Proper glove selection is critical.

  • Nitrile Gloves: For handling the solid and for incidental contact with solutions, nitrile gloves provide adequate protection.

  • Butyl Rubber Gloves: For prolonged contact or immersion, such as during large-scale reactions or spill cleanup, a more robust glove like butyl rubber is recommended. A safety data sheet for the structurally similar 2-amino-2-methylpropanol specifies butyl rubber gloves with a breakthrough time of >480 minutes.[4]

  • Glove Technique: Always inspect gloves for tears before use. Use the "double-gloving" technique for added protection during high-risk procedures. Remove gloves without touching the outer contaminated surface and wash hands thoroughly after removal.

Body Protection A standard, buttoned laboratory coat is required to protect skin and street clothes from contamination. For large-scale work, a chemical-resistant apron should be worn over the lab coat.

Operational Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of protection when working with Butyl 2-amino-2-methylpropanoate hydrochloride.

PPE_Workflow cluster_0 Task Assessment cluster_1 Engineering & Administrative Controls cluster_2 Personal Protective Equipment Selection Task Identify Task (e.g., Weighing, Solution Prep, Spill) Control Work in Fume Hood? Task->Control Weighing Weighing Solid: Use Ventilated Enclosure Control->Weighing Yes Solution Solution Prep / Reaction: Use Fume Hood Control->Solution Yes Spill Spill Cleanup: Restrict Area Control->Spill No Eye Eye Protection: Chemical Splash Goggles + Face Shield (if splash risk) Weighing->Eye Solution->Eye Spill->Eye Hand Hand Protection: Nitrile Gloves (standard) Butyl Gloves (prolonged contact) Eye->Hand Body Body Protection: Lab Coat Hand->Body Respiratory Respiratory Protection: Required only if outside hood (e.g., Spill -> N95) Body->Respiratory End Proceed with Task Safely Respiratory->End Start Start Handling Procedure Start->Task

Caption: PPE selection workflow for Butyl 2-amino-2-methylpropanoate hydrochloride.

Disposal and Decontamination Plan

Waste Disposal

  • Segregation: All waste containing Butyl 2-amino-2-methylpropanoate hydrochloride, including empty containers, contaminated gloves, and absorbent materials, must be collected in a clearly labeled, sealed hazardous waste container.

  • Labeling: The container must be labeled "Hazardous Waste" and include the full chemical name.

  • Disposal: Dispose of the waste through your institution's environmental health and safety (EHS) office, following all local and national regulations.[3] Do not dispose of this chemical down the drain.

Spill Cleanup

  • Evacuate and Secure: Alert others in the area and restrict access.

  • Don PPE: At a minimum, wear chemical splash goggles, a face shield, a lab coat, and double nitrile gloves. For a significant powder spill, an N95 respirator is required.

  • Contain and Absorb: For solid spills, gently cover with an inert absorbent material like vermiculite or sand to prevent the powder from becoming airborne.

  • Collect: Carefully sweep the material into a designated hazardous waste container. Avoid creating dust.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., water, followed by ethanol), collecting all cleaning materials in the hazardous waste container.

  • Wash: Wash hands thoroughly with soap and water after cleanup is complete.

By adhering to these detailed protocols, researchers can confidently handle Butyl 2-amino-2-methylpropanoate hydrochloride, ensuring both personal safety and the integrity of their scientific work.

References

  • PubChem. tert-Butyl 2-amino-2-methylpropanoate hydrochloride. National Center for Biotechnology Information. [Link]

  • PubChem. tert-butyl (2S)-2-(methylamino)propanoate hydrochloride. National Center for Biotechnology Information. [Link]

  • Carl ROTH. Safety Data Sheet: 2-amino-2-methylpropanol. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.